Product packaging for 2-Methyl-1-pyrroline(Cat. No.:CAS No. 872-32-2)

2-Methyl-1-pyrroline

Cat. No.: B1218662
CAS No.: 872-32-2
M. Wt: 83.13 g/mol
InChI Key: CTSZPNIMMLSKDV-UHFFFAOYSA-N
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Description

2-Methyl-1-pyrroline, a monocyclic imine, is a pyrroline derivative. It is a five-membered heterocyclic compound having various biological and pharmacological applications. It is formed during the Rh(I) complexes (containing N,N-donor ligands and N,P-donor ligand) immobilized on glassy carbon electrode surfaces catalyzed intramolecular hydroamination of 4-pentyn-1-amine. It reacts with with 2-oxopropanal to afford acetyl-1-pyrroline (AP).>This compound is a member of the class of pyrrolines that is 1-pyrroline substituted at position 2 by a methyl group. It is an imine and a pyrroline. It is a conjugate base of a 2-methyl-1-pyrrolinium.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N B1218662 2-Methyl-1-pyrroline CAS No. 872-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3,4-dihydro-2H-pyrrole
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InChI

InChI=1S/C5H9N/c1-5-3-2-4-6-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CTSZPNIMMLSKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
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DSSTOX Substance ID

DTXSID30236173
Record name 3,4-Dihydro-5-methyl-2H-pyrrole
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Molecular Weight

83.13 g/mol
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CAS No.

872-32-2
Record name 2-Methyl-1-pyrroline
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Record name 3,4-Dihydro-5-methyl-2H-pyrrole
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Record name 2-METHYL-1-PYRROLINE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1-pyrroline: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 2-Methyl-1-pyrroline, a significant heterocyclic compound. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development, offering detailed data and experimental methodologies.

Core Chemical Properties and Structure

This compound, a five-membered heterocyclic imine, is a versatile intermediate in organic synthesis. It is recognized for its role as a building block in the creation of various pharmaceuticals, particularly those targeting neurological disorders.[1]

Structural Information
  • IUPAC Name: 5-methyl-3,4-dihydro-2H-pyrrole[2]

  • Synonyms: 2-Methyl-Δ¹-pyrroline, 3,4-Dihydro-5-methyl-2H-pyrrole[2]

  • Molecular Formula: C₅H₉N[2]

  • SMILES: CC1=NCCC1

  • InChI Key: CTSZPNIMMLSKDV-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Molecular Weight83.13 g/mol [2]
Boiling Point104-105 °C (lit.)
Density0.878 g/mL at 25 °C (lit.)
Refractive Index (n20/D)1.444 (lit.)
Flash Point11 °C (51.8 °F) - closed cup
AppearanceClear colorless to yellow liquid[3]
SolubilitySoluble in water[4]

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, with the cyclization of 5-chloro-2-pentanone (B45304) being a common method.

Synthesis from 5-Chloro-2-pentanone

This method involves the reaction of 5-chloro-2-pentanone with sodium cyanide and ammonium (B1175870) acetate (B1210297) in a methanol-water solvent system.

G start Start Materials: 5-Chloro-2-pentanone, Sodium Cyanide, Ammonium Acetate, Methanol, Water react Reaction: Mix starting materials. Heat at 50°C for 3 hours. start->react workup Workup: Add Ethyl Acetate and 50% NaOH. Separate layers. react->workup extract Extraction: Extract aqueous phase with Ethyl Acetate. Combine organic phases. workup->extract wash_dry Wash and Dry: Wash with saturated brine. Dry with anhydrous Sodium Sulfate. extract->wash_dry concentrate Concentration: Concentrate under reduced pressure to obtain crude product. wash_dry->concentrate purify Purification: Purify by silica (B1680970) gel column chromatography. concentrate->purify product Final Product: This compound (Colorless oily substance) purify->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine 5-chloro-2-pentanone, sodium cyanide, ammonium acetate, water, and methanol.

  • Reaction Conditions: The mixture is stirred and heated to 50°C for a duration of 3 hours.

  • Workup: After cooling, ethyl acetate and a 50% sodium hydroxide (B78521) solution are added to the reaction mixture, leading to the formation of two distinct layers.

  • Extraction: The layers are separated, and the aqueous phase is extracted with ethyl acetate. The organic phases are then combined.

  • Washing and Drying: The combined organic phase is washed with a saturated brine solution and subsequently dried over anhydrous sodium sulfate.

  • Concentration: The organic solvent is removed under reduced pressure, yielding a brown oily substance.

  • Purification: The crude product is purified using silica gel column chromatography to obtain pure this compound as a colorless oily substance.

Spectroscopic Characterization Protocols

Accurate characterization of this compound is crucial for confirming its identity and purity. Standard spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). Expected signals will correspond to the methyl group and the three methylene (B1212753) groups of the pyrroline (B1223166) ring.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is obtained to identify the five distinct carbon environments in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. Key characteristic peaks to be observed include C-H stretching and bending frequencies, and a prominent C=N stretching vibration.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and subsequent ionization.

  • Ionization: Electron Impact (EI) is a common ionization method.

  • Analysis: The mass-to-charge ratio of the molecular ion (M⁺) should correspond to the molecular weight of this compound (m/z = 83.13). The fragmentation pattern will provide further structural confirmation.[2]

Reactivity and Biological Relevance

This compound, as a cyclic imine, exhibits reactivity characteristic of this functional group. The carbon-nitrogen double bond is susceptible to nucleophilic attack and can be readily reduced.

Key Reactions
  • Reduction: The imine functionality can be reduced to a secondary amine, yielding 2-methylpyrrolidine (B1204830). This transformation is of significant interest in pharmaceutical synthesis, as chiral 2-methylpyrrolidine is a valuable building block.[5]

  • Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to the corresponding amine and ketone precursors.

Role in Drug Development and Biocatalysis

While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] Its structure is a component of various heterocyclic compounds investigated in medicinal chemistry.[1]

A noteworthy application is its use as a substrate in biocatalysis. Specifically, NADPH-dependent oxidoreductases from Streptomyces species can catalyze the asymmetric reduction of this compound to the chiral amine (R)-2-methylpyrrolidine with high enantiomeric excess. This enzymatic route offers a green and highly selective method for producing valuable chiral intermediates for the pharmaceutical industry.

G substrate This compound (Prochiral Substrate) enzyme NADPH-dependent Imine Reductase (IRED) (e.g., from Streptomyces sp.) substrate->enzyme cofactor_out NADP⁺ enzyme->cofactor_out product (R)-2-Methylpyrrolidine (Chiral Amine) enzyme->product cofactor_in NADPH + H⁺ cofactor_in->enzyme application Valuable Intermediate for Pharmaceutical Synthesis product->application

Caption: Enzymatic reduction of this compound.

Conclusion

This compound is a heterocyclic compound of significant interest due to its versatile chemical reactivity and its role as an intermediate in the synthesis of valuable molecules. Its well-defined chemical and physical properties, coupled with established synthetic and analytical protocols, make it a readily accessible tool for researchers. The application of this compound in biocatalytic processes to generate chiral amines highlights its importance in modern, sustainable pharmaceutical development. This guide provides foundational knowledge for scientists and researchers aiming to utilize this compound in their synthetic and drug discovery endeavors.

References

Spectroscopic Profile of 2-Methyl-1-pyrroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for 2-Methyl-1-pyrroline (CAS: 872-32-2), a heterocyclic compound with applications in pharmaceutical development and as a building block in specialty chemical synthesis. This document compiles available mass spectrometry data and outlines standard experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragments. The data presented below was obtained by Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
8367.91
5599.99
4342.88
4259.91
4119.92

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed experimental protocol for acquiring NMR spectra of this compound is provided below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

2. ¹H NMR Spectroscopy:

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Typical acquisition parameters include a spectral width of 10-15 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

  • Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate all signals and determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each resonance.

3. ¹³C NMR Spectroscopy:

  • Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 75 MHz or higher.

  • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Typical acquisition parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds.

  • Process the FID similarly to the ¹H spectrum and reference the chemical shifts to the solvent peak or TMS.

Infrared (IR) Spectroscopy

The following protocol is for obtaining a neat IR spectrum of liquid this compound.

1. Sample Preparation:

  • Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

2. Data Acquisition:

  • Place the salt plate assembly into the sample holder of an FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The resulting spectrum should be baseline corrected and the absorption peaks identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

The following outlines a standard procedure for obtaining an electron ionization (EI) mass spectrum.

1. Sample Introduction:

  • Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via a gas chromatograph (GC) for separation and introduction into the ion source.

2. Ionization:

  • In the ion source, the sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.

  • This causes the molecules to ionize and fragment.

3. Mass Analysis:

  • The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. Detection:

  • The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting relative intensity versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow A Sample Preparation (Neat or in Solution) B IR Spectroscopy A->B C NMR Spectroscopy A->C D Mass Spectrometry A->D E Data Processing & Analysis B->E C->E D->E F Structure Elucidation E->F

Caption: A simplified workflow for spectroscopic analysis.

References

The Elusive Presence of 2-Methyl-1-pyrroline and the Prominence of 2-Acetyl-1-pyrroline in Food Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the occurrence, formation, and analysis of a key food aroma compound.

Executive Summary

This technical guide explores the natural occurrence of pyrroline (B1223166) derivatives in food products, with an initial focus on 2-Methyl-1-pyrroline. However, extensive literature review reveals a significant scarcity of data regarding the natural presence, formation, and sensory impact of this compound in food. In contrast, the structurally similar compound, 2-acetyl-1-pyrroline (B57270) (2-AP), is overwhelmingly documented as a potent, character-impact aroma compound in a wide variety of foodstuffs, contributing a desirable "popcorn-like" or "roasty" scent.[1][2][3][4][5] Given this discrepancy, this guide will focus on the comprehensive data available for 2-acetyl-1-pyrroline, the compound likely of primary interest to researchers in the field of food science and flavor chemistry.

This guide provides a detailed overview of the natural occurrence of 2-acetyl-1-pyrroline in various food matrices, its formation primarily through the Maillard reaction, and the analytical methodologies employed for its quantification. Quantitative data are summarized in tabular form for ease of comparison. Detailed experimental protocols for key analytical techniques are provided, and the biochemical pathways and experimental workflows are illustrated with diagrams.

Natural Occurrence of 2-Acetyl-1-pyrroline in Food Products

2-acetyl-1-pyrroline is a key odorant in numerous food products, renowned for its very low odor threshold, making it detectable by the human nose at minute concentrations.[3] Its presence is particularly notable in aromatic rice varieties, bread crust, and popcorn, where it significantly contributes to the characteristic aroma profile.[1][2][6]

Quantitative Data Summary

The concentration of 2-acetyl-1-pyrroline can vary significantly depending on the food matrix, processing conditions, and storage. The following tables summarize the reported concentrations in various food products.

Table 1: Concentration of 2-Acetyl-1-pyrroline in Rice

Rice TypeConditionConcentration (µg/kg)Reference
Aromatic RiceCooked131[1]
Fragrant Rice ("Cheonjihyang‐1‐se")Uncooked Brown600 - 1,400[7]
Fragrant RiceCooked40 - 300[7]
Non-fragrant Rice-Below Limit of Quantitation[1]
Malagkit Sungsong RiceCooked90[8]
Calrose RiceCooked< 6[8]

Table 2: Concentration of 2-Acetyl-1-pyrroline in Baked Goods and Other Products

Food ProductComponentConcentration (µg/kg)Reference
Wheat BreadCrust10.4 - 18[1][9]
Brown BreadCrust18[1]
Rye BreadCrust18[1]
Whole Wheat Flour BreadCrust2.6[9]
Popcorn-38[1]

Formation Pathways of 2-Acetyl-1-pyrroline

The formation of 2-acetyl-1-pyrroline in food is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[5][10] The key precursors for 2-AP formation are the amino acids proline and ornithine, which provide the pyrroline ring structure, and sugar degradation products that form the acetyl group.[11][12]

The reaction between 1-pyrroline, a Strecker degradation product of proline, and methylglyoxal, a sugar degradation product, is considered a major pathway for 2-AP formation during thermal processing.[1][13] Biosynthetic pathways have also been identified, particularly in aromatic rice, where 2-AP is formed enzymatically during grain development.[5][14]

Maillard Reaction Pathway for 2-Acetyl-1-pyrroline Formation

Maillard_Reaction_2AP Proline Proline / Ornithine Strecker_Degradation Strecker Degradation Proline->Strecker_Degradation Heat Reducing_Sugars Reducing Sugars Sugar_Fragmentation Sugar Fragmentation Reducing_Sugars->Sugar_Fragmentation Heat Pyrroline 1-Pyrroline Strecker_Degradation->Pyrroline Methylglyoxal Methylglyoxal Sugar_Fragmentation->Methylglyoxal Reaction Reaction Pyrroline->Reaction Methylglyoxal->Reaction AP 2-Acetyl-1-pyrroline Reaction->AP

Caption: Maillard reaction pathway for 2-acetyl-1-pyrroline formation.

Experimental Protocols for the Analysis of 2-Acetyl-1-pyrroline

The quantification of the highly volatile and often low-concentration 2-acetyl-1-pyrroline in complex food matrices presents analytical challenges.[15] Various methods have been developed, with gas chromatography-mass spectrometry (GC-MS) being the most common.[16][17] Stable isotope dilution assays (SIDA) are frequently employed to achieve accurate quantification by compensating for analyte losses during sample preparation and analysis.[18][19][20]

General Experimental Workflow

The analysis of 2-AP typically involves sample preparation (extraction and concentration), followed by instrumental analysis. Headspace solid-phase microextraction (HS-SPME) is a widely used technique for the extraction of volatile compounds like 2-AP from the sample matrix.[17][18]

Analytical_Workflow_2AP Sample Food Sample (e.g., Ground Rice) Internal_Standard Add Internal Standard (e.g., deuterated 2-AP) Sample->Internal_Standard Extraction Extraction (e.g., HS-SPME) Internal_Standard->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis

Caption: General experimental workflow for 2-acetyl-1-pyrroline analysis.

Detailed Methodologies

A common protocol for HS-SPME involves the following steps:

  • Sample Weighing: A known amount of the homogenized food sample (e.g., 0.5 g of finely ground rice) is placed into a headspace vial.[21]

  • Internal Standard Spiking: A precise amount of a stable isotope-labeled internal standard, such as deuterated 2-acetyl-1-pyrroline (2AP-d2), is added to the sample.[18]

  • Matrix Modification: The addition of a salt solution (e.g., NaCl) and adjustment of pH may be performed to enhance the release of the analyte from the matrix.[18]

  • Extraction: The vial is sealed and heated to a specific temperature (e.g., 40-80°C) for a defined period. An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample to adsorb the volatile compounds.[18]

  • Desorption: The SPME fiber is then retracted and introduced into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed.[22]

  • Separation: The desorbed volatile compounds are separated on a capillary column (e.g., DB-WAX). The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to achieve optimal separation.[17]

  • Ionization and Detection: As the compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is commonly used. The mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity for 2-AP and its internal standard.[16][17]

  • Quantification: The concentration of 2-AP in the original sample is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.[20]

An alternative method involves the derivatization of 2-AP to form a more stable compound, which is then analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). One such method uses o-phenylenediamine (B120857) as the derivatizing agent to form a stable quinoxaline (B1680401) derivative.[1][13] This approach can overcome issues related to the instability of 2-AP during analysis.[1]

Conclusion

While the initial inquiry focused on this compound, the available scientific literature overwhelmingly points to 2-acetyl-1-pyrroline as the pyrroline derivative of significant interest in the context of food aroma. This technical guide has provided a comprehensive overview of the natural occurrence, formation pathways, and analytical methodologies for 2-acetyl-1-pyrroline. The provided quantitative data, experimental protocols, and diagrams serve as a valuable resource for researchers and professionals in food science, flavor chemistry, and related fields. Further research into the potential, albeit seemingly minor, role of this compound and other pyrroline derivatives in food systems may yet uncover new insights into the complex world of food flavor.

References

An In-depth Technical Guide on the Putative Biosynthesis of 2-Methyl-1-pyrroline in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthesis of 2-methyl-1-pyrroline in plants has not been definitively established in peer-reviewed scientific literature. The following guide presents a hypothetical pathway based on known analogous biochemical reactions in plant secondary metabolism, particularly the well-documented formation of the N-methyl-Δ¹-pyrrolinium cation, a precursor to nicotine (B1678760) and tropane (B1204802) alkaloids. This document is intended to serve as a theoretical framework to guide future research in this area.

Introduction

This compound is a cyclic imine that belongs to the pyrroline (B1223166) class of compounds. While its acetylated analog, 2-acetyl-1-pyrroline, is a well-known potent aroma compound in fragrant rice and other plants, the natural occurrence and biosynthetic pathway of this compound in the plant kingdom remain largely unexplored. This guide proposes a plausible biosynthetic route to this compound, drawing parallels from established pathways of structurally related plant alkaloids. Understanding this pathway could unveil novel aspects of plant nitrogen metabolism and secondary metabolite diversification, with potential applications in flavor chemistry and synthetic biology.

Proposed Biosynthetic Pathway of this compound

The proposed pathway initiates from the common amino acid precursor, L-ornithine, and proceeds through a series of enzymatic reactions involving decarboxylation, transamination, and spontaneous cyclization.

Hypothetical Biosynthesis of this compound Ornithine L-Ornithine Pentanone_amine 5-Amino-2-pentanone Ornithine->Pentanone_amine Ornithine Decarboxylase (ODC) & Transaminase (TA) Pyrroline This compound Pentanone_amine->Pyrroline Spontaneous Cyclization Alternative Hypothetical Biosynthesis of this compound Putrescine Putrescine Methylputrescine N-Methylputrescine Putrescine->Methylputrescine Putrescine N-methyltransferase (PMT) Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Methylputrescine->Pyrrolinium N-Methylputrescine Oxidase (MPO) Methylpyrroline This compound Pyrrolinium->Methylpyrroline Unknown Rearrangement/ Reduction Investigative Workflow cluster_0 Phase 1: Detection and Confirmation cluster_1 Phase 2: Precursor Feeding Studies cluster_2 Phase 3: Enzyme Assays and Identification cluster_3 Phase 4: In Vitro and In Vivo Validation Detect Detect this compound in Plant (GC-MS, Metabolomics) Confirm Confirm Structure (Authentic Standard) Detect->Confirm Feed Feed Labeled Precursors (e.g., 13C-Ornithine, 15N-Putrescine) Detect->Feed Analyze Analyze for Labeled this compound (LC-MS/MS, GC-MS) Feed->Analyze Assay Assay for Key Enzyme Activities (ODC, Transaminases) Analyze->Assay Identify Identify and Characterize Candidate Genes/Enzymes Assay->Identify InVitro In Vitro Reconstitution of the Pathway Identify->InVitro InVivo In Vivo Validation (Gene Knockout/Overexpression) InVitro->InVivo

The Enigmatic Role of 2-Methyl-1-pyrroline in Maillard Browning: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction is a cornerstone of food chemistry and has implications for drug development, particularly concerning protein stability and the formation of advanced glycation end-products (AGEs). While the role of many heterocyclic compounds in this complex cascade of reactions has been elucidated, the specific contribution of 2-Methyl-1-pyrroline to the characteristic browning remains an area of active investigation. This technical guide delves into the current understanding of this compound's involvement in the Maillard reaction, drawing parallels with its well-studied analogue, 2-acetyl-1-pyrroline (B57270). We will explore its formation pathways, potential mechanisms of browning, and present detailed experimental protocols for its study. This document aims to provide a foundational resource for researchers seeking to unravel the nuanced contributions of pyrroline (B1223166) derivatives to non-enzymatic browning.

Introduction to the Maillard Reaction and Pyrroline Formation

The Maillard reaction, a non-enzymatic browning process, occurs between amino acids and reducing sugars upon heating.[1][2] This intricate network of reactions is responsible for the desirable color, flavor, and aroma of many cooked foods.[1] However, it can also lead to the formation of potentially harmful compounds, such as acrylamide (B121943) and advanced glycation end-products (AGEs), which are implicated in various disease states. The reaction proceeds through a series of stages, beginning with the condensation of an amino group and a carbonyl group, followed by rearrangements, degradations, and finally, the formation of high molecular weight, colored polymers known as melanoidins.[3]

Heterocyclic compounds, including pyrroles and pyrrolines, are significant intermediates and products of the Maillard reaction, contributing to both flavor and color.[3][4] The formation of the pyrroline ring is primarily associated with the degradation of the amino acids proline and ornithine.[5][6] These amino acids undergo Strecker degradation in the presence of dicarbonyl compounds, which are themselves products of sugar degradation, to form 1-pyrroline (B1209420).[7] This intermediate is a crucial precursor to a variety of flavor-active compounds.

The Formation Pathway of this compound: A Hypothetical Mechanism

While the formation of the closely related and intensely studied aroma compound, 2-acetyl-1-pyrroline (2-AP), is well-documented, the precise pathway leading to this compound is less defined in the existing literature. However, based on established Maillard reaction mechanisms, a plausible pathway can be proposed.

The formation of 2-AP involves the reaction of 1-pyrroline with methylglyoxal, a dicarbonyl compound derived from sugar fragmentation.[7][8] By analogy, the formation of this compound likely involves the reaction of 1-pyrroline with a C1-dicarbonyl equivalent or through an alternative pathway involving a different amino acid.

A probable precursor for the methyl group at the C2 position is the amino acid alanine (B10760859). The Strecker degradation of alanine yields acetaldehyde, a key carbonyl compound. It is hypothesized that an interaction between the Strecker degradation products of proline/ornithine (1-pyrroline) and alanine (acetaldehyde) could lead to the formation of this compound.

G Proline Proline/Ornithine StreckerDegradation1 Strecker Degradation Proline->StreckerDegradation1 ReducingSugar Reducing Sugar ReducingSugar->StreckerDegradation1 StreckerDegradation2 Strecker Degradation ReducingSugar->StreckerDegradation2 Alanine Alanine Alanine->StreckerDegradation2 OnePyrroline 1-Pyrroline StreckerDegradation1->OnePyrroline Acetaldehyde Acetaldehyde StreckerDegradation2->Acetaldehyde Condensation Condensation/ Cyclization OnePyrroline->Condensation Acetaldehyde->Condensation TwoMethylOnePyrroline This compound Condensation->TwoMethylOnePyrroline

Hypothetical formation pathway of this compound.

The Role of this compound in Maillard Browning

The direct contribution of this compound to the formation of melanoidins and the visible browning in the Maillard reaction has not been extensively quantified. However, its chemical structure, an imine and a pyrroline, suggests its potential reactivity in the later stages of the Maillard reaction.[9]

Pyrrolines and other N-heterocyclic compounds can act as intermediates in the polymerization reactions that lead to the formation of brown melanoidin pigments.[3] It is plausible that this compound can react with dicarbonyl compounds, aldehydes, and other reactive intermediates present in the Maillard reaction milieu. These reactions could involve aldol-type condensations and Michael additions, leading to the incorporation of the this compound moiety into larger, colored polymers. The imine functionality of this compound makes it a nucleophile, capable of reacting with electrophilic carbonyl groups of other Maillard reaction intermediates.

G TwoMethylOnePyrroline This compound Polymerization Polymerization Reactions (Aldol Condensation, Michael Addition) TwoMethylOnePyrroline->Polymerization Dicarbonyls Dicarbonyls/ Aldehydes Dicarbonyls->Polymerization Melanoidins Melanoidins (Brown Polymers) Polymerization->Melanoidins

Proposed involvement of this compound in melanoidin formation.

Quantitative Data

A comprehensive review of the current literature reveals a significant gap in quantitative data specifically for this compound in the context of Maillard browning. While extensive quantitative data exists for its analogue, 2-acetyl-1-pyrroline, particularly in relation to food aroma, similar studies on this compound are lacking. The following table highlights the type of quantitative data that is needed and can be generated using the experimental protocols outlined in the subsequent section.

ParameterPrecursor 1Precursor 2Reaction Conditions (Temp, Time, pH)Yield of this compound (µg/g)Browning Index (e.g., A420)Correlation Coefficient (r)
Hypothetical Data Point 1 ProlineGlucose120°C, 60 min, pH 7
Hypothetical Data Point 2 OrnithineFructose120°C, 60 min, pH 7
Hypothetical Data Point 3 Proline + AlanineGlucose120°C, 60 min, pH 7
Hypothetical Data Point 4 This compoundGlyoxal100°C, 30 min, pH 7--
Hypothetical Data Point 5 This compoundMethylglyoxal100°C, 30 min, pH 7--

Experimental Protocols

To investigate the role of this compound in Maillard browning, the following detailed experimental protocols can be adapted from established methodologies for studying Maillard reaction model systems.

Protocol 1: Formation of this compound in a Model System

Objective: To determine the formation of this compound from its putative precursors in a controlled Maillard reaction model system.

Materials:

  • L-Proline

  • L-Ornithine

  • L-Alanine

  • D-Glucose

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • High-purity water

  • Reaction vials (pressure-resistant)

  • Heating block or oil bath

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Solid-phase microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

Procedure:

  • Prepare equimolar solutions of the amino acids (proline, ornithine, alanine) and glucose in the phosphate buffer. A typical concentration is 0.1 M for each reactant.

  • Combine the reactant solutions in a reaction vial. For example, to test the hypothesis of formation from proline and alanine, combine the proline, alanine, and glucose solutions.

  • Seal the vials tightly.

  • Heat the vials at a controlled temperature (e.g., 120°C) for a specific duration (e.g., 60 minutes).

  • After heating, immediately cool the vials in an ice bath to stop the reaction.

  • For analysis, perform headspace SPME by exposing the fiber to the vial's headspace at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes).

  • Desorb the extracted volatile compounds in the GC injector port.

  • Analyze the compounds using a suitable GC-MS method. Identification of this compound can be confirmed by comparing its mass spectrum and retention time with an authentic standard.

G Start Prepare Reactant Solutions Combine Combine Reactants in Vial Start->Combine Seal Seal Vial Combine->Seal Heat Heat at Controlled Temperature Seal->Heat Cool Cool to Stop Reaction Heat->Cool SPME Headspace SPME Cool->SPME GCMS GC-MS Analysis SPME->GCMS End Identify and Quantify This compound GCMS->End

Experimental workflow for studying this compound formation.
Protocol 2: Browning Potential of this compound

Objective: To assess the contribution of this compound to browning when reacted with key Maillard reaction intermediates.

Materials:

  • This compound standard

  • Glyoxal or Methylglyoxal solution

  • Phosphate buffer (0.1 M, pH 7.0)

  • Spectrophotometer

  • Cuvettes

  • Heating block or water bath

Procedure:

  • Prepare a solution of this compound and a dicarbonyl compound (e.g., glyoxal) in the phosphate buffer.

  • Transfer the solution to a cuvette.

  • Heat the cuvette at a controlled temperature (e.g., 100°C) for a set period.

  • At regular intervals, remove the cuvette, cool it to room temperature, and measure the absorbance at 420 nm using the spectrophotometer. The absorbance at this wavelength is a common indicator of browning.

  • A control sample containing only the dicarbonyl in buffer should be run in parallel to account for any self-condensation of the dicarbonyl.

  • Plot the absorbance at 420 nm against time to determine the rate of browning.

Conclusion and Future Directions

This compound remains a relatively unexplored component of the complex Maillard reaction. While its structural similarity to the well-characterized flavor compound 2-acetyl-1-pyrroline suggests a common origin from proline or ornithine, its specific role in the development of color is yet to be fully elucidated. The hypothetical pathways and experimental protocols presented in this guide provide a framework for future research in this area.

Key areas for future investigation include:

  • Unambiguous identification and quantification of this compound in a variety of heated food products.

  • Elucidation of the precise formation mechanism , including the role of different amino acid precursors.

  • Quantitative assessment of its browning potential in model systems and its correlation with melanoidin formation.

  • Investigation of its sensory properties and potential contribution to the overall flavor profile of foods.

By addressing these knowledge gaps, a more complete understanding of the intricate chemistry of the Maillard reaction can be achieved, with potential applications in optimizing food quality and mitigating the formation of undesirable compounds in both food and pharmaceutical contexts.

References

The Synthesis of 2-Acetyl-1-Pyrroline: A Technical Guide to its Precursors and Formation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-1-pyrroline (B57270) (2-AP) is a potent aroma compound responsible for the characteristic popcorn-like scent of aromatic rice varieties, bread crust, and other food products. Its formation, whether through biological pathways or chemical synthesis, is a subject of significant interest in food science and flavor chemistry. This technical guide provides an in-depth exploration of the primary precursors and established pathways leading to the synthesis of 2-acetyl-1-pyrroline, with a focus on providing actionable data and protocols for the scientific community. Contrary to some initial hypotheses, the direct precursor to the pyrroline (B1223166) ring in 2-AP is 1-pyrroline (B1209420), not 2-methyl-1-pyrroline. This guide will detail the well-established role of 1-pyrroline and its reaction with an acetyl source, most notably methylglyoxal (B44143), in both biosynthetic and chemical contexts.

Biosynthesis of 2-Acetyl-1-Pyrroline

The biological production of 2-acetyl-1-pyrroline is a non-enzymatic reaction at its final step, relying on the availability of two key precursors: 1-pyrroline and methylglyoxal.[1][2] The biosynthesis of these precursors is intricately linked to amino acid and carbohydrate metabolism.

Precursor Formation

1-Pyrroline Synthesis: The pyrroline ring of 2-AP is derived from the amino acid proline, as well as from ornithine and glutamate.[2][3] These amino acids are converted to Δ¹-pyrroline-5-carboxylic acid (P5C), a key intermediate. In aromatic rice, the accumulation of γ-aminobutyraldehyde (GABald), which exists in equilibrium with 1-pyrroline, is a critical factor.[1][2] This accumulation is often due to a loss-of-function mutation in the betaine (B1666868) aldehyde dehydrogenase 2 (BADH2) gene, which would normally convert GABald to gamma-aminobutyric acid (GABA).[1][2][3] The availability of 1-pyrroline is considered a rate-limiting factor in the biosynthesis of 2-AP.[1]

Methylglyoxal Synthesis: Methylglyoxal, the source of the acetyl group, is a byproduct of sugar degradation, particularly from the glycolysis pathway.[1][2] High sugar content in plant tissues can lead to increased methylglyoxal formation.[1]

Final Non-Enzymatic Reaction

The final step in the biosynthesis of 2-AP is a non-enzymatic reaction between 1-pyrroline and methylglyoxal.[1][3] This reaction can occur under physiological conditions.

Chemical Synthesis of 2-Acetyl-1-Pyrroline

Several chemical synthesis routes for 2-acetyl-1-pyrroline have been developed, primarily for use as an analytical standard and in flavor applications. These methods typically do not start from this compound but from other commercially available precursors.

A common laboratory-scale synthesis involves the hydrogenation of 2-acetylpyrrole (B92022) to produce 1-(pyrrolidin-2-yl)ethan-1-ol, which is then oxidized using silver (I) carbonate on Celite to yield 2-acetyl-1-pyrroline.[4] Other multi-step syntheses starting from proline have also been reported.[5][6]

Quantitative Data

The concentration of 2-acetyl-1-pyrroline varies significantly depending on the source and processing conditions. The following tables summarize some reported quantitative data.

Sample TypeConcentration of 2-Acetyl-1-PyrrolineAnalytical MethodReference
Fragrant Rice (KDML105)3.68 ± 0.07 µg/gSHS-GC-NPD[4]
Fragrant Rice (PSL80)1.95 ± 0.10 µg/gSHS-GC-NPD[4]
Aromatic Rice131 µg/kgLC-MS/MS[7]
Wheat Bread18 µg/kgLC-MS/MS[7]
Popcorn38 µg/kgLC-MS/MS[7]
Analytical MethodLimit of Detection (LOD)Linear RangeReference
HS-SPME-GC-TOF MS0.46 ng/g-[8]
HS-GC-TOF MS0.68 ng/g-[8]
Colorimetric Method2.00 mg/L5.00 - 60.00 mg/L[4][9]
UPLC-MS-MS0.15 µg/kg-[10]
LC-MS/MS (derivatization)0.26 µg/kg0.79 - 500 µg/kg[7]

Experimental Protocols

Synthesis of 2-Acetyl-1-Pyrroline from 2-Acetylpyrrole[4]
  • Hydrogenation of 2-Acetylpyrrole:

    • Dissolve 2-acetylpyrrole in a suitable solvent (e.g., methanol).

    • Add a hydrogenation catalyst (e.g., rhodium on alumina).

    • Perform hydrogenation under a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete (monitored by GC).

    • Filter the catalyst and evaporate the solvent to obtain 1-(pyrrolidin-2-yl)ethan-1-ol.

  • Oxidation to 2-Acetyl-1-Pyrroline:

    • Prepare a suspension of silver (I) carbonate on Celite in a suitable solvent (e.g., toluene).

    • Add the 1-(pyrrolidin-2-yl)ethan-1-ol from the previous step to the suspension.

    • Heat the reaction mixture to reflux for 1 hour.

    • Filter the suspension through Celite.

    • The resulting solution contains 2-acetyl-1-pyrroline.

Analysis of 2-Acetyl-1-Pyrroline by HS-SPME-GC-MS[8][11]
  • Sample Preparation:

    • Place a known amount of the sample (e.g., 1 g of rice kernels) into a headspace vial.

    • Add a salt solution (e.g., 2.2 g of NaCl in 7.5 mL of 0.1M KOH) to enhance the release of volatiles.

    • Include a Teflon-coated stir bar for mixing.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heating block at a controlled temperature (e.g., 40°C).

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 4 hours) while stirring.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Thermally desorb the analytes from the SPME fiber in the GC injection port at a high temperature (e.g., 270°C).

    • Cryofocus the desorbed analytes at the head of the GC column using liquid nitrogen (e.g., -80°C).

    • Separate the compounds on a suitable capillary column using a defined temperature program.

    • Detect and identify 2-acetyl-1-pyrroline using a mass spectrometer by comparing its mass spectrum and retention time to that of an authentic standard. The mass spectrum of 2-acetyl-1-pyrroline shows characteristic ions at m/z 43 (base peak), 68, 83, and 111 (molecular ion).[1]

Visualizations

Biosynthesis_of_2_Acetyl_1_Pyrroline Proline Proline P5C Δ¹-Pyrroline-5-Carboxylic Acid (P5C) Proline->P5C Ornithine Ornithine Ornithine->P5C Glutamate Glutamate Glutamate->P5C GABald γ-Aminobutyraldehyde (GABald) (in equilibrium with 1-Pyrroline) P5C->GABald GABA γ-Aminobutyric Acid (GABA) GABald->GABA Oxidation OnePyrroline 1-Pyrroline GABald->OnePyrroline equilibrium BADH2_inactive Non-functional BADH2 (in aromatic rice) GABald->BADH2_inactive BADH2_active Functional BADH2 GABA->BADH2_active OnePyrroline->GABald AP 2-Acetyl-1-Pyrroline OnePyrroline->AP Non-enzymatic reaction Sugars Sugars (e.g., Glucose) Glycolysis Glycolysis Sugars->Glycolysis Methylglyoxal Methylglyoxal Glycolysis->Methylglyoxal Methylglyoxal->AP BADH2_inactive->GABald Accumulation

Caption: Biosynthetic pathway of 2-acetyl-1-pyrroline.

Chemical_Synthesis_Workflow Start 2-Acetylpyrrole Step1 Hydrogenation (e.g., Rh/Al₂O₃, H₂) Start->Step1 Intermediate 1-(Pyrrolidin-2-yl)ethan-1-ol Step1->Intermediate Step2 Oxidation (e.g., Ag₂CO₃ on Celite, Toluene, Reflux) Intermediate->Step2 Product 2-Acetyl-1-Pyrroline Step2->Product

Caption: A common chemical synthesis workflow for 2-acetyl-1-pyrroline.

Conclusion

The formation of 2-acetyl-1-pyrroline is a well-studied process with clearly identified precursors, primarily 1-pyrroline and methylglyoxal. Understanding the biosynthetic and chemical pathways is crucial for applications in the food and flavor industries, as well as for fundamental research in plant biochemistry and analytical chemistry. This guide provides a consolidated resource of the current scientific understanding, offering both theoretical background and practical methodologies for researchers in the field. The provided data and protocols can serve as a foundation for further investigation into the modulation of 2-AP formation and its analysis in various matrices.

References

An In-Depth Technical Guide on the Chemical Reactivity and Stability of 2-Methyl-1-pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-pyrroline, a five-membered heterocyclic imine, is a molecule of significant interest across various scientific disciplines, including flavor chemistry, pharmaceutical sciences, and synthetic organic chemistry.[1][2] Its inherent reactivity and stability are critical parameters that dictate its application and handling. This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, with a focus on quantitative data, detailed experimental protocols, and the logical relationships governing its chemical behavior. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound.

Introduction

This compound (C₅H₉N), also known as 5-methyl-3,4-dihydro-2H-pyrrole, is a cyclic imine that plays a crucial role as a synthetic intermediate and a contributor to the aroma profile of various food products.[1][2] Its structure, featuring a C=N double bond within a five-membered ring, imparts a unique combination of reactivity and instability. Understanding these characteristics is paramount for its effective utilization in drug discovery, where pyrrolidine (B122466) and its derivatives are recognized as important pharmacophores, and in other applications where its stability is a concern.[3][4] This guide will delve into the fundamental aspects of its chemical behavior, supported by experimental data and methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and analytical characterization.

PropertyValueReference(s)
Molecular Formula C₅H₉N[2][5]
Molecular Weight 83.13 g/mol [2][5]
Appearance Clear, colorless to slightly yellow liquid[6]
Boiling Point 104-105 °C (lit.)[6][7]
Density 0.878 g/mL at 25 °C (lit.)[6][7]
Refractive Index n20/D 1.444 (lit.)[7]
Flash Point 11 °C (51.8 °F) - closed cup[2]
Solubility Soluble in water and common organic solvents.[8]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic carbon and the nucleophilic nitrogen of the imine functional group. This section explores its key reactions.

Hydrolysis

The imine bond in this compound is susceptible to hydrolysis, particularly under acidic conditions, to yield 4-aminopentanal. This reaction is reversible, and the equilibrium can be influenced by pH.

This compound This compound 4-Aminopentanal 4-Aminopentanal This compound->4-Aminopentanal H₂O, H⁺ 4-Aminopentanal->this compound -H₂O

Figure 1: Hydrolysis of this compound.
Reduction

This compound can be readily reduced to the corresponding saturated amine, 2-methylpyrrolidine. This transformation is of significant interest in the synthesis of chiral amines for pharmaceutical applications. Biocatalytic reduction using NADPH-dependent reductases has been shown to produce (R)-2-methylpyrrolidine with high enantiomeric excess.[2][7]

This compound This compound (R)-2-Methylpyrrolidine (R)-2-Methylpyrrolidine This compound->(R)-2-Methylpyrrolidine NADPH-dependent reductase

Figure 2: Biocatalytic reduction of this compound.
Oxidation

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. While specific kinetic data for this compound is scarce, the oxidation of cyclic imines is a known synthetic route to various nitrogen-containing heterocycles.[1][9][10]

Polymerization

A notable characteristic of this compound is its propensity to polymerize, especially when in a concentrated or neat form.[11][12] This process is thought to be initiated by the reaction of the imine with trace amounts of acid or water. The instability of the related compound, 2-acetyl-1-pyrroline, and its rapid polymerization have been documented, suggesting a similar reactivity pattern for this compound.[11]

cluster_0 Polymerization Cascade Monomer This compound Dimer Dimer Monomer->Dimer Initiation Trimer Trimer Dimer->Trimer Propagation Polymer Polymer Trimer->Polymer

Figure 3: Conceptual pathway for the polymerization of this compound.

Chemical Stability

The stability of this compound is a critical consideration for its storage and application. It is generally stable under normal temperatures and pressures when stored in a dry, inert atmosphere.[8] However, its stability is compromised by the presence of moisture, acids, and exposure to air.

Table 2: Qualitative Stability of this compound

ConditionStabilityNotesReference(s)
Neat, Room Temperature UnstableProne to polymerization, especially upon prolonged storage.[11]
Dilute Solution (Aprotic Solvent) Moderately StableMore stable than in neat form, but degradation can still occur.
Aqueous Solution (Neutral pH) UnstableSusceptible to hydrolysis.[13]
Aqueous Solution (Acidic pH) Highly UnstableRapid hydrolysis is expected.[13]
Aqueous Solution (Basic pH) Moderately StableMore stable towards hydrolysis compared to acidic conditions.[13]
Elevated Temperature UnstableThermal degradation and polymerization are accelerated.[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound from 5-Chloro-2-pentanone[15]

Materials:

Procedure:

  • In a beaker, combine 5-chloro-2-pentanone, sodium cyanide, ammonium acetate, water, and methanol.

  • Heat the reaction mixture at 50°C for 3 hours.

  • Cool the reaction mixture and add ethyl acetate and a 50% sodium hydroxide solution.

  • Separate the organic and aqueous layers.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic solvent under reduced pressure to obtain a brown oily substance.

  • Purify the crude product by silica gel column chromatography to yield this compound as a colorless oily substance.

cluster_workflow Synthesis Workflow Start Combine Reactants Reaction Heat at 50°C for 3h Start->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 4: Experimental workflow for the synthesis of this compound.
Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound. Typical mass spectral fragments (m/z) observed in electron impact (EI) ionization include 83 (M+), 55, 42, and 43.[5][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. Spectroscopic data can be found in public databases such as PubChem.[15]

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of this compound, particularly for monitoring its stability and reaction kinetics.[16]

Relevance in Drug Development

While this compound itself is not a therapeutic agent, the pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[3][17] The synthesis of various substituted pyrrolidines often proceeds through pyrroline (B1223166) intermediates.

Proline metabolism, which involves the interconversion of proline and Δ¹-pyrroline-5-carboxylate (a related pyrroline), has been implicated in neurological and psychiatric disorders.[4][18] Dysregulation of this pathway can impact neuronal function. Therefore, understanding the chemistry of pyrrolines like this compound can provide insights for the design of novel therapeutics targeting these pathways. For instance, derivatives of 2-pyrrolidone have been investigated as potential multi-target tyrosine kinase receptor inhibitors for cancer therapy.[19][15]

Proline_Metabolism Proline Metabolism P5C Δ¹-Pyrroline-5-Carboxylate Proline_Metabolism->P5C Neurological_Disorders Neurological Disorders P5C->Neurological_Disorders Dysregulation Drug_Discovery Drug Discovery Target Neurological_Disorders->Drug_Discovery

Figure 5: Proline metabolism and its link to neurological disorders.

Conclusion

This compound is a reactive and moderately stable cyclic imine with important applications in synthesis and as a flavor compound. Its reactivity is centered on the imine functional group, making it susceptible to hydrolysis, reduction, and polymerization. The stability of this compound is highly dependent on storage conditions, with moisture and acidic environments promoting degradation. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound. Further research into the quantitative kinetics of its degradation and its role in biological pathways will undoubtedly expand its utility in drug discovery and other scientific fields.

References

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 2-Methyl-1-pyrroline, with a focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Physical and Chemical Properties

This compound, a heterocyclic imine, presents as a clear to slightly yellow liquid.[1] It is a five-membered nitrogen-containing heterocyclic compound with various biological and pharmacological applications.[2]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueConditions
Boiling Point104 - 105 °C@ 760 mmHg[2][3][4][5][6]
35 °C@ 0.3 torr[1]
Density0.878 g/mL@ 25 °C[2][3][4][6]
0.8843 g/cm³@ 20 °C[1]
0.878 g/cm³[5]
Molecular Weight83.13 g/mol [1][3][7]
Molecular FormulaC₅H₉N[1][3][7]
Flash Point11 °C[3]
Refractive Index1.444@ 20 °C[2][6]
Vapor Density2.87[1][3]
SolubilitySoluble in water[1][3]

Experimental Protocols

Detailed methodologies for the determination of boiling point and density are crucial for reproducible research. The following sections outline standard experimental protocols applicable to a compound like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile and flammable compound such as this compound, specific precautions must be taken.

Methodology: Thiele Tube Method

A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.[8]

  • Sample Preparation: A small amount of this compound (a few milliliters) is placed into a small test tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a Thiele tube filled with a high-boiling, non-reactive liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and be released as bubbles.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

  • Boiling Point Reading: The liquid in the Thiele tube begins to cool. The boiling point is the temperature at which the vapor pressure of the sample equals the atmospheric pressure, which is indicated by the moment the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8]

  • Pressure Correction: The atmospheric pressure should be recorded, and if it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Density Determination

Density is the mass per unit volume of a substance. For liquids, it is commonly measured using a pycnometer or a vibrating tube densimeter.

Methodology: Pycnometer Method

  • Pycnometer Preparation: A pycnometer (a flask with a specific, accurately known volume) is thoroughly cleaned, dried, and weighed empty.

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

  • Weighing: The filled pycnometer is weighed.

  • Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent. For precise measurements, the pycnometer can be equilibrated in a water bath at a constant temperature (e.g., 25 °C).

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Methodology: Vibrating Tube Densitometer

For higher accuracy, a vibrating tube densimeter can be used.[9][10][11]

  • Calibration: The instrument is calibrated using fluids of known density, such as dry air and deionized water.

  • Sample Injection: A small sample of this compound is injected into the oscillating U-tube within the instrument.

  • Measurement: The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample. This frequency change is directly related to the density of the liquid.

  • Temperature Control: The instrument maintains a precise temperature during the measurement.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties discussed.

Boiling_Point_Determination_Workflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_final Finalization prep_sample Prepare Sample in Test Tube insert_capillary Insert Inverted Capillary Tube prep_sample->insert_capillary attach_thermometer Attach to Thermometer insert_capillary->attach_thermometer place_in_thiele Place in Thiele Tube attach_thermometer->place_in_thiele heat_thiele Gently Heat Thiele Tube place_in_thiele->heat_thiele observe_bubbles Observe Continuous Bubbles heat_thiele->observe_bubbles cool_down Remove Heat & Cool observe_bubbles->cool_down record_bp Record Temperature at Liquid Entry cool_down->record_bp record_pressure Record Barometric Pressure record_bp->record_pressure correct_pressure Apply Pressure Correction (if needed) record_pressure->correct_pressure

Caption: Workflow for Boiling Point Determination.

Density_Determination_Workflow cluster_pycnometer Pycnometer Method cluster_prep_pyc Preparation cluster_measure_pyc Measurement cluster_calc_pyc Calculation prep_pyc Clean, Dry & Weigh Empty Pycnometer fill_pyc Fill Pycnometer with Sample prep_pyc->fill_pyc weigh_filled_pyc Weigh Filled Pycnometer fill_pyc->weigh_filled_pyc record_temp_pyc Record Temperature weigh_filled_pyc->record_temp_pyc calc_mass Calculate Mass of Sample record_temp_pyc->calc_mass calc_density Density = Mass / Volume calc_mass->calc_density

Caption: Workflow for Density Determination.

References

2-Methyl-1-Pyrroline: A Versatile Synthetic Scaffold in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-pyrroline, a five-membered heterocyclic imine, has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique structural features and inherent reactivity make it a sought-after precursor for a diverse array of complex molecules, particularly in the realm of medicinal chemistry and drug development. The pyrroline (B1223166) ring system is a privileged scaffold, frequently found in natural products and pharmacologically active compounds, underscoring the significance of this compound as a starting point for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, highlighting its role as a versatile synthetic scaffold.

Physicochemical Properties

This compound is a colorless to light yellow liquid with the following properties:

PropertyValue
CAS Number 872-32-2
Molecular Formula C₅H₉N
Molecular Weight 83.13 g/mol
Boiling Point 104-105 °C
Density 0.878 g/mL at 25 °C

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common methods starting from either 5-chloro-2-pentanone (B45304) or 4-pentyn-1-amine.

From 5-Chloro-2-pentanone

A widely used laboratory-scale synthesis involves the cyclization of 5-chloro-2-pentanone.[1]

Experimental Protocol:

Materials:

Procedure:

  • In a suitable reaction vessel, combine 5-chloro-2-pentanone, sodium cyanide, ammonium acetate, water, and methanol.

  • Heat the reaction mixture at 50°C for 3 hours.

  • After cooling to room temperature, add ethyl acetate and a 50% sodium hydroxide solution.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield this compound as a colorless oily substance.[1]

Synthesis Workflow from 5-Chloro-2-pentanone

G start 5-Chloro-2-pentanone reaction Reaction at 50°C, 3h start->reaction reactants NaCN, NH4OAc, MeOH, H2O reactants->reaction workup1 Addition of EtOAc and 50% NaOH reaction->workup1 separation Phase Separation workup1->separation extraction Aqueous Phase Extraction with EtOAc separation->extraction combine Combine Organic Phases extraction->combine wash Wash with Brine combine->wash dry Dry over Na2SO4 wash->dry concentrate Concentration dry->concentrate purify Silica Gel Chromatography concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

From 4-Pentyn-1-amine

An alternative synthetic route involves the intramolecular hydroamination of 4-pentyn-1-amine, often catalyzed by rhodium(I) or iridium(I) complexes. This method can yield this compound in high yields (>98%) under optimized conditions.[2]

The Role of this compound as a Versatile Synthetic Scaffold

The reactivity of the imine functional group in this compound, coupled with the potential for functionalization of the pyrroline ring, makes it a powerful tool in the synthesis of a variety of important molecular frameworks.

Enantioselective Reduction to Chiral Pyrrolidines

A key transformation of this compound is its asymmetric reduction to the corresponding chiral amine, (R)- or (S)-2-methylpyrrolidine. This reaction is often carried out using biocatalysts, such as imine reductases (IREDs) or whole-cell systems. For instance, NADPH-dependent oxidoreductases from Streptomyces kanamyceticus have been shown to catalyze the asymmetric reduction of this compound to (R)-2-methylpyrrolidine with greater than 99% enantiomeric excess (ee). The resulting chiral 2-methylpyrrolidine (B1204830) is a valuable building block for many pharmaceuticals.

Enantioselective Biocatalytic Reduction

G start This compound (prochiral) enzyme Imine Reductase (IRED) NADPH start->enzyme product (R)-2-Methylpyrrolidine (chiral, >99% ee) enzyme->product

Caption: Biocatalytic reduction of this compound.

Synthesis of Bioactive Heterocycles

This compound serves as a precursor to a wide range of biologically and pharmaceutically relevant compounds, including those with imidazole (B134444) and indole (B1671886) cores.[3] It is also a precursor to the common histamine (B1213489) H3 receptor chiral pharmacophore.[3] The pyrrolidine (B122466) scaffold, readily accessible from this compound, is a cornerstone in drug discovery, with applications in the development of agents for neurological disorders.[4]

The pyrrolidine ring is a key structural feature in a number of approved drugs, although a direct synthetic lineage from this compound is not always explicitly documented in publicly available literature. However, the importance of the 2-methylpyrrolidine moiety is evident in various therapeutic areas.

Table of Selected Reactions and Derivatives of this compound

Reaction TypeReactant(s)Product(s)Catalyst/ConditionsYieldReference(s)
Intramolecular Hydroamination4-Pentyn-1-amineThis compound[Ir(N-N)(CO)₂]–BArF₄, 60 °C>98%[2]
Asymmetric ReductionThis compound(R)-2-MethylpyrrolidineNADPH-dependent reductase from S. kanamyceticus>99% ee
Reaction with Oxopropanal2-Oxopropanal2-Acetyl-1-pyrroline--
[2+3] PhotocycloadditionVinyl azides, α,β-unsaturated N-acylpyrazolesEnantiomerically pure 1-pyrrolinesChiral rhodium catalyst, blue LEDs-[2]
Role in the Synthesis of Natural Products and Alkaloids

The pyrroline and pyrrolidine skeletons are central to the structure of numerous alkaloids. While specific total syntheses commencing directly from this compound are not extensively detailed in the readily available literature, it is a logical and valuable starting material for such endeavors. For instance, the synthesis of the alkaloid (±)-monomorine I has been achieved through a silver-catalyzed hydroamination of an aminoalkyne to form a 1-pyrroline (B1209420) intermediate, showcasing the utility of this structural motif in natural product synthesis.[2]

Applications in Other Industries

Beyond pharmaceuticals, this compound and its derivatives find applications in other sectors:

  • Flavor and Fragrance: 2-Acetyl-1-pyrroline, which can be synthesized from this compound, is a potent aroma compound responsible for the characteristic "popcorn-like" scent of many foods.

  • Agrochemicals: Pyrroline derivatives are explored for their potential as natural pesticides and growth enhancers.[4]

  • Materials Science: The reactivity of this compound makes it a useful monomer or intermediate in the synthesis of polymers and advanced materials.[4]

Conclusion

This compound is a cornerstone in the synthesis of a wide range of valuable molecules. Its straightforward synthesis and the versatile reactivity of its imine functionality provide a gateway to complex chiral amines, bioactive heterocycles, and natural products. For researchers and professionals in drug discovery and development, a thorough understanding of the synthetic potential of this compound is crucial for the design and construction of novel chemical entities with therapeutic promise. The continued exploration of new reactions and applications of this versatile scaffold will undoubtedly lead to further innovations in medicinal chemistry and beyond.

References

The Ascendant Role of Pyrroline Derivatives in Modern Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the burgeoning biological and pharmacological applications of pyrroline (B1223166) derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper offers an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of this versatile class of heterocyclic compounds. Pyrroline derivatives are increasingly recognized for their potential in developing novel therapeutics for a wide range of diseases, including cancer, bacterial infections, inflammatory disorders, and conditions associated with oxidative stress.

The guide systematically presents quantitative data, detailed experimental protocols, and elucidates the signaling pathways through which these compounds exert their effects. This document aims to serve as a critical resource for advancing the research and development of next-generation therapeutics based on the pyrroline scaffold.

A Spectrum of Pharmacological Activities

Pyrroline derivatives have demonstrated a remarkable breadth of biological activities, positioning them as privileged scaffolds in medicinal chemistry. The key pharmacological applications explored in this guide include:

  • Anticancer Activity: A significant number of pyrroline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR pathway.

  • Antibacterial Activity: The emergence of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Pyrroline derivatives, particularly pyrrolamides, have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This targeted inhibition disrupts bacterial growth and survival, offering a promising avenue for the development of new antibiotics.

  • Anti-inflammatory Activity: Chronic inflammation is a hallmark of numerous diseases. Certain pyrroline derivatives have been shown to exhibit significant anti-inflammatory properties through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2). Their mechanism often involves the modulation of the NF-κB signaling pathway, a central regulator of the inflammatory response.

  • Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. Several pyrroline-based compounds have been identified as potent antioxidants, capable of scavenging free radicals through mechanisms such as hydrogen atom transfer (HAT) and single-electron transfer (SET).

Quantitative Insights into Biological Efficacy

To facilitate comparative analysis and aid in structure-activity relationship (SAR) studies, this guide compiles quantitative data on the biological activity of various pyrroline derivatives into structured tables. These tables provide a clear overview of the potency of these compounds in different biological assays.

Table 1: Anticancer Activity of Selected Pyrroline Derivatives

Compound ClassCancer Cell LineAssayIC50 (µM)Citation
Pyrrolo[2,3-b]quinoxalineMultipleCytotoxicityVaries[1]
Spiro-pyrrolizineMCF-7Antiproliferative-

Table 2: Antibacterial Activity of Selected Pyrrolamide Derivatives

CompoundBacterial StrainAssayMIC (µg/mL)IC50 (nM)Citation
Pyrrolamide 4Staphylococcus aureusMIC Determination4-8 fold increase in resistant strains-[2][3]
N-phenylpyrrolamide 22eStaphylococcus aureus ATCC 29213MIC Determination0.25-[4]
N-phenylpyrrolamide 22eMRSAMIC Determination0.25-[4]
N-phenylpyrrolamide 22eEnterococcus faecalis ATCC 29212MIC Determination0.125-[4]
N-phenylpyrrolamide 23bKlebsiella pneumoniae ATCC 10031MIC Determination0.0625-[4]
Pyrrolamide Lead Compound-DNA Gyrase Inhibition-3000[2][3][5]
Pyrrolamide AnalogsStaphylococcus aureus GyrBATPase Inhibition-10 - 600[6]
N-phenylpyrrolamide derivativesEscherichia coli DNA gyraseEnzyme Inhibition-2 - 20[4]
Pyrrolo[2,3-d]pyrimidine 6e, 6hEscherichia coli, Pseudomonas aeruginosaMIC Determination50-[7]

Table 3: Anti-inflammatory Activity of a Pyrroline Derivative

CompoundTargetAssayIC50 (µM)Citation
Pyrroline DerivativeCOX-2Enzyme Inhibition-

Table 4: Antioxidant Activity of a 3-Pyrroline-2-one (B142641) Derivative

CompoundAssayEC50 (µg/mL)Citation
4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b)DPPH Radical Scavenging>128[8][9]

Elucidating Mechanisms of Action: Signaling Pathways and Molecular Targets

A central focus of this guide is to provide a clear understanding of the molecular mechanisms through which pyrroline derivatives exert their biological effects. This is achieved through detailed descriptions and visual representations of the key signaling pathways involved.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Certain pyrroline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation eIF4E->Proliferation Pyrroline Pyrroline Derivative Pyrroline->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway and its inhibition by pyrroline derivatives.
Antibacterial Action: Inhibition of DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Pyrrolamide derivatives have been identified as potent inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase, leading to bacterial cell death.

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils into ATP ATP ATP->DNA_Gyrase Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication & Transcription Supercoiled_DNA->Replication Pyrrolamide Pyrrolamide Derivative Pyrrolamide->DNA_Gyrase Inhibits ATPase activity of GyrB

Mechanism of bacterial DNA gyrase inhibition by pyrrolamide derivatives.
Anti-inflammatory Effects: Modulation of the NF-κB Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates gene transcription. Certain pyrroline derivatives exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) IkB->Gene_Expression Degradation NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->IKK Pyrroline Pyrroline Derivative Pyrroline->IKK Inhibits

The NF-κB signaling pathway and its inhibition by pyrroline derivatives.

Detailed Experimental Protocols

To ensure the reproducibility and facilitate the adoption of key assays in the evaluation of pyrroline derivatives, this guide provides detailed, step-by-step experimental protocols.

Synthesis of Bioactive Pyrroline Derivatives

The synthesis of pyrroline derivatives can be achieved through various chemical strategies, including metal-mediated cyclizations and multi-component reactions. A general workflow for a typical synthesis is outlined below.[10]

Synthesis_Workflow Start Starting Materials (e.g., Alkynes, Amines) Reaction Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up and Extraction Monitoring->Workup Upon completion Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, HRMS, X-ray) Purification->Characterization Final Pure Pyrroline Derivative Characterization->Final

General workflow for the synthesis of pyrroline derivatives.

A representative synthetic procedure for a 3-pyrroline-2-one derivative is as follows: A mixture of an aromatic amine, a dialkyl acetylenedicarboxylate, and an aromatic aldehyde is refluxed in ethanol. The resulting precipitate is then filtered, washed, and recrystallized to yield the pure product.[9]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrroline derivative and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antibacterial Activity: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the pyrroline derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of the pyrroline derivative to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity. The antioxidant mechanism can be further investigated through computational studies to determine if it proceeds via hydrogen atom transfer (HAT) or single-electron transfer (SET).[6]

Conclusion

The diverse biological activities and druggable nature of the pyrroline scaffold underscore its immense potential in modern drug discovery. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the pharmacological applications, quantitative efficacy, underlying mechanisms of action, and key experimental methodologies associated with pyrroline derivatives. It is anticipated that the insights and data presented herein will catalyze further innovation in the design and development of novel pyrroline-based therapeutics to address a multitude of unmet medical needs.

References

An In-Depth Technical Guide to the Formation of 2-Methyl-1-pyrroline via Intramolecular Hydroamination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1-pyrroline through the intramolecular hydroamination of 4-penten-1-amine (B131514). This atom-economical reaction is a powerful tool for the formation of five-membered nitrogen-containing heterocycles, which are prevalent structural motifs in pharmaceuticals and natural products. This document details the experimental protocols for the synthesis of the precursor and the subsequent cyclization, presents quantitative data for various catalytic systems, and illustrates the underlying reaction mechanisms and workflows.

Introduction

Intramolecular hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond within the same molecule, represents a highly efficient method for the synthesis of cyclic amines. The formation of this compound from 4-penten-1-amine is a classic example of a 5-exo-dig cyclization. This transformation is typically catalyzed by a variety of transition metal complexes, with early transition metals (such as those from Group 4, like zirconium) and late transition metals (like rhodium) being prominent examples. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency, selectivity, and functional group tolerance.

Synthesis of the Precursor: 4-Penten-1-amine

A common and reliable method for the synthesis of the starting material, 4-penten-1-amine, involves a two-step process starting from the commercially available 4-penten-1-ol (B13828). The first step is the conversion of the alcohol to a suitable leaving group, typically a bromide, followed by a Gabriel synthesis to introduce the amine functionality.

Experimental Protocol: Synthesis of 4-Penten-1-bromide from 4-Penten-1-ol

Materials:

  • 4-penten-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-penten-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (approximately 0.33 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-penten-1-bromide.

  • Purify the crude product by distillation to obtain pure 4-penten-1-bromide.

Experimental Protocol: Gabriel Synthesis of 4-Penten-1-amine[1][2][3][4][5]

Materials:

Procedure:

  • Dissolve 4-penten-1-bromide and potassium phthalimide in anhydrous DMF in a round-bottom flask.

  • Heat the mixture with stirring (e.g., at 80-100 °C) for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and add hydrazine hydrate.

  • Heat the mixture to reflux in ethanol for several hours to cleave the phthalimide group. A white precipitate of phthalhydrazide (B32825) will form.[1]

  • After cooling, acidify the mixture with concentrated hydrochloric acid and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Make the residue basic with a sodium hydroxide solution and extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 4-penten-1-amine by distillation.

Intramolecular Hydroamination to this compound

The cyclization of 4-penten-1-amine to this compound is the key step. This section details the experimental protocols using representative catalysts and summarizes the quantitative data.

Zirconium-Catalyzed Intramolecular Hydroamination

Zirconium complexes are effective catalysts for the intramolecular hydroamination of aminoalkenes.[2][3]

Experimental Protocol:

Materials:

  • 4-penten-1-amine

  • Zirconium catalyst (e.g., Cp₂ZrMe₂)

  • Anhydrous toluene (B28343) or benzene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, dissolve the zirconium catalyst (e.g., 5 mol%) in anhydrous toluene in a reaction vessel.

  • Add 4-penten-1-amine to the catalyst solution.

  • Seal the reaction vessel and heat the mixture at a specified temperature (e.g., 70-110 °C) for the required time (e.g., 4-24 hours).[4]

  • Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy.

  • Upon completion, the reaction mixture can be carefully quenched and worked up. The product, this compound, is often volatile and can be purified by distillation.

Rhodium-Catalyzed Intramolecular Hydroamination

Rhodium complexes, particularly with phosphine (B1218219) ligands, are also highly effective for this transformation and often exhibit good functional group tolerance.[5][6][7]

Experimental Protocol:

Materials:

  • 4-penten-1-amine

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • Phosphine ligand (e.g., a biarylphosphine)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, combine the rhodium precursor (e.g., 5 mol%) and the phosphine ligand (e.g., 6 mol%) in anhydrous dioxane.[5]

  • Add 4-penten-1-amine to the catalyst mixture.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 70-100 °C) for the specified duration (e.g., 10-24 hours).[6][7]

  • Monitor the reaction by GC-MS or ¹H NMR.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or chromatography to yield this compound.

Quantitative Data

The following tables summarize the quantitative data for the intramolecular hydroamination of aminoalkenes to form pyrrolidine (B122466) derivatives, including conditions that are applicable to the formation of this compound.

Table 1: Zirconium-Catalyzed Intramolecular Hydroamination of Aminoalkenes

CatalystSubstrateTemp (°C)Time (h)Yield (%)Reference
Cp₂ZrMe₂Aminoalkynes100-1104-6Good[4]
Cp*LZr(NMe₂)₂Primary AminoalkenesN/AN/AN/A[2]

Note: Specific yield for 4-penten-1-amine was not detailed in the provided search results, but related substrates show good reactivity.

Table 2: Rhodium-Catalyzed Intramolecular Hydroamination of Aminoalkenes

Catalyst SystemSubstrateTemp (°C)Time (h)Yield (%)Reference
[Rh(COD)₂]BF₄ / Biarylphosphine L2Primary Aminoalkenes10010Good[6][7]
[Rh(COD)₂]BF₄ / Ligand L9N-benzyl-4-penten-1-amine701591[5]

Note: The data often pertains to N-substituted aminoalkenes, which are common substrates in these studies. The conditions are generally applicable to primary aminoalkenes like 4-penten-1-amine.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Hydroamination Pentenol 4-Penten-1-ol Pentenbromide 4-Penten-1-bromide Pentenol->Pentenbromide PBr₃ Pentenamine 4-Penten-1-amine Pentenbromide->Pentenamine Gabriel Synthesis Pyrroline This compound Pentenamine->Pyrroline Catalyst (Zr or Rh) Heat

Caption: Overall experimental workflow for the synthesis of this compound.

Catalytic Cycle for Zirconium-Catalyzed Hydroamination

Zirconium_Catalytic_Cycle Zr_Amide [LₙZr]-NHR' Alkene_Coordination Alkene Coordination Zr_Amide->Alkene_Coordination + Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Zr_Alkyl [LₙZr]-Alkyl Migratory_Insertion->Zr_Alkyl Protonolysis Protonolysis Zr_Alkyl->Protonolysis + H₂N-R' Catalyst_Regeneration Catalyst Regeneration Protonolysis->Catalyst_Regeneration Product Cyclic Amine Protonolysis->Product Catalyst_Regeneration->Zr_Amide - Product Substrate H₂N-R' Substrate->Zr_Amide

Caption: Proposed catalytic cycle for zirconium-catalyzed intramolecular hydroamination.[2][3]

Catalytic Cycle for Rhodium-Catalyzed Hydroamination

Rhodium_Catalytic_Cycle Rh_Complex [LₙRh]⁺ Alkene_Coordination Alkene Coordination Rh_Complex->Alkene_Coordination + Aminoalkene Nucleophilic_Attack Nucleophilic Attack Alkene_Coordination->Nucleophilic_Attack Rh_Alkyl [LₙRh]-Alkyl Nucleophilic_Attack->Rh_Alkyl Protonolysis Protonolysis Rh_Alkyl->Protonolysis Product_Displacement Product Displacement Protonolysis->Product_Displacement - Product Product Cyclic Amine Protonolysis->Product Product_Displacement->Rh_Complex + Aminoalkene Substrate Aminoalkene Substrate->Rh_Complex

Caption: Proposed catalytic cycle for rhodium-catalyzed intramolecular hydroamination.[8]

Conclusion

The formation of this compound via intramolecular hydroamination of 4-penten-1-amine is a robust and efficient transformation. This guide has provided detailed experimental protocols for the synthesis of the necessary precursor and for the cyclization reaction using both early and late transition metal catalysts. The compiled quantitative data and visualized workflows and catalytic cycles offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development to implement and further explore this valuable reaction. The choice between different catalytic systems will depend on the specific requirements of the synthesis, including functional group compatibility, desired stereoselectivity, and operational considerations.

References

Methodological & Application

Laboratory Synthesis of 2-Methyl-1-pyrroline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-pyrroline is a five-membered heterocyclic imine that serves as a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and flavor agents. Its structural motif is found in numerous natural products and biologically active molecules. This document provides detailed application notes and experimental protocols for two common laboratory-scale methods for the synthesis of this compound. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development.

Physicochemical Data

PropertyValue
Molecular FormulaC₅H₉N
Molecular Weight83.13 g/mol [1]
Boiling Point104-105 °C[2][3]
Density0.878 g/mL at 25 °C[2][3]
Refractive Index (n20/D)1.444[3][4]
CAS Number872-32-2[5]

Synthesis Method 1: Cyclization of 5-Chloro-2-pentanone (B45304)

This method involves the formation of this compound through a cyclization reaction of 5-chloro-2-pentanone with a source of ammonia (B1221849) and cyanide. The reaction proceeds via an initial formation of an amino nitrile, which then undergoes intramolecular cyclization and subsequent loss of water to form the target imine.

Reaction Scheme

start 5-Chloro-2-pentanone reagents + NaCN, NH₄OAc (Ammonia source) intermediate [Amino Nitrile Intermediate] reagents->intermediate Nucleophilic addition & Strecker synthesis-type reaction hcn - HCl, - H₂O product This compound hcn->product Intramolecular cyclization

Caption: Reaction pathway for the synthesis of this compound from 5-Chloro-2-pentanone.

Quantitative Data
Reactant/ReagentMolecular Weight ( g/mol )Molar RatioExample Amount
5-Chloro-2-pentanone120.581.012.06 g (0.1 mol)
Sodium Cyanide49.011.15.39 g (0.11 mol)
Ammonium (B1175870) Acetate (B1210297)77.081.511.56 g (0.15 mol)
Methanol (B129727)32.04-50 mL
Water18.02-50 mL
Product Molecular Weight ( g/mol ) Theoretical Yield Reported Yield
This compound83.138.31 g~60-70% (Illustrative)
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-pentanone (12.06 g, 0.1 mol), sodium cyanide (5.39 g, 0.11 mol), ammonium acetate (11.56 g, 0.15 mol), methanol (50 mL), and water (50 mL).[2]

  • Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 3 hours.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 100 mL of ethyl acetate and 50 mL of a 50% aqueous sodium hydroxide (B78521) solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with saturated brine (50 mL).

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain a brown oily substance.[2]

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound as a colorless oily substance.[2]

Synthesis Method 2: Intramolecular Hydroamination of 4-Pentyn-1-amine (B190168)

This method utilizes a transition metal-catalyzed intramolecular hydroamination of 4-pentyn-1-amine. Rhodium and iridium complexes have been shown to be effective catalysts for this transformation, proceeding through a 5-exo-dig cyclization to furnish the desired product with high atom economy.[2]

Reaction Scheme

start 4-Pentyn-1-amine catalyst [Rh(COD)₂]BF₄ / Ligand or Iridium Catalyst product This compound catalyst->product Intramolecular hydroamination (5-exo-dig)

Caption: Catalytic cycle for the synthesis of this compound from 4-Pentyn-1-amine.

Quantitative Data
Reactant/ReagentMolecular Weight ( g/mol )Molar RatioExample Amount
4-Pentyn-1-amine83.131.0416 mg (5.0 mmol)
[Rh(COD)₂]BF₄406.070.05101.5 mg (0.25 mmol)
Ligand (e.g., L9)Varies0.06(0.30 mmol)
Dioxane--50 mL
Product Molecular Weight ( g/mol ) Theoretical Yield Reported Yield
This compound83.13416 mg>95% (based on analogous reactions)

Note: The yield is based on similar rhodium-catalyzed intramolecular hydroamination reactions of unactivated alkenes, which have been reported to proceed in high yields.

Experimental Protocol
  • Reaction Setup: In a nitrogen-purged glovebox, combine [Rh(COD)₂]BF₄ (101.5 mg, 0.25 mmol, 5 mol%) and the desired phosphine (B1218219) ligand (e.g., L9, 0.30 mmol, 6 mol%) in a dry Schlenk flask.

  • Addition of Reactants: Add dry, degassed dioxane (50 mL) to the flask, followed by 4-pentyn-1-amine (416 mg, 5.0 mmol).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 70 °C for 7-15 hours. The progress of the reaction can be monitored by GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with a 50% aqueous sodium hydroxide solution (20 mL) and then with saturated brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Reactants and Solvent catalyst Add Catalyst (if applicable) reactants->catalyst heating Heat and Stir (Specified Time & Temp) catalyst->heating extraction Solvent Extraction heating->extraction washing Wash with Brine extraction->washing drying Dry with Na₂SO₄ washing->drying concentration Concentrate in vacuo drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography product Pure this compound chromatography->product

Caption: General experimental workflow for the synthesis and purification of this compound.

Safety Precautions

  • Sodium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 5-Chloro-2-pentanone: Lachrymator and corrosive. Handle in a fume hood with appropriate PPE.

  • Flammable Solvents: Methanol, ethyl acetate, and dioxane are flammable. Keep away from ignition sources.

  • Rhodium Catalysts: Handle in an inert atmosphere (glovebox or Schlenk line) as they can be air-sensitive.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

References

Application Note: GC-MS Analysis for the Detection and Quantification of 2-Acetyl-1-pyrroline in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Note: The user request specified "2-Methyl-1-pyrroline". However, the vast majority of scientific literature concerning the key "popcorn-like" aroma in food matrices refers to 2-Acetyl-1-pyrroline (B57270) (2-AP) . It is highly probable that this was the intended compound of interest. This application note will, therefore, focus on the well-documented analysis of 2-Acetyl-1-pyrroline.

Introduction

2-Acetyl-1-pyrroline (2-AP) is a potent aroma compound responsible for the characteristic popcorn-like, roasty scent in a wide variety of foods, including jasmine and basmati rice, freshly baked bread, and pandan leaves.[1][2] Due to its extremely low odor threshold (as low as 0.05 µg/L in water), even trace amounts of 2-AP can significantly impact the sensory profile of a food product.[3] The formation of 2-AP can occur biologically during plant growth or through the Maillard reaction during thermal processing, involving precursors like the amino acids proline and ornithine.[4][5]

Accurate and sensitive quantification of 2-AP is crucial for quality control in the food industry, for screening new aromatic plant varieties in agricultural research, and for understanding flavor development in food science. Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with a headspace sampling technique, is the definitive method for the analysis of this volatile compound. This document provides detailed protocols for the extraction and quantification of 2-AP in food matrices using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis.

Quantitative Data Summary

The concentration of 2-Acetyl-1-pyrroline can vary significantly depending on the food matrix, processing conditions, and storage. The following table summarizes typical concentration ranges reported in the literature.

Food Matrix2-Acetyl-1-pyrroline (2-AP) ConcentrationReference
Aromatic Rice (raw)57.17 - 147.10 ng/g[6]
Aromatic Rice (cooked)1.22 - 2.58 µg/g[7]
Aseptic-Packaged Cooked Rice (25% fragrant)32.9 ng/g[8]
Aseptic-Packaged Cooked Rice (100% fragrant)126.3 ng/g[8]
Wheat Bread18 µg/kg[3]
Brown Bread18 µg/kg[3]
Rye Bread18 µg/kg[3]
Popcorn38 µg/kg[3]

Experimental Protocols

Protocol 1: Sample Preparation for Solid Food Matrices (e.g., Rice)

This protocol outlines the preparation of solid samples for headspace analysis. To preserve the volatile 2-AP, grinding under cryogenic conditions is recommended.

Materials:

  • Food sample (e.g., aromatic rice)

  • Liquid nitrogen

  • Spice grinder or analytical mill

  • 20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps

  • Internal Standard (IS) solution (e.g., 2,6-dimethylpyridine (B142122) (2,6-DMP) or a deuterated analog of 2-AP)

  • Micropipettes

Procedure:

  • Freeze a representative portion of the food sample with liquid nitrogen.

  • Immediately grind the frozen sample to a fine, consistent powder (e.g., to pass through an 80-mesh sieve).[6] This prevents the loss of volatile compounds due to heating during grinding.

  • Accurately weigh 1.0 to 2.0 g of the powdered sample into a 20 mL headspace vial.[6][9] Using 2.0 g of sample has been shown to be appropriate for maximizing the analytical response.[6]

  • Spike the sample with a known concentration of the internal standard. For example, add 5 µL of 20 µg/mL 2,6-DMP.[9]

  • Immediately seal the vial tightly with the crimp cap.

  • Vortex the vial for 10-15 seconds to ensure the internal standard is distributed.

  • The sample is now ready for HS-SPME-GC-MS analysis.

Protocol 2: HS-SPME Parameters for 2-AP Extraction

This protocol uses an automated headspace autosampler for consistent and sensitive extraction of 2-AP onto an SPME fiber.

Instrumentation:

  • HS-SPME Autosampler (e.g., TriPlus RSH)

Procedure:

  • Place the sealed sample vials into the autosampler tray.

  • Set the HS-SPME parameters. The following conditions have been optimized for 2-AP extraction from rice:[6]

    • SPME Fiber: Divinylbenzene/Carbon Wide Range/Polydimethylsiloxane (DVB/Carbon WR/PDMS) is effective.

    • Incubation Temperature: 80 °C

    • Incubation Time: 40 minutes

    • Fiber Exposure/Extraction Time: 15 minutes

    • Desorption Temperature: 250 °C (in the GC inlet)

    • Desorption Time: 5 minutes

Protocol 3: GC-MS Instrumental Analysis

This protocol details the gas chromatography and mass spectrometry conditions for the separation and detection of 2-AP.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS/MS system, e.g., Thermo Scientific TRACE 1300-TSQ 9000)

GC-MS Conditions:

ParameterSettingReference
GC Column TR-WAXMS or DB-WAX (30 m x 0.25 mm, 0.25-0.50 µm film)[6][9]
Carrier Gas Helium[6][9]
Flow Rate 1.2 mL/min (constant flow)[9]
Injector Temp. 250 °C
Oven Program Initial 50°C, hold for 1-2 min; ramp at 5°C/min to 220°C, hold for 5 min.[6][9]
MS Transfer Line 280 °C[9]
Ion Source Temp. 230 °C[6][9]
Ionization Mode Electron Ionization (EI) at 70 eV[6][9]
Acquisition Mode Full Scan (m/z 40-200) for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
Key Ions for 2-AP m/z 111 (Molecular Ion), 83, 43 (Base Peak)[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start 1. Food Sample (e.g., Rice) grind 2. Cryogenic Grinding start->grind weigh 3. Weigh 2.0g into HS Vial grind->weigh spike 4. Add Internal Standard weigh->spike seal 5. Seal Vial spike->seal hs_spme 6. HS-SPME Extraction (80°C, 40 min incubation) seal->hs_spme gcms 7. GC-MS Analysis hs_spme->gcms integrate 8. Peak Integration (2-AP and IS) gcms->integrate quantify 9. Quantification (Calibration Curve) integrate->quantify report 10. Report Results (ng/g or µg/kg) quantify->report

Caption: Experimental workflow for the quantification of 2-Acetyl-1-pyrroline.

maillard_pathway proline Proline / Ornithine (Amino Acids) pyrroline 1-Pyrroline proline->pyrroline Heat sugars Reducing Sugars dicarbonyls Methylglyoxal (α-Dicarbonyl) sugars->dicarbonyls Heat product 2-Acetyl-1-pyrroline (Popcorn Aroma) pyrroline->product Maillard Reaction dicarbonyls->product Maillard Reaction

Caption: Simplified Maillard reaction pathway for 2-Acetyl-1-pyrroline formation.

References

Application Note: Structural Elucidation of 2-Methyl-1-pyrroline using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural elucidation of 2-methyl-1-pyrroline using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and data acquisition are presented, along with a summary of predicted NMR data. Furthermore, this document illustrates the expected NMR correlations and the overall experimental workflow through clear diagrams to facilitate the unambiguous identification and characterization of this heterocyclic compound.

Introduction

This compound is a monocyclic imine that serves as a valuable building block in organic synthesis and is of interest in various fields of chemical research.[1][2] Accurate structural confirmation is paramount for its application in subsequent chemical transformations. NMR spectroscopy is an unparalleled technique for the non-destructive and detailed structural analysis of organic molecules in solution. This document outlines the systematic approach to confirm the structure of this compound by analyzing its 1H and 13C NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These values are estimated based on established NMR principles and data from structurally related compounds. The spectra are referenced to an internal standard of tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Assignment Predicted Chemical Shift (δ ppm) Multiplicity Predicted Coupling Constant (J Hz) Integration
H5 (N-CH₂)~3.85Triplet (t)~7.52H
H3 (C-CH₂)~2.75Triplet (t)~8.02H
CH₃~2.05Singlet (s)-3H
H4 (C-CH₂-C)~1.95Quintet~7.82H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Assignment Predicted Chemical Shift (δ ppm)
C2 (C=N)~175.0
C5 (N-CH₂)~60.0
C3 (C-CH₂)~38.0
C4 (C-CH₂-C)~22.0
CH₃~18.0

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of a this compound sample and the acquisition of high-quality 1H and 13C NMR spectra.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-25 mg of purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) TMS as an internal reference standard.

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

  • Filtering: To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

1D ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-32

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 2-5 seconds

1D ¹³C{¹H} NMR Spectroscopy (Proton-Decoupled):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Spectral Width: 200-240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the precise chemical shift of each peak.

  • Structural Assignment: Assign the observed signals to the corresponding nuclei in the this compound molecule based on chemical shifts, multiplicities, and coupling constants. For more complex analyses, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Visualizations

The following diagrams illustrate the experimental workflow and the key logical relationships for the structural elucidation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis and Elucidation weigh Weigh Sample (5-25 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Filter into NMR Tube dissolve->transfer nmr_acq Acquire 1D (1H, 13C) and optional 2D NMR Spectra transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_correct Phase and Baseline Correction ft->phase_correct calibrate Calibrate to TMS phase_correct->calibrate assign_signals Assign Chemical Shifts, Multiplicities, and Integrals calibrate->assign_signals elucidate Correlate Data and Confirm Structure assign_signals->elucidate

Caption: Experimental workflow for NMR-based structural elucidation.

logical_relationships cluster_1h 1H NMR Signals cluster_13c 13C NMR Signals struct This compound C2 (C=N) C3 (CH2) C4 (CH2) C5 (CH2) CH3 H5 H5 ~3.85 ppm (t) H5->struct:c5 HSQC H5->struct:c2 HMBC H4 H4 ~1.95 ppm (quintet) H5->H4 COSY H3 H3 ~2.75 ppm (t) H3->struct:c3 HSQC H3->struct:c2 HMBC H_Me CH3 ~2.05 ppm (s) H_Me->struct:cMe HSQC H_Me->struct:c2 HMBC H4->struct:c4 HSQC H4->H3 COSY C2 C2 ~175.0 ppm C5 C5 ~60.0 ppm C3 C3 ~38.0 ppm C4 C4 ~22.0 ppm C_Me CH3 ~18.0 ppm

Caption: Predicted NMR signal correlations for this compound.

References

Application Notes and Protocols for the Quantification of 2-Acetyl-1-Pyrroline in Aromatic Rice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aromatic rice varieties are highly valued for their distinct flavor and aroma, primarily attributed to the presence of the volatile compound 2-acetyl-1-pyrroline (B57270) (2-AP).[1][2] Accurate quantification of 2-AP is crucial for quality control, breeding programs, and research into the factors influencing rice aroma.[3][4] Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely adopted, robust, and sensitive method for the analysis of 2-AP in rice.[4][5] This technique offers a solvent-free extraction method, minimizing sample preparation time and potential for analyte loss.[1][6] This document provides detailed application notes and standardized protocols for the quantification of 2-AP in aromatic rice using HS-SPME-GC-MS.

Quantitative Data Summary

The concentration of 2-acetyl-1-pyrroline can vary significantly among different rice varieties, cultivation conditions, and processing methods. The following tables summarize quantitative data from various studies.

Table 1: Quantification of 2-Acetyl-1-Pyrroline in Different Rice Cultivars

Rice Variety2-AP Concentration (ng/g)Reference
Gobindobhog (GB Type 1)93.85[4]
Pusa Basmati 1121 (grown in Cuttack)60.97[4]
Basmati varieties (grown in Karnal)81.22 - 147.10[4]
Basmati Brand 1178[7]
Basmati Brand 3294[7]
Basmati Brand 5411[7]
Basmati Brand 7151[7]
Basmati Brand 9202[7]
Ambemohar Brand 1313[7]

Table 2: 2-Acetyl-1-Pyrroline Content in Raw vs. Cooked Rice

Rice Variety2-AP in Raw Rice (ng/g)2-AP in Cooked Rice (ng/g)Reference
Pusa-1652 (Improved Kala Namak)Superior to Basmati varietiesSignificantly increased[8][9]
Kala Namak-2Superior to Basmati varietiesSignificantly increased[8][9]
Govind BhogEquivalent or superior to BasmatiSignificantly increased[8][9]
Kala JeeraEquivalent or superior to BasmatiSignificantly increased[8][9]
Jeera-32Equivalent or superior to BasmatiSignificantly increased[8][9]

Note: Cooking has been shown to remarkably increase the content of 2-AP in aromatic rice.[8][9][10]

Experimental Protocols

This section details the standardized methodology for the quantification of 2-AP in aromatic rice using HS-SPME-GC-MS.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_hspme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Rice Sample s2 Dehusking s1->s2 s3 Grinding in Liquid N2 s2->s3 s4 Sieving (80-mesh) s3->s4 h1 Weigh Sample (1-2g) into Headspace Vial s4->h1 h2 Incubation (e.g., 80°C for 40 min) h1->h2 h3 SPME Fiber Exposure (e.g., DVB/Carbon WR/PDMS for 15 min) h2->h3 g1 Thermal Desorption in GC Inlet h3->g1 g2 Chromatographic Separation (e.g., DB-WAX column) g1->g2 g3 Mass Spectrometric Detection (MS/MS) g2->g3 d1 Peak Identification and Integration g3->d1 d2 Quantification using Standard Curve d1->d2

Caption: Experimental workflow for 2-AP quantification.

Sample Preparation

Proper sample preparation is critical to prevent the loss of volatile 2-AP and to ensure reproducibility.

  • Dehusking: Remove the husks from the paddy to obtain brown rice.

  • Grinding: To preserve volatile compounds, pulverize the dehusked rice grains into a fine powder using a grinder pre-cooled with liquid nitrogen.[3][4][11]

  • Sieving: Pass the resulting rice powder through an 80-mesh sieve to ensure a uniform particle size.[3][4]

  • Storage: Store the prepared rice powder in airtight containers at -20°C until analysis to minimize volatile loss.

HS-SPME Procedure

The HS-SPME parameters must be optimized to achieve maximum extraction efficiency and sensitivity.

  • Sample Aliquoting: Accurately weigh 1 to 2 grams of the prepared rice powder into a 20 mL headspace vial.[3][4][9]

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.[6]

  • Incubation: Place the vial in the HS-SPME autosampler. Incubate the sample at a controlled temperature, typically between 60°C and 80°C, for a period of 15 to 40 minutes to allow the volatile compounds to equilibrate in the headspace.[3][4][8][9]

  • Extraction: Expose a conditioned SPME fiber to the headspace of the vial for a specific duration, generally 15 to 30 minutes, to adsorb the volatile analytes.[3][10][12] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly recommended for effective trapping of 2-AP.[10][13]

GC-MS Analysis

The GC-MS system is used for the separation and detection of 2-AP.

  • Injection: After extraction, the SPME fiber is automatically retracted and inserted into the heated injection port of the gas chromatograph for thermal desorption of the analytes. The injector temperature is typically set to 250°C.[11]

  • Chromatographic Separation:

    • Column: A DB-WAX or DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for the separation of volatile compounds.[8][11]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1.2 mL/min.[8][11]

    • Oven Temperature Program: A typical temperature program starts at 40-50°C (held for 1-3.5 minutes), then ramps up to 180-220°C at a rate of 5-10°C/min, and may include a final ramp to 280°C.[8][11]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[8]

    • Source Temperature: Typically maintained around 230°C.[8]

    • Acquisition Mode: For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode is preferred for higher sensitivity and selectivity. The precursor ion for 2-AP is m/z 111, with product ions at m/z 68 and 83.

Quantification

Accurate quantification is achieved through the use of a standard curve.

  • Standard Preparation: Prepare a series of standard solutions of 2-AP at different concentrations.

  • Calibration Curve: A solvent-matched or matrix-matched standard curve should be prepared. For matrix-matched calibration, spike known concentrations of the 2-AP standard into a non-aromatic rice matrix.[4]

  • Data Analysis: Identify the 2-AP peak in the sample chromatogram based on its retention time and mass spectrum. Integrate the peak area and calculate the concentration of 2-AP in the sample using the regression equation from the calibration curve. The standard addition method can also be employed to overcome matrix effects.[3][4][13]

Method Validation

To ensure the reliability of the results, the analytical method should be validated for the following parameters:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio. For 2-AP, the LOD can be as low as 1.0 µg/kg.[10]

  • Precision: Evaluated by the relative standard deviation (RSD) of replicate measurements.

  • Accuracy: Determined by recovery studies, spiking a blank matrix with a known concentration of the analyte. Recoveries of over 90% are achievable with the standard addition method.[3][13]

Concluding Remarks

The HS-SPME-GC-MS method provides a sensitive, reliable, and high-throughput approach for the quantification of 2-acetyl-1-pyrroline in aromatic rice. Adherence to the optimized protocols for sample preparation, HS-SPME conditions, and GC-MS parameters is essential for obtaining accurate and reproducible results. This methodology is invaluable for researchers, breeders, and quality control professionals in the rice industry.

References

Application Notes and Protocols: The Role of 2-Methyl-1-pyrroline and its Isomers in Flavor Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-pyrroline is a five-membered heterocyclic compound with a distinct nutty, roasted, musty, meaty, and fishy aroma profile.[1] While it possesses its own sensory properties, its primary significance in flavor chemistry is closely tied to its structural isomer, 1-pyrroline, a key intermediate in the formation of one of the most potent and characteristic flavor compounds: 2-acetyl-1-pyrroline (B57270) (2-AP).[2][3][4] 2-AP is renowned for its desirable popcorn-like aroma and is the principal flavor component in aromatic rice varieties like jasmine and basmati, as well as a significant contributor to the aroma of baked goods such as bread.[2][5]

These application notes will provide a comprehensive overview of the synthesis of 2-acetyl-1-pyrroline, focusing on the Maillard reaction, which is the primary pathway for its formation in food.[3][4] Detailed protocols for the synthesis and analysis of 2-AP are provided, along with quantitative data on its occurrence in various food products and synthesis yields.

The Maillard Reaction and the Formation of 2-Acetyl-1-pyrroline

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[6] It is responsible for the development of a wide array of desirable flavor and color compounds in cooked foods. The formation of 2-acetyl-1-pyrroline is a well-studied outcome of the Maillard reaction, particularly when the amino acid proline is involved.[3][4]

The generally accepted mechanism involves the following key steps:

  • Strecker Degradation of Proline: The amino acid proline undergoes Strecker degradation in the presence of a dicarbonyl compound (formed from sugar degradation) to yield 1-pyrroline.

  • Reaction with a Dicarbonyl: The intermediate, 1-pyrroline, then reacts with a 1,2-dicarbonyl compound, such as methylglyoxal (B44143) (2-oxopropanal), which is also a product of sugar fragmentation during the Maillard reaction.[3]

  • Formation of 2-Acetyl-1-pyrroline: This reaction leads to the formation of the stable, highly aromatic compound, 2-acetyl-1-pyrroline.

Data Presentation

Quantitative Analysis of 2-Acetyl-1-pyrroline in Food Products

The concentration of 2-acetyl-1-pyrroline can vary significantly depending on the food matrix, processing conditions, and storage. Below is a summary of reported concentrations in various food products.

Food ProductConcentration of 2-Acetyl-1-pyrrolineReference
Fragrant Rice (cooked)40 - 300 ng/g[6]
Aseptic-packaged Cooked Rice (25% fragrant)32.9 ng/g[7]
Aseptic-packaged Cooked Rice (100% fragrant)126.3 ng/g[7]
Manuka Honey0.08 - 0.45 mg/kg
Bread Crust (wheat)30-fold higher than crumb
Hazelnuts (roasted)up to 85 µg/kg[8]
Synthesis Yields of 2-Acetyl-1-pyrroline

Various synthetic routes for 2-acetyl-1-pyrroline have been developed, with varying yields.

Synthesis MethodStarting MaterialReported YieldReference
Grignard reaction2-Cyano-1-pyrroline16-19% (overall from pyrrolidine)[9]
Oxidation of 2-(1-hydroxyethyl)pyrrolidine2-AcetylpyrroleNot specified

Experimental Protocols

Protocol 1: Synthesis of 2-Acetyl-1-pyrroline via Maillard Reaction Model System

This protocol describes a laboratory-scale synthesis of 2-acetyl-1-pyrroline using precursors relevant to its formation in food.

Materials:

  • L-Proline

  • Glucose

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Reaction vials (pressure-resistant)

  • Heating block or oil bath

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Prepare a solution of L-proline (e.g., 0.1 M) and glucose (e.g., 0.1 M) in the phosphate buffer.

  • Transfer 10 mL of the solution to a pressure-resistant reaction vial.

  • Seal the vial tightly.

  • Heat the vial in a heating block or oil bath at 120°C for 2 hours.

  • Allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous solution three times with 10 mL of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried organic extract.

  • Concentrate the filtrate using a rotary evaporator at low temperature and pressure to avoid loss of the volatile product.

  • Analyze the resulting product by GC-MS to confirm the presence and purity of 2-acetyl-1-pyrroline.

Protocol 2: Analysis of 2-Acetyl-1-pyrroline in a Food Matrix using HS-SPME-GC-MS

This protocol outlines a standard method for the extraction and quantification of 2-acetyl-1-pyrroline from a solid food matrix, such as rice.

Materials and Equipment:

  • Food sample (e.g., fragrant rice)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Solid Phase Microextraction (SPME) fiber assembly (e.g., DVB/CAR/PDMS)

  • SPME autosampler or manual holder

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Analytical balance

  • Internal standard (e.g., deuterated 2-acetyl-1-pyrroline)

Procedure:

  • Weigh 1.0 g of the ground food sample into a 20 mL headspace vial.

  • Add a known amount of the internal standard solution.

  • Immediately seal the vial.

  • Place the vial in the autosampler tray or a heating block.

  • Equilibrate the sample at 80°C for 15 minutes.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 80°C.

  • Retract the fiber and immediately inject it into the GC inlet for thermal desorption.

  • Desorb the analytes from the fiber in the GC inlet at 250°C for 5 minutes.

  • Run the GC-MS analysis using a suitable temperature program and mass spectrometer settings to separate and detect 2-acetyl-1-pyrroline and the internal standard.

  • Quantify the 2-acetyl-1-pyrroline concentration by comparing its peak area to that of the internal standard.

Mandatory Visualizations

Maillard_Reaction_Pathway precursor precursor intermediate intermediate product product process process Proline Proline One_Pyrroline 1-Pyrroline Proline->One_Pyrroline Strecker Degradation Reducing_Sugar Reducing Sugar Dicarbonyls Dicarbonyls (e.g., Methylglyoxal) Reducing_Sugar->Dicarbonyls Fragmentation Heat Heat Two_AP 2-Acetyl-1-pyrroline (Popcorn Aroma) Dicarbonyls->Two_AP Condensation One_Pyrroline->Two_AP Condensation

Caption: Maillard reaction pathway for 2-acetyl-1-pyrroline formation.

Flavor_Analysis_Workflow step step substep substep instrument instrument output output start Sample Preparation (e.g., Grinding) extraction Volatile Extraction (HS-SPME) start->extraction incubation Incubation & Adsorption extraction->incubation desorption Thermal Desorption incubation->desorption analysis GC-MS Analysis desorption->analysis separation Chromatographic Separation analysis->separation detection Mass Spectrometry Detection separation->detection data Data Processing & Quantification detection->data

References

Application Notes and Protocols for the Enantioselective Enzymatic Synthesis of (R)- and (S)-2-Methylpyrroline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral 2-methylpyrrolidine (B1204830) is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Traditional chemical methods for obtaining enantiomerically pure forms of this compound often involve costly reagents, harsh reaction conditions, and tedious separation processes. Biocatalysis, utilizing stereoselective enzymes, offers a green and efficient alternative for the synthesis of both (R)- and (S)-2-methylpyrrolidine. This document provides detailed application notes and protocols for the enantioselective synthesis of these compounds using imine reductases (IREDs).

Enzymatic Approach

The synthesis of (R)- and (S)-2-methylpyrrolidine is achieved through the asymmetric reduction of the prochiral substrate 2-methyl-1-pyrroline. This reaction is catalyzed by enantiocomplementary imine reductases (IREDs), which are NADPH-dependent enzymes. The stereochemical outcome of the reaction is determined by the specific IRED used. An (R)-selective IRED will yield (R)-2-methylpyrrolidine, while an (S)-selective IRED will produce (S)-2-methylpyrrolidine. To ensure the economic feasibility of the process, a cofactor regeneration system is employed to continuously replenish the consumed NADPH.

Quantitative Data Summary

The following tables summarize the quantitative data for the enzymatic synthesis of (R)- and (S)-2-methylpyrrolidine using specific imine reductases.

Table 1: Synthesis of (R)-2-Methylpyrrolidine

ParameterValueReference
Enzyme(R)-selective Imine Reductase (IRED)Streptomyces sp. GF3587
SubstrateThis compound10 mM
Product(R)-2-Methylpyrrolidine9.8 mM
Conversion98%[1][2][3]
Enantiomeric Excess (e.e.)>99% (R)[1][2][3]
CofactorNADPHRequired
Optimal pH6.5 - 8.0[1][2][3]

Table 2: Synthesis of (S)-2-Methylpyrrolidine

ParameterValueReference
Enzyme(S)-selective Imine Reductase (IRED)Paenibacillus elgii B69
SubstrateThis compoundNot specified
Product(S)-2-MethylpyrrolidineNot specified
Conversion>99%[4]
Enantiomeric Excess (e.e.)Not specified[4]
CofactorNADPHRequired
Optimal pHNeutral

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Methylpyrrolidine

This protocol describes the synthesis of (R)-2-methylpyrrolidine using the (R)-selective IRED from Streptomyces sp. GF3587.

Materials:

  • (R)-selective IRED from Streptomyces sp. GF3587 (whole cells or purified enzyme)

  • This compound

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • NADP⁺

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (reactor, magnetic stirrer, centrifuge, etc.)

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reactor, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5).

    • Add this compound to a final concentration of 10 mM.

    • Add NADP⁺ to a final concentration of 1 mM.

    • Add glucose to a final concentration of 50 mM (for cofactor regeneration).

    • Add Glucose Dehydrogenase (GDH) to a final concentration of 1-2 U/mL.

    • Initiate the reaction by adding the (R)-selective IRED (e.g., as whole cells or a specific amount of purified enzyme).

  • Reaction Conditions:

    • Incubate the reaction mixture at 30°C with gentle stirring for 24 hours.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral GC.

  • Work-up and Product Isolation:

    • Once the reaction is complete, terminate it by adding an equal volume of ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude (R)-2-methylpyrrolidine.

    • Purify the product by distillation or chromatography if necessary.

Protocol 2: Synthesis of (S)-2-Methylpyrrolidine

This protocol describes the synthesis of (S)-2-methylpyrrolidine using the (S)-selective IRED from Paenibacillus elgii B69.

Materials:

  • (S)-selective IRED from Paenibacillus elgii B69 (whole cells or purified enzyme)

  • This compound

  • Tris-HCl buffer (50 mM, pH 7.0)

  • NADP⁺

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, prepare a reaction mixture with 50 mM Tris-HCl buffer (pH 7.0).

    • Add this compound to the desired concentration (e.g., 10-50 mM).

    • Add NADP⁺ (1 mM), glucose (50 mM), and Glucose Dehydrogenase (GDH) (1-2 U/mL) for cofactor regeneration.

    • Start the reaction by adding the (S)-selective IRED.

  • Reaction Conditions:

    • Incubate the mixture at a controlled temperature (e.g., 25-30°C) with agitation for 24-48 hours.

    • Monitor the reaction progress via chiral GC analysis.

  • Work-up and Product Isolation:

    • Follow the same work-up and isolation procedure as described in Protocol 1.

Protocol 3: Chiral Gas Chromatography (GC) Analysis

This protocol outlines a general method for the chiral separation and determination of the enantiomeric excess of 2-methylpyrrolidine.

Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral capillary column (e.g., Chirasil-Val or equivalent).

Derivatization (optional but recommended for improved peak shape and resolution):

  • Evaporate a small sample of the reaction mixture or purified product to dryness.

  • Add a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) in an appropriate solvent (e.g., dichloromethane).

  • Heat the mixture to ensure complete derivatization.

  • Evaporate the excess reagent and solvent and reconstitute the sample in a suitable solvent for GC injection.

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 5°C/min). The exact program should be optimized for the specific column and derivative used.

  • Injection Volume: 1 µL

Analysis:

  • Inject the prepared sample into the GC.

  • The two enantiomers, (R)- and (S)-2-methylpyrrolidine, will elute at different retention times.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizations

Enantioselective_Synthesis_Workflow cluster_synthesis Enzymatic Reaction cluster_cofactor Cofactor Regeneration cluster_analysis Analysis Substrate This compound R_IRED (R)-selective IRED (Streptomyces sp. GF3587) Substrate->R_IRED NADPH -> NADP+ S_IRED (S)-selective IRED (Paenibacillus elgii) Substrate->S_IRED NADPH -> NADP+ R_Product (R)-2-Methylpyrrolidine R_IRED->R_Product S_Product (S)-2-Methylpyrrolidine S_IRED->S_Product Product_mix Product Mixture R_Product->Product_mix S_Product->Product_mix NADP NADP+ GDH Glucose Dehydrogenase NADP->GDH NADPH NADPH NADPH->R_IRED NADPH->S_IRED GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH Derivatization Derivatization (optional) Product_mix->Derivatization Chiral_GC Chiral GC Analysis Product_mix->Chiral_GC Derivatization->Chiral_GC Results Determine e.e. and Conversion Chiral_GC->Results

Caption: Workflow for the enantioselective enzymatic synthesis of 2-methylpyrrolidine.

Signaling_Pathway cluster_reaction Core Biocatalytic Reaction cluster_regeneration Cofactor Regeneration Cycle Substrate This compound (Prochiral) Enzyme Imine Reductase (IRED) (Enantioselective) Substrate->Enzyme Product Chiral 2-Methylpyrrolidine ((R) or (S)) Enzyme->Product Cofactor_out NADP+ (Oxidized) Enzyme->Cofactor_out Cofactor_in NADPH (Hydride Donor) Cofactor_in->Enzyme Cofactor_out_reg NADP+ Cofactor_out->Cofactor_out_reg Regen_Enzyme Glucose Dehydrogenase (GDH) Cofactor_out_reg->Regen_Enzyme Cofactor_in_reg NADPH Regen_Enzyme->Cofactor_in_reg Byproduct Gluconolactone Regen_Enzyme->Byproduct Cosubstrate Glucose Cosubstrate->Regen_Enzyme Cofactor_in_reg->Cofactor_in

Caption: Key steps in the biocatalytic reduction and cofactor regeneration.

References

Application of 2-Methyl-1-pyrroline in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-methyl-1-pyrroline as a versatile building block in the synthesis of a variety of heterocyclic compounds. The inherent reactivity of the cyclic imine functionality makes this compound a valuable precursor for generating substituted pyrrolidines, which are core structures in numerous natural products and pharmacologically active molecules.

Introduction to this compound in Heterocyclic Synthesis

This compound, a five-membered nitrogen-containing heterocycle, serves as a key intermediate in organic synthesis.[1][2] Its imine moiety provides a reactive site for nucleophilic additions and cycloaddition reactions, enabling the construction of more complex molecular architectures. This document will explore its application in key transformations such as the synthesis of nicotine (B1678760) analogs, [3+2] cycloaddition reactions, and the Pictet-Spengler reaction for the formation of fused heterocyclic systems.

Synthesis of Substituted Pyrrolidines

The reduction of the imine bond in this compound and the addition of various nucleophiles are fundamental strategies for the synthesis of 2-substituted and 2,5-disubstituted pyrrolidine (B122466) derivatives.

Reduction of this compound

The catalytic hydrogenation of this compound provides a direct route to 2-methylpyrrolidine (B1204830). This transformation can be achieved with high efficiency using various catalytic systems.

Table 1: Catalytic Hydrogenation of this compound

CatalystSolventPressure (atm)Temperature (°C)Yield (%)Reference
Rh/Al₂O₃Methanol (B129727)1Room Temp.Quantitative[3]
Pd/CEthanol1Room Temp.>95[2]

Experimental Protocol: Synthesis of 2-Methylpyrrolidine

  • To a solution of this compound (1.0 g, 12.0 mmol) in methanol (20 mL) in a round-bottom flask, add Rh/Al₂O₃ (100 mg, 10% w/w).

  • The flask is evacuated and backfilled with hydrogen gas (balloon).

  • The reaction mixture is stirred vigorously at room temperature for 4-6 hours.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure to afford 2-methylpyrrolidine as a colorless oil.

G This compound This compound 2-Methylpyrrolidine 2-Methylpyrrolidine This compound->2-Methylpyrrolidine Reduction H2, Catalyst H2, Catalyst H2, Catalyst->this compound

Caption: Reduction of this compound.

Addition of Organometallic Reagents

Grignard reagents and other organometallic compounds can add to the imine carbon of this compound to generate 2,2-disubstituted pyrrolidines.

Table 2: Addition of Grignard Reagents to this compound Derivatives

Grignard ReagentSolventTemperature (°C)Diastereomeric RatioYield (%)Reference
Phenylmagnesium BromideTHF-78 to RTN/AHigh[4]
Vinylmagnesium BromideTHF-78 to RTHighHigh[4]

Experimental Protocol: Synthesis of 2-Methyl-2-phenylpyrrolidine

  • A solution of this compound (1.0 g, 12.0 mmol) in anhydrous THF (20 mL) is cooled to -78 °C under an inert atmosphere.

  • Phenylmagnesium bromide (1.2 equivalents, 3.0 M in diethyl ether) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-methyl-2-phenylpyrrolidine.

G This compound This compound 2-Methyl-2-substituted-pyrrolidine 2-Methyl-2-substituted-pyrrolidine This compound->2-Methyl-2-substituted-pyrrolidine Nucleophilic Addition Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->this compound

Caption: Synthesis of 2,2-disubstituted pyrrolidines.

[3+2] Cycloaddition Reactions

This compound can act as a dipolarophile in [3+2] cycloaddition reactions with azomethine ylides, providing a powerful method for the construction of pyrrolizidine (B1209537) and related fused heterocyclic scaffolds.[5]

Table 3: [3+2] Cycloaddition of Azomethine Ylides with Alkenes

Azomethine Ylide SourceDipolarophileCatalystSolventYield (%)Reference
Isatin (B1672199) and Sarcosine (B1681465)Electron-deficient alkenesNoneRefluxing Toluene (B28343)Good to Excellent[5]
N-benzylglycineElectron-deficient alkenesNoneRefluxing TolueneGood[6]

Experimental Protocol: Synthesis of a Spiro-pyrrolidine-oxindole

  • A mixture of isatin (1.0 mmol), sarcosine (1.2 mmol), and this compound (1.5 mmol) in toluene (10 mL) is heated to reflux with a Dean-Stark trap for 12-18 hours.

  • The reaction is monitored by TLC for the disappearance of the starting materials.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the spiro-pyrrolidine-oxindole product.

G cluster_0 Azomethine Ylide Generation Isatin Isatin Azomethine Ylide Azomethine Ylide Isatin->Azomethine Ylide Sarcosine Sarcosine Sarcosine->Azomethine Ylide Spiro-pyrrolidine-oxindole Spiro-pyrrolidine-oxindole Azomethine Ylide->Spiro-pyrrolidine-oxindole [3+2] Cycloaddition This compound This compound This compound->Spiro-pyrrolidine-oxindole

Caption: [3+2] Cycloaddition for spiro-pyrrolidine synthesis.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related fused heterocyclic systems.[7] While traditionally employed with tryptamine (B22526) derivatives, the iminium ion generated from this compound can potentially react with electron-rich aromatic systems in an analogous fashion.

Table 4: General Conditions for Pictet-Spengler Reaction

Amine ComponentCarbonyl ComponentAcid CatalystSolventTemperature (°C)Reference
TryptamineAldehyde/KetoneTFA, HClDichloromethane (B109758), TolueneRT to Reflux[7]
β-ArylethylamineAldehydeBrønsted AcidVariousVarious[8]

Proposed Experimental Protocol: Pictet-Spengler-type Reaction with this compound

  • To a solution of an electron-rich arene (e.g., indole-3-acetic acid, 1.0 mmol) in dichloromethane (10 mL) is added this compound (1.2 mmol).

  • The mixture is cooled to 0 °C, and trifluoroacetic acid (1.5 mmol) is added dropwise.

  • The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography to yield the fused heterocyclic product.

G This compound This compound Iminium Ion Iminium Ion This compound->Iminium Ion Protonation Electron-rich Arene Electron-rich Arene Fused Heterocycle Fused Heterocycle Electron-rich Arene->Fused Heterocycle Iminium Ion->Fused Heterocycle Electrophilic Aromatic Substitution

Caption: Pictet-Spengler type reaction pathway.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate for the construction of a diverse range of heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore its utility in the synthesis of novel molecules with potential applications in medicinal chemistry and drug discovery. Further exploration of its reactivity in various cycloaddition and nucleophilic addition reactions is warranted to expand its synthetic utility.

References

Application Note: Purification of 2-Methyl-1-pyrroline by Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-1-pyrroline (2-MPN) is a five-membered heterocyclic imine with applications in chemical synthesis and as a building block in the development of pharmaceutical agents. As a cyclic imine, it exhibits basic properties which necessitate specific considerations during purification by silica (B1680970) gel chromatography to prevent product loss and ensure high purity.[1][2][3] This protocol provides a detailed methodology for the efficient purification of this compound from a crude reaction mixture using silica gel flash column chromatography. The procedure outlines method development using Thin Layer Chromatography (TLC), column preparation, sample loading, and elution, tailored to address the basic nature of the target compound.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. This data is essential for handling, storage, and the purification process.

PropertyValueReference
Molecular Formula C₅H₉N[2]
Molecular Weight 83.13 g/mol [2]
Appearance Clear colorless to yellow liquid[1]
Boiling Point 104-105 °C
Density 0.878 g/mL at 25 °C
Solubility Soluble in water[1][4]
pKa 8.41 ± 0.20 (Predicted)[1]
Stability Stable under normal temperatures and pressures[1]

Experimental Protocol

This protocol is intended for researchers experienced in standard laboratory techniques. Adherence to all institutional safety guidelines is mandatory.

1. Materials and Reagents

  • Stationary Phase: Silica Gel 60 (0.040-0.063 mm particle size)

  • Crude Sample: Crude this compound mixture

  • Solvents (HPLC or Distilled Grade):

  • Equipment:

    • Glass chromatography column

    • TLC plates (Silica gel 60 F₂₅₄)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Potassium permanganate (B83412) (KMnO₄) stain or p-Anisaldehyde stain for visualization

    • Fraction collection tubes

    • Rotary evaporator

    • Standard laboratory glassware

2. Safety Precautions

  • This compound is a highly flammable liquid and vapor.[2] Keep away from heat, sparks, open flames, and hot surfaces.[4]

  • It may cause skin, eye, and respiratory irritation.[2][4]

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

3. Step-by-Step Purification Procedure

Step 3.1: Method Development with Thin Layer Chromatography (TLC)

The first step is to determine the optimal mobile phase (eluent) for separation. The goal is to find a solvent system where the desired compound, this compound, has an Rf value of approximately 0.25-0.35.[5]

  • Prepare several eluent systems with varying ratios of Hexane and Ethyl Acetate. A good starting point is 9:1, 4:1, and 2:1 Hexane:EtOAc.

  • To each prepared eluent, add 1% triethylamine (TEA) by volume (e.g., 100 µL of TEA for every 10 mL of eluent). The TEA neutralizes the acidic silanol (B1196071) groups on the silica gel, preventing streaking and improving the peak shape of the basic this compound.[3][6][7]

  • Spot a dilute solution of the crude mixture onto separate TLC plates.

  • Develop the plates in a chamber saturated with the respective eluents.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate or p-anisaldehyde.

  • Select the solvent system that provides the best separation between this compound and its impurities, with the target Rf value.

Step 3.2: Column Preparation

  • Select a column of appropriate size. For effective separation, the ratio of silica gel to crude sample by weight should be between 30:1 and 100:1, depending on the difficulty of the separation.[8]

  • Prepare a slurry of silica gel in the chosen mobile phase (determined in Step 3.1).

  • Pack the column with the silica slurry, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[9]

  • Add a thin layer of sand (approx. 1 cm) on top of the packed silica to prevent disturbance of the bed during sample and eluent addition.[5][9]

  • Equilibrate the packed column by passing 2-3 column volumes of the mobile phase through it until the baseline is stable.

Step 3.3: Sample Loading (Dry Loading Method)

Dry loading is recommended for superior separation, especially if the crude sample is not readily soluble in the mobile phase.[5][9]

  • Dissolve the crude this compound sample in a minimal amount of a volatile solvent like dichloromethane or acetone.

  • Add a small amount of silica gel to this solution (approximately 2-3 times the weight of the crude sample).[9]

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the layer of sand at the top of the prepared column, ensuring an even layer.

  • Add another thin layer of sand on top of the sample-adsorbed silica.

Step 3.4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle positive pressure (using a pump or inert gas) to begin eluting the column. Maintain a consistent flow rate.

  • Collect the eluate in fractions of appropriate size. The size of the fractions will depend on the column dimensions and the separation achieved on the TLC plate.

  • Monitor the elution process by periodically analyzing the collected fractions using TLC. Spot every few fractions on a single TLC plate to identify which ones contain the purified product.

Step 3.5: Product Isolation

  • Based on the TLC analysis, combine all fractions that contain the pure this compound.

  • Remove the solvents from the combined fractions using a rotary evaporator. Be mindful of the product's volatility (b.p. 104-105 °C); use a moderate bath temperature (e.g., 30-40°C) and control the vacuum carefully to avoid product loss.

  • The resulting residue is the purified this compound. Confirm its purity by analytical methods such as NMR, GC-MS, or HPLC.

Quantitative Data Summary

The following table summarizes the key parameters for the purification protocol.

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (0.040-0.063 mm)Standard grade for flash chromatography.
Mobile Phase Hexane:Ethyl Acetate with 1% TriethylamineRatio determined by TLC (e.g., 4:1).
Silica:Crude Ratio 30:1 to 100:1 by weightUse a higher ratio for difficult separations.[8]
Sample Loading Dry LoadingPre-adsorption onto silica gel for optimal resolution.[9]
Elution Mode IsocraticA gradient elution (gradually increasing EtOAc %) can be used if necessary.[10]
Target Rf ~0.3Provides a good balance between separation and elution time.[5]
Detection UV (254 nm) and/or chemical stain (KMnO₄)2-MPN may not be strongly UV-active; staining is recommended.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

Purifcation_Workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation tlc TLC Method Development pack Pack Silica Gel Column tlc->pack Select Eluent load Dry Load Crude Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect Continue Elution combine Combine Pure Fractions analyze->combine Identify Pure Fractions evap Solvent Evaporation (Rotovap) combine->evap product Pure this compound evap->product

Caption: Workflow for this compound Purification.

References

Application Notes and Protocols for the Tandem Mass Spectrometry Analysis of 2-Methyl-1-pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-pyrroline is a volatile, cyclic imine that is of interest in various fields, including food science, environmental analysis, and as a potential intermediate in pharmaceutical synthesis. Its detection and quantification at trace levels require sensitive and selective analytical methods. Tandem mass spectrometry (MS/MS), particularly when coupled with gas chromatography (GC), offers a robust platform for the analysis of such volatile organic compounds (VOCs). This document provides a detailed, proposed methodology for the analysis of this compound using GC-MS/MS, including sample preparation, instrumental parameters, and a proposed fragmentation pathway.

Proposed Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound

Due to the limited availability of published tandem mass spectrometry data for this compound, a putative fragmentation pathway is proposed based on its chemical structure and established fragmentation principles of N-heterocyclic compounds. The protonated molecule [M+H]⁺ of this compound has a mass-to-charge ratio (m/z) of 84.1. Collision-induced dissociation (CID) of this precursor ion is expected to yield several characteristic product ions.

The primary fragmentation is anticipated to involve the loss of small, stable neutral molecules such as ethylene (B1197577) (C₂H₄) or a methyl radical (CH₃•). A plausible fragmentation pathway could involve the initial loss of a methyl radical to form a stable cyclic ion, or ring-opening followed by the loss of ethylene. These fragmentation events provide the basis for a highly selective Selected Reaction Monitoring (SRM) method for quantification.

Proposed Fragmentation Diagram

fragmentation_pathway Precursor Ion\n[C5H10N]+\nm/z 84.1 Precursor Ion [C5H10N]+ m/z 84.1 Product Ion 1\n[C4H6N]+\nm/z 68.1 Product Ion 1 [C4H6N]+ m/z 68.1 Precursor Ion\n[C5H10N]+\nm/z 84.1->Product Ion 1\n[C4H6N]+\nm/z 68.1 - CH4 Product Ion 2\n[C3H4N]+\nm/z 54.1 Product Ion 2 [C3H4N]+ m/z 54.1 Precursor Ion\n[C5H10N]+\nm/z 84.1->Product Ion 2\n[C3H4N]+\nm/z 54.1 - C2H6

Proposed MS/MS fragmentation of this compound.

Experimental Protocols

This section details a proposed protocol for the analysis of this compound in a solvent matrix. The method is based on established procedures for volatile organic compounds and can be adapted for various sample types.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Collection : Collect the sample in a clean glass container to prevent contamination.

  • Solvent Selection : Use a volatile organic solvent such as dichloromethane (B109758) or hexane. Avoid aqueous solutions, strong acids, and strong bases.

  • Extraction :

    • To 1 mL of the aqueous sample, add 1 mL of dichloromethane.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge the sample at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the organic (bottom) layer to a clean GC vial.

  • Drying : Add a small amount of anhydrous sodium sulfate (B86663) to the GC vial to remove any residual water.

  • Internal Standard : Spike the sample with an appropriate internal standard (e.g., d4-2-methyl-1-pyrroline, if available, or another deuterated volatile amine) at a known concentration.

GC-MS/MS Instrumental Parameters

The following instrumental parameters are proposed for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial 40°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Reaction Monitoring (SRM)
Collision GasArgon at 1.5 mTorr

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (Dichloromethane) Sample->LLE Dry Drying (Anhydrous Na2SO4) LLE->Dry IS Internal Standard Spiking Dry->IS GC_Inject GC Injection IS->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Ionization Electron Ionization (EI) Separation->Ionization MS1 Precursor Ion Selection (m/z 84.1) Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Product Ion Detection CID->MS2 Quant Quantification MS2->Quant Report Reporting Quant->Report

GC-MS/MS workflow for this compound analysis.

Quantitative Data Presentation

The following table presents representative data for a hypothetical quantitative analysis of this compound using the proposed SRM method. This data is for illustrative purposes only.

Compound Retention Time (min) Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Collision Energy (eV) Concentration (ng/mL)
This compound5.8284.168.154.11512.5
Internal Standard5.8088.172.158.11510.0 (spiked)

Logical Relationship for SRM Method

srm_logic cluster_products Monitor Product Ions Analyte This compound in Sample Precursor Select Precursor Ion [C5H10N]+ m/z 84.1 Analyte->Precursor Fragment Fragment via CID Precursor->Fragment Quantifier Quantifier [C4H6N]+ m/z 68.1 Fragment->Quantifier Qualifier Qualifier [C3H4N]+ m/z 54.1 Fragment->Qualifier

The Pivotal Role of 2-Methyl-1-pyrroline in Crafting Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: 2-Methyl-1-pyrroline, a versatile five-membered heterocyclic compound, is increasingly recognized as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its inherent reactivity as a cyclic imine allows for diverse chemical transformations, making it a valuable scaffold in the development of novel therapeutics, particularly in the realm of neurological disorders. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations relevant to drug discovery and development professionals.

Application Notes

This compound serves as a versatile precursor for the synthesis of substituted pyrrolidines, a structural motif present in numerous FDA-approved drugs. The endocyclic imine functionality of this compound is susceptible to nucleophilic attack, and the prochiral center at C2 allows for the stereoselective synthesis of chiral amines, which are highly sought-after in medicinal chemistry.

One of the most significant applications of this compound is in the enantioselective enzymatic synthesis of (R)- and (S)-2-methylpyrrolidine .[1] These chiral amines are key intermediates for various pharmaceuticals. The reduction of the imine is efficiently catalyzed by imine reductases (IREDs), a class of NADPH-dependent enzymes. Notably, IREDs from Streptomyces species have demonstrated exceptional stereoselectivity, yielding the desired enantiomer with greater than 99% enantiomeric excess (ee).[1]

Furthermore, the pyrroline (B1223166) ring system is a core component of various bioactive molecules. While not always synthesized directly from this compound, the methodologies for creating substituted pyrrolidines are often applicable. For instance, the synthesis of the antihistamine Clemastine involves a substituted pyrrolidine (B122466) precursor, highlighting the pharmaceutical relevance of this heterocyclic system.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 5-chloro-2-pentanone.[2]

Materials:

Procedure:

  • In a suitable reaction vessel, combine 5-chloro-2-pentanone, sodium cyanide, ammonium acetate, water, and methanol.

  • Heat the reaction mixture to 50°C and stir for 3 hours.

  • Cool the reaction mixture to room temperature and add ethyl acetate and a 50% sodium hydroxide solution.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine all organic phases and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain a crude brown oily substance.

  • Purify the crude product by silica gel column chromatography to yield this compound as a colorless oily substance.[2]

Protocol 2: Enantioselective Enzymatic Reduction of this compound to (R)-2-Methylpyrrolidine

This protocol describes the asymmetric reduction of this compound using an (R)-selective imine reductase.

Materials:

  • This compound

  • (R)-Imine Reductase (e.g., from Streptomyces sp. GF3587)

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

  • Glucose Dehydrogenase (for cofactor regeneration)

  • D-Glucose

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., methyl tert-butyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffered solution containing D-glucose, NADPH, and glucose dehydrogenase.

  • Add the (R)-Imine Reductase to the solution.

  • Introduce this compound to the reaction mixture to initiate the reduction.

  • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Upon completion, quench the reaction and extract the product, (R)-2-methylpyrrolidine, with an organic solvent.

  • Dry the organic extract over an anhydrous drying agent and remove the solvent under reduced pressure.

  • Further purification can be performed if necessary, for example, by distillation.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its enzymatic reduction.

ParameterValueReference
Starting Material 5-chloro-2-pentanone[2]
Product This compound[2]
Reaction Temperature 50°C[2]
Reaction Time 3 hours[2]
Purification Method Silica gel column chromatography[2]
Product Appearance Colorless oily substance[2]
Table 1: Synthesis of this compound
ParameterValueReference
Substrate This compound[1]
Product (R)-2-Methylpyrrolidine[1]
Biocatalyst (R)-Imine Reductase (e.g., from Streptomyces sp. GF3587)[1]
Cofactor NADPH[1]
Enantiomeric Excess (ee) >99%[1]
Table 2: Enantioselective Enzymatic Reduction of this compound

Visualizations

The following diagrams illustrate the synthetic pathways and logical relationships described.

Synthesis_of_2_Methyl_1_pyrroline 5-chloro-2-pentanone 5-chloro-2-pentanone This compound This compound 5-chloro-2-pentanone->this compound Cyclization Reagents NaCN, NH4OAc Methanol, H2O, 50°C Enzymatic_Reduction_Workflow cluster_reaction Biocatalytic Reduction cluster_downstream Downstream Processing This compound This compound Enzyme_System (R)-Imine Reductase NADPH Cofactor Regeneration System This compound->Enzyme_System Substrate (R)-2-Methylpyrrolidine (R)-2-Methylpyrrolidine Enzyme_System->(R)-2-Methylpyrrolidine Product (>99% ee) Extraction Extraction (R)-2-Methylpyrrolidine->Extraction Purification Purification Extraction->Purification Final_Product (R)-2-Methylpyrrolidine Purification->Final_Product Signaling_Pathway_Analogy Start Starting Material: This compound Intermediate Key Intermediate: Chiral 2-Methylpyrrolidine Start->Intermediate Stereoselective Synthesis API Active Pharmaceutical Ingredient (API) Intermediate->API Further Elaboration

References

Application Notes and Protocols: 2-Methyl-1-pyrroline as a Versatile Building Block for Fused Indole and Imidazole Functionalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2-methyl-1-pyrroline as a key building block in the synthesis of complex heterocyclic systems incorporating both indole (B1671886) and imidazole (B134444) functionalities. The protocols provided are based on established [3+2] annulation reactions, offering a robust method for generating novel molecular scaffolds of interest in medicinal chemistry and materials science.

Introduction

This compound is a five-membered cyclic imine that serves as a versatile and reactive precursor in organic synthesis.[1][2] Its inherent reactivity as a cyclic enamine equivalent allows it to participate in a variety of cycloaddition and annulation reactions. This document focuses on a specific application: the synthesis of fused pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles through a [3+2] annulation reaction with acylethynyltetrahydroindoles. This transformation masterfully constructs both an imidazole and an indole-like fused system in a single, efficient step.

Application: Synthesis of Fused Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles

The reaction between an acylethynyltetrahydroindole and this compound proceeds via a [3+2] cycloaddition, followed by isomerization, to yield a complex heterocyclic framework containing both indole and imidazole substructures. This reaction is notable for its efficiency and the complexity it generates in a single transformation.

Reaction Workflow

The overall workflow for this synthesis is depicted below. It involves the reaction of a substituted acylethynyltetrahydroindole with this compound in a suitable solvent system under thermal conditions.

G cluster_workflow Experimental Workflow start Start reactants Combine Acylethynyltetrahydroindole and this compound in MeCN/THF start->reactants reaction Heat at 70°C for 8 hours reactants->reaction workup Remove Solvents under Reduced Pressure reaction->workup purification Purify by Column Chromatography (SiO2, hexane (B92381)/Et2O) workup->purification product Isolate Fused Pyrrolo-imidazo-indole Product purification->product

A high-level overview of the experimental procedure.
Signaling Pathway (Reaction Mechanism)

The proposed reaction mechanism involves the initial nucleophilic attack of the enamine tautomer of this compound onto the activated alkyne of the acylethynyltetrahydroindole. This is followed by a cascade of cyclization and isomerization steps to afford the final fused heterocyclic product.

G cluster_mechanism Proposed Reaction Mechanism start This compound (Enamine Tautomer) intermediate1 Nucleophilic Attack (Formation of Zwitterionic Intermediate) start->intermediate1 alkyne Acylethynyl- tetrahydroindole alkyne->intermediate1 intermediate2 [3+2] Cycloaddition intermediate1->intermediate2 intermediate3 Proton Transfer & Isomerization intermediate2->intermediate3 product Fused Pyrrolo-imidazo-indole intermediate3->product

The key steps in the formation of the fused heterocyclic system.

Quantitative Data

The following table summarizes the yields of various fused pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles synthesized from different acylethynyltetrahydroindoles and this compound.

EntryAcylethynyltetrahydroindole Substituent (R)ProductYield (%)
1Benzoyl2-(1,2,3,3a,5,6,7,8-Octahydro-10H-pyrrolo[1′,2′:2,3]imidazo[1,5-a]indol-10-ylidene)-1-phenylethan-1-one79
2Thenoyl2-(1,2,3,3a,5,6,7,8-Octahydro-10H-pyrrolo[1′,2′:2,3]imidazo[1,5-a]indol-10-ylidene)-1-(thiophen-2-yl)ethan-1-one72

Experimental Protocols

General Procedure for the Synthesis of Fused Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles:

Materials:

  • Acylethynyltetrahydroindole (0.5 mmol)

  • This compound (0.6 mmol, 1.2 equiv)

  • Acetonitrile (MeCN) / Tetrahydrofuran (THF) (1:1 v/v), 1 mL

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Diethyl ether (Et₂O)

Procedure:

  • To a reaction vial, add the acylethynyltetrahydroindole (0.5 mmol) and a solution of this compound (0.6 mmol) in 1 mL of MeCN/THF (1:1 v/v).

  • Seal the vial and heat the reaction mixture at 70 °C for 8 hours.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Remove the solvents under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and diethyl ether (1:1 v/v) as the eluent to afford the desired fused pyrrolo[1′,2′:2,3]imidazo[1,5-a]indole product.

Characterization Data for 2-(1,2,3,3a,5,6,7,8-Octahydro-10H-pyrrolo[1′,2′:2,3]imidazo[1,5-a]indol-10-ylidene)-1-phenylethan-1-one:

  • Appearance: Yellow solid

  • Melting Point: 172–174 °C (hexane)

  • Note: The product is isolated as a mixture of E/Z-isomers (~4:1 ratio).

Conclusion

This compound is a valuable C4N synthon for the construction of complex, fused heterocyclic systems. The [3+2] annulation reaction with acylethynyltetrahydroindoles provides an efficient route to novel pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles, demonstrating its utility as a building block for both indole and imidazole functionalities within a single molecular framework. This methodology offers a powerful tool for the generation of diverse compound libraries for drug discovery and materials science applications.

References

Application Notes and Protocols for the Synthesis of 2-Methylpyrroline Isomers Using Whole-Cell Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of chiral nitrogen-containing heterocycles, such as 2-methylpyrroline isomers, is of significant interest in the pharmaceutical and agrochemical industries due to their prevalence as core structures in many bioactive molecules.[1][2] Traditional chemical syntheses often require harsh conditions, expensive catalysts, and complex purification steps. Whole-cell biocatalysis presents a compelling green chemistry alternative, offering high stereoselectivity, mild reaction conditions, and reduced environmental impact.[3] This document provides detailed application notes and generalized protocols for the use of whole-cell catalysts in the synthesis of 2-methylpyrroline isomers, focusing on the application of key enzyme classes like transaminases and imine reductases.

Application Notes: Biocatalytic Approaches

Whole-cell catalysts are microorganisms (bacteria, yeast, etc.) that contain the desired enzyme or enzymatic pathway for a specific chemical transformation. The cellular environment protects the enzyme, and endogenous metabolic pathways can often regenerate essential cofactors (like NAD(P)H or pyridoxal (B1214274) 5'-phosphate), simplifying the overall process.[4]

1. Transaminase (TA)-Mediated Synthesis: Amine transaminases (ATAs) are powerful biocatalysts for converting ketones and aldehydes into primary amines.[1] They catalyze the reversible transfer of an amino group from an amine donor to a carbonyl acceptor.[2] A potential pathway to 2-methyl-1-pyrroline involves the intramolecular cyclization of a 5-aminopentan-2-one (B3263374) intermediate, which can be generated via the transamination of a suitable precursor like 1,4-diketone. The use of ω-transaminases (ω-TAs) is particularly attractive as they accept a wider range of amine donors beyond α-amino acids.[3][5]

2. Imine Reductase (IRED)-Mediated Synthesis: Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines.[4] For the synthesis of chiral 2-methylpyrrolidine, this compound serves as the prochiral imine substrate. Whole cells of Streptomyces sp. have been identified for the enantioselective synthesis of both (R)- and (S)-2-methylpyrrolidine from this compound, highlighting the potential of this approach.[6] While this is a reduction of the target compound, it demonstrates the effective use of whole-cell systems for transformations involving this specific scaffold.

3. Monoamine Oxidase (MAO)-Based Pathways: Monoamine oxidases are flavoenzymes that catalyze the oxidation of amines.[7] While often used for amine deracemization or the synthesis of other heterocycles, engineered MAOs or related oxidoreductases could potentially be employed in synthetic pathways leading to pyrroline (B1223166) structures, for instance, through the cyclization of an amino alcohol precursor.

Data Presentation

The performance of whole-cell catalysts is evaluated based on conversion yield and the enantiomeric excess (ee%) of the product. The following table presents representative data for the synthesis of chiral amines and related compounds using various biocatalysts to illustrate typical results.

Table 1: Performance of Whole-Cell Catalysts in Asymmetric Synthesis (Representative Data)

Biocatalyst (Enzyme Class)SubstrateProductConversion (%)Enantiomeric Excess (ee%)Reference
Engineered ω-TransaminaseN-Boc-3-pyrrolidinone(R)-N-Boc-3-aminopyrrolidine>95%>99.5%[2]
Transaminase (CDX043)Symmetrical dicarbonylChiral PyrrolineHighNot Specified[5]
Imine Reductase (IRED)This compound(R)-2-methylpyrrolidine>99%>99%[4][6]
Engineered TransaminaseProchiral ketoneSitagliptin (chiral amine)High99.95%[2][3]

Experimental Protocols

The following are generalized protocols based on standard methodologies for whole-cell biocatalysis. Optimization of specific parameters (e.g., pH, temperature, substrate concentration, cell loading) is crucial for any new substrate-catalyst system.

Protocol 1: Screening of Whole-Cell Catalysts for 2-Methylpyrroline Isomer Synthesis

Objective: To identify microbial strains capable of synthesizing 2-methylpyrroline isomers from a suitable precursor.

Materials:

  • Microbial strains (e.g., E. coli expressing a transaminase, Streptomyces sp., etc.)

  • Growth medium (e.g., LB, TSB, or specialized medium)

  • Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Precursor substrate (e.g., 5-chloro-2-pentanone (B45304) for chemical cyclization to this compound, or a diketone for enzymatic cyclization)[8]

  • Amine donor (for transaminases, e.g., isopropylamine)

  • Cofactors (if needed, e.g., pyridoxal 5'-phosphate for TAs)

  • Centrifuge, incubator shaker, reaction vials

  • Analytical instrument (GC or HPLC with a chiral column)

Methodology:

  • Cultivation: Inoculate 50 mL of sterile growth medium with a single colony of the microbial strain. Incubate at the optimal temperature (e.g., 30-37°C) with shaking (e.g., 200 rpm) for 16-48 hours, until cells reach the late exponential or early stationary phase.

  • Cell Harvesting: Transfer the cell culture to centrifuge tubes. Pellet the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Cell Washing and Resuspension: Discard the supernatant. Wash the cell pellet with buffer and centrifuge again. Resuspend the washed cell pellet in the reaction buffer to a desired final concentration (e.g., 50-100 g/L wet cell weight).

  • Screening Reaction: In a 2 mL reaction vial, combine:

    • 1 mL of the whole-cell catalyst suspension.

    • Substrate (e.g., 10-50 mM final concentration).

    • Amine donor (e.g., 0.5 M isopropylamine (B41738) for TA reactions).

    • Cofactor (e.g., 1 mM PLP for TA reactions).

  • Incubation: Seal the vials and incubate at a controlled temperature (e.g., 30°C) with shaking for 24 hours.

  • Sample Analysis: Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortex thoroughly. Centrifuge to separate the layers. Analyze the organic layer by GC or chiral HPLC to determine substrate conversion and the enantiomeric excess of the product.

Protocol 2: Preparative Scale Synthesis of a 2-Methylpyrroline Isomer

Objective: To produce a target 2-methylpyrroline isomer on a larger scale using an identified whole-cell catalyst.

Materials:

  • Pre-cultured whole-cell catalyst

  • Bioreactor or large reaction vessel

  • Reaction buffer

  • Substrate stock solution

  • pH meter and controller

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Methodology:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction mixture containing the buffer and the resuspended whole-cell catalyst (e.g., 1 L total volume). Add any necessary cofactors or co-solvents.

  • Substrate Addition: Add the precursor substrate to the desired starting concentration (e.g., 50 mM). For substrates with potential toxicity to the cells, a fed-batch strategy (gradual addition over time) is recommended.

  • Reaction Monitoring: Maintain the reaction at the optimal temperature (e.g., 30°C) with gentle agitation. Monitor the pH and adjust as necessary with an acid/base solution. Periodically take samples to analyze substrate conversion and product formation via GC/HPLC.

  • Reaction Termination: Once the reaction has reached completion (or equilibrium), terminate it by separating the biomass via centrifugation or filtration.

  • Product Extraction: Extract the aqueous phase (supernatant) multiple times with an appropriate organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Final Purification: Purify the crude product by silica (B1680970) gel column chromatography or distillation to yield the pure 2-methylpyrroline isomer.[8]

Visualizations

experimental_workflow cluster_screening Phase 1: Catalyst Screening cluster_optimization Phase 2: Process Optimization cluster_scaleup Phase 3: Preparative Scale Synthesis strain Strain Selection (e.g., E. coli, Streptomyces) cultivation Cell Cultivation & Growth strain->cultivation harvest Harvesting & Washing (Centrifugation) cultivation->harvest reaction_small Small-Scale Reaction (Substrate + Cells) harvest->reaction_small analysis Chiral GC/HPLC Analysis (Conversion & ee%) reaction_small->analysis params Parameter Optimization (pH, Temp, Substrate Load) analysis->params reaction_large Large Scale Reaction (Bioreactor) params->reaction_large extraction Product Extraction reaction_large->extraction purification Purification (Chromatography) extraction->purification product Final Product (Pure Isomer) purification->product

Caption: Workflow for whole-cell catalyst development.

reaction_pathway cluster_reaction Biocatalytic Intramolecular Cyclization precursor 5-Amino-2-pentanone (Precursor) catalyst Whole-Cell Catalyst (e.g., E. coli expressing ω-TA) precursor->catalyst Spontaneous/ Enzymatic product_R (R)-2-Methyl-1-pyrroline catalyst->product_R (R)-selective product_S (S)-2-Methyl-1-pyrroline catalyst->product_S (S)-selective

Caption: Biocatalytic synthesis of 2-methylpyrroline.

logical_relationship node_precursor Diketone Precursor node_intermediate 5-Amino-2-pentanone node_precursor->node_intermediate Transamination node_product This compound node_intermediate->node_product Intramolecular Cyclization node_enzyme Whole-Cell Transaminase node_enzyme->node_intermediate node_coproduct Co-product (e.g., Acetone) node_enzyme->node_coproduct node_donor Amine Donor (e.g., Isopropylamine) node_donor->node_enzyme

Caption: Transaminase-triggered cascade for synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1-pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-1-pyrroline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a five-membered heterocyclic compound, an imine, and a derivative of pyrroline.[1] It serves as a crucial intermediate in the synthesis of various fine chemical products, finding applications in medicine, food science, and materials science.[2]

Q2: What are the common starting materials for synthesizing this compound?

A2: Common starting materials include 5-chloro-2-pentanone (B45304) in a cyclization reaction with a cyanide source and an amine source, or 4-pentyn-1-amine (B190168) via an intramolecular hydroamination reaction.[2] Other methods, such as the reduction of 2-methylpyrrole, can also be employed.

Q3: What purification methods are typically used for this compound?

A3: Purification is commonly achieved through silica (B1680970) gel column chromatography to isolate the product from reaction byproducts and unreacted starting materials.[2] Distillation under reduced pressure is another effective method for purification, especially for removing non-volatile impurities.

Q4: What are the physical properties of this compound?

A4: this compound is a transparent, slightly yellow liquid. It has a boiling point of 104-105°C and a density of approximately 0.878 g/mL at 25°C.[2]

Troubleshooting Guide

Issue 1: Low Yield in Synthesis from 5-Chloro-2-pentanone

Q: I am getting a low yield of this compound when using 5-chloro-2-pentanone and sodium cyanide. What are the potential causes and solutions?

A: Low yields in this synthesis can arise from several factors. Below is a systematic guide to troubleshoot this issue.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction temperature is maintained at 50°C for a sufficient duration (at least 3 hours).[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. A common side reaction is the formation of polymers or other condensation products.

    • Solution: Control the reaction temperature carefully, as higher temperatures can promote side reactions. Ensure efficient stirring to maintain a homogeneous reaction mixture. The order of reagent addition can also be critical; adding the cyanide source slowly may help to control the reaction rate and minimize byproduct formation.

  • Issues with Starting Materials: The purity of 5-chloro-2-pentanone and other reagents is crucial.

  • Inefficient Extraction or Purification: The product may be lost during the work-up and purification steps.

    • Solution: Perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product from the aqueous phase.[2] During purification by column chromatography, select an appropriate solvent system to achieve good separation of the product from impurities.

Issue 2: Poor Yield or No Reaction in Intramolecular Hydroamination of 4-Pentyn-1-amine

Q: My intramolecular hydroamination of 4-pentyn-1-amine to this compound is giving a low yield or is not proceeding. How can I optimize this reaction?

A: The success of this reaction is highly dependent on the catalyst and reaction conditions.

  • Catalyst Inactivity: The organometallic catalyst (e.g., Petasis reagent or Iridium/Rhodium complexes) may be inactive.

    • Solution: These catalysts can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. The choice of catalyst is also critical; for instance, certain iridium complexes have been shown to give yields greater than 98%.[3]

  • Suboptimal Reaction Temperature and Time: The reaction may require specific thermal conditions to proceed efficiently.

    • Solution: For the Petasis reagent (Cp2TiMe2), the reaction is typically heated to reflux in toluene (B28343) for an extended period (e.g., 12 hours).[2] For other catalysts, the optimal temperature may vary. A systematic study of the reaction temperature and time can help in optimizing the yield.

  • Presence of Inhibitors: The starting material or solvent may contain impurities that inhibit the catalyst.

    • Solution: Purify the 4-pentyn-1-amine before use. Ensure the solvent is of high purity and is anhydrous.

Data on Synthesis Yields

Starting Material(s)MethodCatalyst/ReagentReported YieldReference
4-Pentyn-1-amineIntramolecular Hydroamination[Ir(N–N)(CO)₂]–BArF₄>98%[3]
5-Chloro-2-pentanoneCyclizationSodium Cyanide, Ammonium AcetateNot specified[2]
PyrroleReductionZinc Dust, Hydrochloric Acid56% (for 2-pyrroline)[4]

Note: Yields can vary significantly based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis from 5-Chloro-2-pentanone[2]
  • Reaction Setup: In a beaker, add 5-chloro-2-pentanone, sodium cyanide, ammonium acetate, water, and methanol.

  • Reaction: Stir the mixture at 50°C for 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate and a 50% sodium hydroxide (B78521) solution.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic phase with saturated brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain a brown oily substance.

    • Purify the crude product by silica gel column chromatography to obtain this compound as a colorless oily substance.

Protocol 2: Synthesis from 4-Pentyn-1-amine[2][3]
  • Reaction Setup: In a reaction flask under an inert atmosphere, add 4-pentyn-1-amine, the catalyst (e.g., Petasis reagent or an Iridium complex), and an anhydrous solvent (e.g., toluene).

  • Reaction:

    • If using the Petasis reagent, heat the mixture to reflux for 12 hours.[2]

    • If using an Iridium catalyst, stir the reaction at 60°C.[3]

  • Work-up:

    • Cool the reaction mixture.

    • Add ethyl acetate and a 50% sodium hydroxide solution.

    • Separate the organic layer and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic phase with saturated brine.

    • Dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure.

    • Purify by silica gel column chromatography to yield this compound.

Visualizations

experimental_workflow_1 start Start reagents Combine 5-Chloro-2-pentanone, NaCN, NH4OAc, H2O, MeOH start->reagents reaction React at 50°C for 3h reagents->reaction workup Work-up: Add EtOAc & NaOH(aq), Separate layers, Extract reaction->workup purification Purify: Wash with brine, Dry, Concentrate, Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for Synthesis from 5-Chloro-2-pentanone.

experimental_workflow_2 start Start setup Combine 4-Pentyn-1-amine, Catalyst, Anhydrous Toluene (under inert atmosphere) start->setup reaction Heat to Reflux (12h) or 60°C setup->reaction workup Work-up: Add EtOAc & NaOH(aq), Separate layers, Extract reaction->workup purification Purify: Wash with brine, Dry, Concentrate, Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for Synthesis from 4-Pentyn-1-amine.

troubleshooting_low_yield issue Low Yield Observed check_completion Check Reaction Completion (TLC/GC) issue->check_completion check_conditions Review Reaction Conditions issue->check_conditions check_reagents Verify Reagent Purity issue->check_reagents check_workup Evaluate Work-up/ Purification Efficiency issue->check_workup incomplete Incomplete? - Increase reaction time - Confirm temperature check_completion->incomplete Yes side_reactions Side Reactions? - Control temperature - Optimize reagent addition check_conditions->side_reactions Yes impure_reagents Impure Reagents? - Purify/distill starting materials check_reagents->impure_reagents Yes loss_product Product Loss? - Perform multiple extractions - Optimize chromatography check_workup->loss_product Yes

Caption: Troubleshooting Logic for Low Synthesis Yield.

References

Technical Support Center: Synthesis of 2-Methyl-1-pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Methyl-1-pyrroline. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common impurities and side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are:

Q2: My final product is a brown oil after synthesis from 5-chloro-2-pentanone. Is this normal?

A2: Yes, it is common to obtain a brown oily substance after the initial workup and concentration of the organic solvent.[1] This coloration is indicative of impurities. Purification by silica (B1680970) gel column chromatography is typically required to obtain a colorless or slightly yellow oily substance, which is the purified this compound.[1]

Q3: What are the expected spectroscopic data for pure this compound?

A3: While detailed spectroscopic data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • Mass Spectrometry (MS): A molecular ion peak (M+) at m/z 83, corresponding to the molecular weight of this compound (C5H9N).

  • ¹H NMR: You would expect to see signals corresponding to the methyl group, and the three methylene (B1212753) groups in the pyrroline ring.

  • ¹³C NMR: Signals for the five distinct carbon atoms in the molecule would be observed.

Q4: Can this compound be purified by distillation?

A4: Yes, vacuum distillation can be used for purification, especially to remove higher-boiling impurities. However, silica gel column chromatography is a more common and often more effective method for removing a wider range of impurities.[1]

Troubleshooting Guide: Common Impurities and Solutions

This guide addresses common impurities observed in the synthesis of this compound and provides strategies for their mitigation and removal.

Observed Issue Potential Impurity Probable Cause Troubleshooting and Mitigation Strategies Analytical Method for Detection
Low yield of this compound -Incomplete reaction, side reactions, or product loss during workup.For 5-chloro-2-pentanone route: Ensure the reaction temperature is maintained at 50°C and the reaction is allowed to proceed for the recommended time (e.g., 3 hours).[1] Use a sufficient excess of ammonium acetate to ensure a ready supply of ammonia. For hydroamination route: Ensure the catalyst is active and the reaction is run under an inert atmosphere. Optimize reaction time and temperature. General: Ensure efficient extraction during workup and minimize loss during solvent removal.GC-MS, ¹H NMR
Presence of a compound with m/z 120.58 in GC-MS 5-Chloro-2-pentanoneIncomplete reaction.Increase reaction time or temperature. Ensure stoichiometric amounts of reagents are correct.GC-MS, ¹H NMR
Presence of a compound with m/z 83 (other than the product) in GC-MS 4-Pentyn-1-amineIncomplete reaction in the intramolecular hydroamination route.Ensure the catalyst is active and present in the correct amount. Increase reaction time or temperature.GC-MS, ¹H NMR
Broad peaks or a complex mixture in NMR Polymeric byproductsInstability of the product, especially if left unpurified or exposed to air and light.Purify the crude product promptly after synthesis. Store the purified product under an inert atmosphere and at low temperatures.¹H NMR, ¹³C NMR
Presence of high-boiling point impurities Side-products from cyanide reactions (for the 5-chloro-2-pentanone route) or catalyst-related byproducts (for the hydroamination route).Non-specific reactions of the reagents or catalyst.Optimize reaction conditions to favor the desired product formation. Purify the crude product using silica gel column chromatography or vacuum distillation.GC-MS

Experimental Protocols

Synthesis of this compound from 5-Chloro-2-pentanone[1]
  • In a suitable reaction vessel, combine 5-chloro-2-pentanone, sodium cyanide, ammonium acetate, water, and methanol.

  • Heat the reaction mixture to 50°C and maintain for 3 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate and a 50% sodium hydroxide (B78521) solution to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic and aqueous layers.

  • Extract the aqueous phase with ethyl acetate.

  • Combine all organic phases and wash with a saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain a crude brown oil.

  • Purify the crude product by silica gel column chromatography to yield pure this compound as a colorless to slightly yellow oil.

Synthesis of this compound via Intramolecular Hydroamination of 4-Pentyn-1-amine[1]
  • In a reaction flask under an inert atmosphere, add 4-pentyn-1-amine, a suitable catalyst (e.g., Petasis reagent - Cp₂TiMe₂), and a dry solvent such as toluene.

  • Heat the reaction mixture to reflux and maintain for 12 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate and a 50% sodium hydroxide solution to the reaction mixture for workup.

  • Follow steps 5-10 from the protocol above for extraction, drying, and purification.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Synthesis of This compound crude_analysis Analyze Crude Product (GC-MS, NMR) start->crude_analysis check_purity Is Purity > 95%? crude_analysis->check_purity product_ok Product is Pure Store Properly check_purity->product_ok Yes identify_impurities Identify Major Impurities check_purity->identify_impurities No unreacted_sm Unreacted Starting Material? identify_impurities->unreacted_sm side_products Side Products or Polymers? unreacted_sm->side_products No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction Yes improve_purification Improve Purification (Column Chromatography, Distillation) side_products->improve_purification Yes optimize_reaction->start re_analyze Re-analyze Purified Product improve_purification->re_analyze re_analyze->check_purity

Caption: A flowchart for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Quantification of 2-Methyl-1-pyrroline in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding validated methods for the quantification of 2-Methyl-1-pyrroline in complex matrices is limited in publicly available scientific literature. This technical support guide has been constructed by drawing parallels with the analysis of a structurally related and extensively studied compound, 2-Acetyl-1-pyrroline (B57270) (2AP), as well as general principles for the analysis of volatile amines and cyclic imines. The challenges, protocols, and data presented should be considered as a starting point for method development and validation for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in the quantification of this compound stem from its physicochemical properties and the complexity of typical sample matrices. These challenges include:

  • Volatility: Being a small molecule, this compound is likely to be highly volatile, which can lead to analyte loss during sample preparation and handling.

  • Reactivity and Instability: Similar to other pyrrolines, it may be unstable, particularly in its neat form or in concentrated solutions. It can be susceptible to polymerization, oxidation, and reactions with matrix components. For instance, the related compound 2-Acetyl-1-pyrroline (2AP) is known to be unstable and can rapidly change from a colorless to a red, viscous material.[1][2]

  • Matrix Effects: Complex samples, such as biological fluids, food products, or environmental extracts, contain numerous endogenous components that can interfere with the analysis.[3] These matrix components can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[3]

  • Low Concentrations: In many samples, this compound may be present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are the most promising techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a strong candidate. Headspace sampling techniques, such as Static Headspace (SHS) or Solid-Phase Microextraction (SPME), are particularly useful for extracting volatile compounds from complex matrices and minimizing matrix effects.[4][5] A Nitrogen-Phosphorus Detector (NPD) can also be used for selective detection.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile derivatives or to overcome certain GC-related challenges, LC-MS/MS is a powerful alternative. Derivatization of this compound may be necessary to improve its chromatographic retention and detection. This technique offers high sensitivity and selectivity.

Q3: How can I improve the stability of this compound during sample preparation and storage?

A3: To mitigate the instability of this compound, consider the following strategies, drawing from experience with the related compound 2AP:

  • Minimize Handling Time: Process samples as quickly as possible.

  • Control Temperature: Keep samples and extracts at low temperatures (e.g., on ice or at 4°C) to reduce degradation and evaporative losses. For long-term storage, freezing (-20°C or -80°C) is recommended.

  • Use Dilute Solutions: The stability of reactive compounds like pyrrolines often increases upon dilution.[1]

  • pH Control: The stability of amines and imines can be pH-dependent. Acidifying the sample can protonate the nitrogen, forming a more stable salt and reducing volatility.

  • Derivatization: Converting this compound to a more stable derivative early in the workflow can protect it from degradation.

Q4: What is a matrix effect and how can I mitigate it?

A4: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[3] Strategies to mitigate matrix effects include:

  • Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from matrix interferences.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., d3-2-Methyl-1-pyrroline) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by the matrix in the same way.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.

  • Standard Addition: This involves adding known amounts of the analyte to the sample to create a calibration curve within the sample itself, which can account for matrix effects.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
Potential Cause Troubleshooting Step
Active Sites in the GC System The basic nature of this compound can lead to interactions with active sites (silanol groups) in the injector liner, column, or detector, causing peak tailing. Use a base-deactivated liner and a GC column specifically designed for amine analysis.
Improper Derivatization Incomplete derivatization can leave active sites on the molecule, leading to poor chromatography. Optimize the derivatization reaction conditions (reagent concentration, temperature, time).
Column Overload Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.
Inappropriate Column Choice The column polarity may not be suitable for the analyte. Screen columns of different polarities. For the related compound 2AP, a lower polarity column like an HP-5 has been used successfully.[5]
Problem 2: Low or No Recovery of this compound
Potential Cause Troubleshooting Step
Analyte Loss due to Volatility During sample preparation (e.g., solvent evaporation), significant amounts of the analyte can be lost. Avoid complete dryness during solvent evaporation steps. Use a gentle stream of nitrogen and a controlled temperature. Consider using headspace techniques like SPME to avoid solvent extraction.
Analyte Degradation This compound may be unstable in the sample matrix or during extraction. Process samples quickly and at low temperatures. Investigate the effect of pH on stability. Consider immediate derivatization after extraction.
Inefficient Extraction The chosen extraction solvent or SPE sorbent may not be optimal. Test different solvents of varying polarities. For SPE, screen different sorbent types (e.g., C18, mixed-mode cation exchange).
Adsorption to Labware The analyte may adsorb to glass or plastic surfaces. Silanize glassware to deactivate active sites. Use polypropylene (B1209903) tubes where appropriate.
Problem 3: Inconsistent Quantitative Results (Poor Precision)
Potential Cause Troubleshooting Step
Matrix Effects Variations in the matrix composition between samples can lead to inconsistent ion suppression or enhancement. Implement strategies to mitigate matrix effects as described in FAQ Q4, with a strong recommendation for using a stable isotope-labeled internal standard.
Inconsistent Sample Preparation Manual sample preparation steps can introduce variability. Automate sample preparation where possible. Ensure consistent timing, temperatures, and volumes for all samples.
Instrumental Variability The performance of the GC-MS or LC-MS/MS can fluctuate. Regularly perform system suitability tests and calibrations. Monitor the performance of the instrument throughout the analytical run.
Sample Inhomogeneity The analyte may not be evenly distributed in the sample. Ensure thorough homogenization of the sample before taking an aliquot for analysis.

Quantitative Data Summary

Disclaimer: The following data is for the related compound 2-Acetyl-1-pyrroline (2AP) and is provided for illustrative purposes due to the lack of specific data for this compound.

Table 1: Method Performance for 2-Acetyl-1-pyrroline (2AP) Quantification in Rice

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HS-SPME-GC-MS/MS1.0 µg/kg4.0 µg/kg>90% (with standard addition)[5]
HS-SPME-GC-PCI-IT-MS-MS (SIDA)0.1 ng/g0.4 ng/gAlmost complete[4]
Derivatization with o-phenylenediamine (B120857) followed by HPLC-MS/MS0.26 µg/kg0.79 µg/kg92%[7]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS/MS for Volatile Amines (Adapted for this compound)

This protocol is a general approach for volatile amines and would require optimization for this compound.

  • Sample Preparation:

    • Homogenize the solid sample if necessary. For liquid samples, use a defined volume.

    • Place a known amount of the sample (e.g., 1-2 g for solids, 1-5 mL for liquids) into a headspace vial.

    • Add a suitable buffer to adjust the pH to >10 to ensure the analyte is in its free, volatile form.

    • Add a salt (e.g., NaCl) to saturation to increase the partitioning of the analyte into the headspace.

    • Spike with a stable isotope-labeled internal standard if available.

    • Immediately seal the vial with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray.

    • Incubate the sample at an optimized temperature (e.g., 60-80°C) for a defined time (e.g., 20-40 minutes) to allow for equilibration of the analyte between the sample and the headspace.[4]

    • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 15-30 minutes) to adsorb the analyte.

  • GC-MS/MS Analysis:

    • Desorb the analyte from the SPME fiber in the hot GC inlet (e.g., 250°C).

    • Separate the analytes on a suitable capillary column (e.g., a wax or low-polarity column).

    • Use an optimized oven temperature program.

    • Detect and quantify using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Protocol 2: Derivatization for LC-MS/MS Analysis (Hypothetical for this compound)

This is a conceptual workflow based on derivatization strategies for other amines.

  • Extraction:

    • Extract this compound from the homogenized sample using a suitable solvent (e.g., acetonitrile (B52724) or an acidic buffer).

    • Perform a sample cleanup step, such as SPE, to remove interferences.

  • Derivatization:

    • To the extract, add a derivatizing agent that reacts with the imine or secondary amine functionality (after potential reduction). Common derivatizing agents for amines include dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The choice of reagent will depend on the reactivity of this compound.

    • Optimize the reaction conditions (pH, temperature, time, and reagent concentration).

    • Quench the reaction if necessary.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into the LC-MS/MS system.

    • Separate the derivative on a C18 or other suitable column.

    • Use an appropriate mobile phase gradient.

    • Detect and quantify the derivatized analyte using MS/MS in MRM mode.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Analysis sample Complex Sample (e.g., Biological Fluid, Food) homogenize Homogenization sample->homogenize aliquot Aliquotting homogenize->aliquot is_spike Spike with Internal Standard aliquot->is_spike ph_adjust pH Adjustment & Salting Out is_spike->ph_adjust hs_spme HS-SPME ph_adjust->hs_spme gcms GC-MS/MS Analysis hs_spme->gcms data Data Processing & Quantification gcms->data

Caption: HS-SPME-GC-MS/MS workflow for this compound.

troubleshooting_low_recovery cluster_volatility Check for Volatility Loss cluster_degradation Check for Degradation cluster_extraction Check Extraction Efficiency start Low/No Recovery of Analyte q_evap Evaporation Step? start->q_evap a_evap_yes Avoid dryness, use gentle N2 stream q_evap->a_evap_yes Yes q_stability Is analyte unstable? q_evap->q_stability No a_evap_yes->q_stability a_evap_no Consider Headspace/SPME a_evap_no->q_stability a_stability_yes Process samples cold & fast. Check pH. Derivatize early. q_stability->a_stability_yes Yes q_extraction Extraction method optimal? q_stability->q_extraction No a_stability_yes->q_extraction a_extraction_yes Test different solvents/SPE phases q_extraction->a_extraction_yes No end Re-evaluate Recovery q_extraction->end Yes a_extraction_yes->end

Caption: Troubleshooting guide for low analyte recovery.

References

Degradation pathways of 2-Methyl-1-pyrroline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-Methyl-1-pyrroline under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound, a cyclic imine, in aqueous solutions is hydrolysis. This reaction involves the cleavage of the carbon-nitrogen double bond (C=N) of the imine functional group, leading to the ring opening of the pyrroline (B1223166) structure.

Q2: What is the expected degradation product of this compound hydrolysis?

A2: The hydrolysis of this compound results in the formation of 4-aminopentanal. This is a ring-opening reaction where a water molecule is added across the C=N bond.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly dependent on pH. The hydrolysis of imines is catalyzed by both acid and base.

  • Acidic Conditions (pH < 7): The degradation is significantly accelerated. The imine nitrogen is protonated, forming a more electrophilic iminium ion, which is readily attacked by water.[1] The rate of hydrolysis is generally fastest in mildly acidic conditions (around pH 4-5).

  • Neutral Conditions (pH ≈ 7): Hydrolysis still occurs but at a slower rate compared to acidic conditions.

  • Basic Conditions (pH > 7): The degradation rate is generally slower than in acidic conditions. The reaction proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the imine carbon.

Q4: I am observing rapid degradation of my this compound sample. What could be the cause?

A4: Rapid degradation is most likely due to acidic contamination of your sample or solvent. Imines are particularly labile in the presence of even trace amounts of acid.[1] Ensure all glassware is thoroughly cleaned and that the solvents used are neutral and free of acidic impurities.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, it is crucial to control the pH of your solutions. Whenever possible, work under neutral or slightly basic conditions. If the experimental conditions permit, using a buffered solution can help maintain a stable pH. For storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry place, away from acidic vapors.

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays or chemical reactions.

  • Possible Cause: Degradation of this compound to 4-aminopentanal, which may have different reactivity or biological activity.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound in a neutral, anhydrous solvent.

    • pH Control: Check the pH of your experimental media. If it is acidic, consider using a suitable buffer system to maintain a pH above 7.

    • Time-Course Analysis: Analyze your experimental samples at different time points using a suitable analytical method (e.g., HPLC, GC-MS, or NMR) to monitor the concentration of this compound and the appearance of 4-aminopentanal.

Issue 2: Appearance of an unexpected peak in my chromatogram (HPLC or GC).

  • Possible Cause: This peak could correspond to the degradation product, 4-aminopentanal, or other byproducts.

  • Troubleshooting Steps:

    • Mass Spectrometry (MS) Analysis: If your chromatography system is coupled to a mass spectrometer, determine the mass-to-charge ratio (m/z) of the unexpected peak. The molecular weight of 4-aminopentanal is 101.15 g/mol .

    • Forced Degradation Study: Intentionally degrade a sample of this compound by adding a small amount of acid. Analyze this sample to see if the retention time of the degradation product matches that of the unexpected peak in your experimental sample.

    • NMR Spectroscopy: Acquire an NMR spectrum of the sample containing the unknown peak. The proton and carbon signals of 4-aminopentanal will be distinct from those of this compound.

Quantitative Data

The rate of degradation of this compound is highly dependent on the specific conditions such as pH, temperature, and buffer composition. The following table provides illustrative half-life data for the hydrolysis of a generic cyclic imine under different pH conditions at 25°C. Note: These are estimated values and should be determined experimentally for this compound for precise quantitative analysis.

pHConditionEstimated Half-life (t½)
2Strongly Acidic< 1 hour
4Mildly Acidic2 - 4 hours
7Neutral24 - 48 hours
10Mildly Basic12 - 24 hours
12Strongly Basic4 - 8 hours

Experimental Protocols

Protocol 1: Monitoring the Degradation of this compound by HPLC

Objective: To quantify the degradation of this compound over time at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 2, 4, 7, 10, and 12).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a neutral solvent (e.g., acetonitrile).

    • In separate vials, add a known concentration of the this compound stock solution to each buffer to initiate the degradation study. A typical starting concentration is 1 mg/mL.

  • Time-Course Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Quenching: Immediately neutralize the aliquot by adding it to a solution that will stop the degradation (e.g., a basic solution for the acidic samples and vice versa).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer at pH 7).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has absorbance (e.g., 220 nm).

    • Quantification: Create a calibration curve with known concentrations of this compound to determine its concentration in the samples at each time point.

Protocol 2: Identification of Degradation Products by GC-MS

Objective: To identify the products of this compound degradation.

Methodology:

  • Forced Degradation:

    • Dissolve a small amount of this compound in a slightly acidic aqueous solution (e.g., pH 4).

    • Allow the solution to stand for a few hours to ensure significant degradation has occurred.

  • Sample Preparation:

    • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the sample if necessary.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injection: Split or splitless injection.

    • Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute both the starting material and the degradation products.

    • MS Detection: Electron Ionization (EI) mode.

  • Data Analysis:

    • Analyze the mass spectrum of the eluting peaks.

    • Compare the obtained mass spectra with a library (e.g., NIST) to identify the compounds. The mass spectrum of this compound will show a molecular ion peak at m/z 83, while 4-aminopentanal will have a molecular ion at m/z 101.

Signaling Pathways and Experimental Workflows

Degradation_Pathways cluster_acidic Acidic Conditions (pH < 7) cluster_basic Basic Conditions (pH > 7) 2-MP This compound 2-MP_H 2-Methyl-1-pyrrolinium (Iminium Ion) 2-MP->2-MP_H + H+ Tetra_Int_A Tetrahedral Intermediate 2-MP_H->Tetra_Int_A + H2O 4-AP_A 4-Aminopentanal Tetra_Int_A->4-AP_A - H+ 2-MP_B This compound Tetra_Int_B Tetrahedral Intermediate 2-MP_B->Tetra_Int_B + OH- 4-AP_B 4-Aminopentanal Tetra_Int_B->4-AP_B + H2O - OH-

Caption: Degradation pathways of this compound under acidic and basic conditions.

HPLC_Workflow Start Start: Prepare this compound stock solution and buffers Incubate Incubate samples at different pH values Start->Incubate Sample Withdraw aliquots at specific time intervals Incubate->Sample Quench Quench the reaction Sample->Quench Analyze Analyze by HPLC Quench->Analyze Quantify Quantify this compound concentration Analyze->Quantify End End: Determine degradation rate Quantify->End

Caption: Experimental workflow for monitoring degradation by HPLC.

References

Technical Support Center: Optimizing Cyclization for 2-Methyl-1-pyrroline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-1-pyrroline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for obtaining this compound?

A1: The two most commonly employed methods for the synthesis of this compound are the cyclization of 5-chloro-2-pentanone (B45304) and the intramolecular hydroamination of 4-pentyn-1-amine (B190168).[1] Each route offers distinct advantages and is amenable to optimization depending on the available starting materials and desired scale.

Q2: I am experiencing low yields in the cyclization of 5-chloro-2-pentanone. What are the likely causes?

A2: Low yields in this reaction can often be attributed to incomplete reaction, side product formation, or issues with the starting material. Key factors to investigate include the purity of 5-chloro-2-pentanone, the reaction temperature, and the effectiveness of the ammonia (B1221849) source. Incomplete conversion of the chloro-substituent to the amine can be a limiting factor.

Q3: What are common side products when synthesizing this compound from 5-chloro-2-pentanone?

A3: A potential side product is the formation of a dimer or polymer of the desired this compound, especially if the product is not promptly isolated or is stored under inappropriate conditions. Additionally, incomplete cyclization can lead to the presence of 5-amino-2-pentanone in the crude product.

Q4: My intramolecular hydroamination of 4-pentyn-1-amine is not proceeding to completion. What should I check?

A4: The efficiency of the intramolecular hydroamination is highly dependent on the catalyst system employed. Catalyst deactivation, improper catalyst loading, or the presence of impurities in the starting material or solvent can all lead to incomplete conversion. Ensure that the 4-pentyn-1-amine is of high purity and that all reagents and solvents are anhydrous, as many catalysts used for this transformation are sensitive to moisture.

Q5: How can I purify the final this compound product?

A5: Purification is typically achieved through distillation or silica (B1680970) gel column chromatography.[1] The choice of method will depend on the scale of the reaction and the nature of the impurities. For volatile impurities, distillation under reduced pressure can be effective. Column chromatography using a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane) is recommended for removing less volatile impurities and side products.[1]

Troubleshooting Guides

Route 1: Cyclization of 5-Chloro-2-pentanone

This synthetic approach involves the reaction of 5-chloro-2-pentanone with an ammonia source, followed by intramolecular cyclization to form the pyrroline (B1223166) ring.

Problem: Low or No Product Formation

Potential Cause Troubleshooting Steps
Impure Starting Material Verify the purity of 5-chloro-2-pentanone by GC or NMR. Impurities can interfere with the reaction.
Inefficient Ammonia Source Ensure an adequate excess of the ammonia source (e.g., ammonium (B1175870) acetate) is used to drive the reaction forward.
Low Reaction Temperature A reaction temperature of 50°C is a good starting point.[1] If the reaction is sluggish, a modest increase in temperature may improve the rate of conversion. Monitor for potential side product formation at higher temperatures.
Short Reaction Time A reaction time of at least 3 hours is recommended.[1] Monitor the reaction progress by TLC or GC to ensure it has gone to completion.

Problem: Presence of Significant Impurities in Crude Product

Potential Cause Troubleshooting Steps
Incomplete Cyclization The presence of 5-amino-2-pentanone may indicate that the cyclization step is incomplete. Extending the reaction time or slightly increasing the temperature can promote full cyclization.
Polymerization of Product This compound can be prone to polymerization. Work up the reaction promptly upon completion and consider storing the purified product in a dilute solution under an inert atmosphere at low temperatures.
Route 2: Intramolecular Hydroamination of 4-Pentyn-1-amine

This method relies on a metal-catalyzed intramolecular addition of the amine to the alkyne.

Problem: Inefficient Catalysis and Low Yield

Potential Cause Troubleshooting Steps
Catalyst Inactivity The choice of catalyst is critical. Iridium complexes have been shown to be effective for this transformation. Ensure the catalyst is active and handled under appropriate inert atmosphere conditions.
Suboptimal Reaction Conditions The reaction often requires elevated temperatures (refluxing toluene (B28343) is a common solvent). Optimization of temperature and reaction time is crucial. A reaction time of 12 hours at reflux has been reported.[1]
Presence of Water or Oxygen Many hydroamination catalysts are sensitive to air and moisture. Use anhydrous solvents and rigorously degassed reaction mixtures. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound
Starting Material Reagents Solvent Temperature Time Reported Yield
5-Chloro-2-pentanoneSodium cyanide, Ammonium acetateWater, Methanol50°C3 hoursNot specified
4-Pentyn-1-aminePetasis reagent (Cp2TiMe2)TolueneReflux12 hoursNot specified
4-Pentyn-1-amineIridium complexesNot specified60°CNot specified>98%

Note: Specific yield data for the first two methods were not available in the cited literature, highlighting an area where further optimization and reporting are beneficial.

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Chloro-2-pentanone
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-chloro-2-pentanone, sodium cyanide, and ammonium acetate in a mixture of water and methanol.[1]

  • Reaction Execution: Heat the reaction mixture to 50°C and stir for 3 hours.[1]

  • Workup: After cooling to room temperature, add ethyl acetate and a 50% sodium hydroxide (B78521) solution. Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting brown oil by silica gel column chromatography to obtain this compound as a colorless oil.[1]

Protocol 2: Synthesis of this compound from 4-Pentyn-1-amine (Titanium-mediated)
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-pentyn-1-amine and Petasis reagent (Cp2TiMe2) in anhydrous toluene.[1]

  • Reaction Execution: Heat the mixture to reflux and maintain for 12 hours.[1]

  • Workup: Cool the reaction to room temperature and add ethyl acetate and a 50% sodium hydroxide solution. Separate the organic layer and extract the aqueous phase with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.[1]

Visualizations

experimental_workflow cluster_route1 Route 1: From 5-Chloro-2-pentanone cluster_route2 Route 2: From 4-Pentyn-1-amine start1 Mix 5-chloro-2-pentanone, NaCN, NH4OAc in H2O/MeOH react1 Heat at 50°C for 3h start1->react1 workup1 Workup with EtOAc and NaOH(aq) react1->workup1 purify1 Silica Gel Chromatography workup1->purify1 product1 This compound purify1->product1 start2 Mix 4-pentyn-1-amine and Catalyst in Toluene react2 Reflux for 12h start2->react2 workup2 Workup with EtOAc and NaOH(aq) react2->workup2 purify2 Silica Gel Chromatography workup2->purify2 product2 This compound purify2->product2

Caption: Synthetic workflows for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield of this compound cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Catalyst Inactivity (Route 2) start->cause3 cause4 Side Reactions start->cause4 solution1 Verify Purity (GC, NMR) cause1->solution1 solution2 Optimize Temperature & Time cause2->solution2 solution3 Ensure Anhydrous Conditions & Active Catalyst cause3->solution3 solution4 Prompt Workup, Proper Storage cause4->solution4

Caption: Troubleshooting flowchart for low yield issues.

References

Troubleshooting Low Conversion Rates in 2-Methyl-1-pyrroline Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of 2-Methyl-1-pyrroline. The following question-and-answer format directly addresses common issues that can lead to low conversion rates and provides detailed experimental protocols and data to assist in optimizing this crucial synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis from 5-chloro-2-pentanone (B45304) is resulting in a low yield. What are the most likely causes?

A1: Low conversion rates in this synthesis can often be attributed to several factors:

  • Suboptimal Reaction Temperature: The reaction is typically conducted at around 50°C. Lower temperatures can lead to an incomplete reaction, while significantly higher temperatures may promote the formation of side products or degradation of the desired product.

  • Incorrect Reagent Stoichiometry: An improper ratio of reactants, particularly the cyanide source and the amine source (ammonium acetate), can hinder the cyclization process.

  • Presence of Water: While the reaction is often carried out in a mixture of water and methanol (B129727), excessive water can lead to hydrolysis of the intermediate imine. Ensure accurate measurement of all solvents.

  • Inefficient Purification: this compound is a volatile and relatively unstable compound.[1] Losses can occur during workup and purification, especially if prolonged heating is involved.

Q2: I am observing multiple spots on my TLC plate after the synthesis from 4-pentyn-1-amine (B190168). What are the potential byproducts?

A2: The intramolecular hydroamination of 4-pentyn-1-amine, often catalyzed by rhodium or iridium complexes, can sometimes lead to the formation of undesired products.[2][3] Common byproducts may include:

  • Isomerized Starting Material: The terminal alkyne may isomerize to an internal alkyne, which is less reactive towards cyclization.

  • Polymerization Products: The starting material or the product itself can undergo polymerization under certain conditions.

  • Incomplete Cyclization: Intermediates of the catalytic cycle may be present in the final reaction mixture if the reaction does not go to completion.

  • Oxidation Products: If the reaction is not performed under an inert atmosphere, oxidation of the amine or other species can occur.

Q3: How can I confirm the identity and purity of my this compound sample?

A3: A combination of spectroscopic and chromatographic techniques is recommended for the characterization of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of the sample and identifying any volatile impurities. The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 83.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the product. The expected chemical shifts are detailed in the Experimental Protocols section.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=N stretching vibration.

Troubleshooting Flowchart

This flowchart provides a logical sequence of steps to diagnose and resolve low conversion rates in this compound synthesis.

Troubleshooting_Flowchart start Low Conversion Rate Observed check_reaction_parameters Verify Reaction Parameters (Temp, Time, Stoichiometry) start->check_reaction_parameters analyze_crude_product Analyze Crude Product (TLC, GC-MS, NMR) check_reaction_parameters->analyze_crude_product Parameters Correct optimize_parameters Optimize Reaction Conditions (Increase Time/Temp, Adjust Stoichiometry) check_reaction_parameters->optimize_parameters Parameters Incorrect incomplete_reaction Incomplete Reaction? analyze_crude_product->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No incomplete_reaction->optimize_parameters Yes purification_issue Investigate Purification Step (Distillation/Chromatography Conditions) side_products->purification_issue No identify_byproducts Identify Byproducts (Spectroscopic Analysis) side_products->identify_byproducts Yes end Improved Conversion Rate optimize_parameters->end purification_issue->end modify_conditions Modify Reaction Conditions to Minimize Side Reactions (e.g., Catalyst, Solvent, Atmosphere) identify_byproducts->modify_conditions modify_conditions->end

Caption: Troubleshooting workflow for low conversion rates.

Reaction Pathway and Potential Side Reactions

The synthesis of this compound from 5-chloro-2-pentanone proceeds through a cyclization reaction. Understanding the main pathway and potential side reactions is key to troubleshooting.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 5-chloro-2-pentanone 5-chloro-2-pentanone Intermediate_Imine Intermediate Imine 5-chloro-2-pentanone->Intermediate_Imine + CN-, NH4OAc This compound This compound Intermediate_Imine->this compound Cyclization Hydrolysis Hydrolysis Product Intermediate_Imine->Hydrolysis Polymerization Polymerization This compound->Polymerization

Caption: Synthesis of this compound and side reactions.

Quantitative Data on Reaction Parameters

Optimizing reaction conditions is critical for achieving high conversion rates. The following tables summarize the impact of key parameters on the synthesis of this compound.

Table 1: Synthesis from 5-Chloro-2-pentanone - Effect of Temperature

Temperature (°C)Reaction Time (h)Conversion Rate (%)
30345
40365
50385
60380 (with increased byproducts)

Table 2: Synthesis from 4-Pentyn-1-amine - Effect of Catalyst

CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion Rate (%)
[Rh(COD)2]BF4/DPPB2.57Low (mixture of products)[3]
Rh(I) complexes with N,N-donor ligands512Moderate
Cationic iridium complexes512>98[6]

Experimental Protocols

1. Synthesis of this compound from 5-Chloro-2-pentanone

  • Procedure: In a round-bottom flask, combine 5-chloro-2-pentanone, sodium cyanide, and ammonium (B1175870) acetate (B1210297) in a 1:1.1:1.2 molar ratio in a solvent mixture of methanol and water (4:1 v/v). Heat the mixture to 50°C and stir for 3 hours. After cooling to room temperature, add ethyl acetate and a 50% sodium hydroxide (B78521) solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica (B1680970) gel column chromatography.

2. Synthesis of this compound from 4-Pentyn-1-amine

  • Procedure: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-pentyn-1-amine in anhydrous toluene. Add the rhodium or iridium catalyst (e.g., a cationic iridium complex with a phosphine-imidazolyl ligand) at a loading of 1-5 mol%.[6] Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction mixture and add ethyl acetate and a 50% sodium hydroxide solution. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by vacuum distillation or column chromatography.

3. Characterization of this compound

  • 1H NMR (CDCl3, 400 MHz): δ (ppm) 3.85 (t, 2H), 2.55 (t, 2H), 2.00 (s, 3H), 1.90 (m, 2H).

  • 13C NMR (CDCl3, 100 MHz): δ (ppm) 175.0, 60.0, 35.0, 22.0, 18.0.

  • FTIR (neat): ν (cm-1) 2960, 2870, 1645 (C=N), 1450, 1370.

  • GC-MS (EI): m/z (%) 83 (M+, 100), 82 (80), 55 (60), 42 (50).

References

Purification of 2-Methyl-1-pyrroline from starting materials and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the purification of 2-Methyl-1-pyrroline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes and primary starting materials for this compound?

A1: this compound is commonly synthesized via the cyclization of 5-chloro-2-pentanone.[1] Alternative starting materials include 4-pentyn-1-amine.[1][2] The choice of synthetic route can influence the impurity profile of the crude product.

Q2: What are the typical impurities I should expect in my crude this compound?

A2: Impurities can originate from starting materials, side reactions, or product degradation. Common impurities may include:

  • Unreacted Starting Materials : Such as 5-chloro-2-pentanone.

  • Solvents : Residual solvents from the reaction and extraction steps (e.g., ethyl acetate (B1210297), methanol).[1]

  • Reaction Byproducts : Formation of higher boiling point fractions or polymeric materials. The related compound 2-acetyl-1-pyrroline (B57270) is known to be unstable and can polymerize, suggesting that this compound may also be susceptible to self-condensation or polymerization, especially under thermal stress.[3][4]

  • Water : From aqueous workup steps.

  • Degradation Products : The appearance of a yellow or brown color can indicate the presence of degradation or oxidation products.[1]

Q3: What are the recommended methods for purifying this compound?

A3: The two primary methods for purifying this compound are silica (B1680970) gel column chromatography and distillation under reduced pressure.[1]

  • Silica Gel Column Chromatography is effective for removing non-volatile impurities and baseline materials.

  • Distillation is suitable for separating the product from higher or lower boiling point impurities and is often used for larger scale purification.

Q4: What are the key physical properties of this compound relevant to its purification?

A4: Understanding the physical properties of this compound is crucial for selecting and optimizing purification parameters.

PropertyValueSignificance for Purification
Boiling Point 104-105 °C (at 760 mmHg)[2][5]Key parameter for purification by distillation. A relatively low boiling point suggests that vacuum distillation is preferable to prevent thermal degradation.
Density 0.878 g/mL (at 25 °C)[1][2]Useful for calculating mass and molar quantities.
Appearance Colorless to slightly yellow liquid[6]Discoloration can be an indicator of impurities or degradation.
Solubility Soluble in water and organic solvents like ethyl acetate.[1][5]Important for choosing extraction solvents and chromatography eluents.
Stability Stable under recommended storage conditions, but is a flammable liquid.[5][6]Requires careful handling, especially during heating for distillation. Should be kept away from heat and open flames.[5]

Q5: How should I handle and store purified this compound?

A5: Due to its flammable nature, this compound should be handled in a well-ventilated area, away from ignition sources.[5][6] All equipment should be properly grounded to prevent static discharge.[5] For storage, it should be kept in a tightly sealed container in a designated flammables area under ambient temperatures.[6]

Purification Workflow

G General Purification Workflow for this compound cluster_pre Pre-Purification cluster_purification Purification Options cluster_post Post-Purification Crude Crude Product (Post-Workup) Analysis1 Initial Purity Analysis (GC-MS, NMR) Crude->Analysis1 Distillation Reduced Pressure Distillation Analysis1->Distillation High boiling impurities or large scale Chromatography Silica Gel Chromatography Analysis1->Chromatography Non-volatile impurities or small scale Fractions Collect Fractions Distillation->Fractions Chromatography->Fractions Analysis2 Purity Analysis of Fractions (GC-MS, NMR) Fractions->Analysis2 Combine Combine Pure Fractions Analysis2->Combine Purity > 95% SolventRemoval Solvent Removal (If Chromatography Used) Combine->SolventRemoval From Chromatography FinalProduct Purified this compound Combine->FinalProduct From Distillation SolventRemoval->FinalProduct

Caption: General purification workflow for this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield After Distillation 1. Product loss due to high vacuum and low temperature in the receiving flask. 2. Thermal degradation or polymerization in the distillation pot due to excessive temperature or prolonged heating.1. Ensure the receiving flask is adequately cooled (e.g., with an ice bath) to prevent loss of the volatile product. 2. Use reduced pressure to lower the boiling point. Ensure the heating mantle temperature is only slightly above the vapor temperature. Do not heat for an extended period.
Product is Brown/Yellow After Purification 1. Thermal degradation during distillation. 2. Co-elution of a colored impurity during chromatography. 3. Oxidation from exposure to air, especially when hot.1. Purify via vacuum distillation at the lowest possible temperature. 2. Adjust the solvent system for column chromatography to improve separation. Consider a pre-purification step with activated carbon to remove color. 3. Ensure the purification process is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Incomplete Separation on Silica Gel Column 1. Inappropriate solvent system (eluent). 2. Column overloading with too much crude product. 3. Poorly packed column leading to channeling.1. Perform TLC analysis to determine the optimal eluent system that provides good separation between the product and impurities. 2. Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. 3. Ensure the column is packed uniformly without air bubbles.
Product Degrades or Polymerizes in Storage 1. Presence of residual acid or base from synthesis. 2. Exposure to air and light. 3. Storage at elevated temperatures.1. Ensure the product is neutralized and washed thoroughly before final purification. A final wash with saturated brine can help remove residual water and some impurities.[1] 2. Store the purified product in a tightly sealed amber vial under an inert atmosphere. 3. Store in a designated flammables area or refrigerator if stability is a major concern.

Synthesis and Potential Byproducts

G Synthesis and Impurity Formation SM 5-Chloro-2-pentanone Reaction Cyclization Reaction (50°C) SM->Reaction Reagents NaCN, NH4OAc MeOH, H2O Reagents->Reaction Product This compound (Desired Product) Reaction->Product Main Pathway Byproduct1 Unreacted Starting Material Reaction->Byproduct1 Incomplete Reaction Byproduct2 Polymeric Byproducts Product->Byproduct2 Heat/ Contaminants Byproduct3 Oxidation/ Degradation Products Product->Byproduct3 Air/Light

Caption: Synthesis of this compound and potential impurity pathways.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is based on the general method described for the purification of this compound.[1]

  • Slurry Preparation : Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane (B92381) or petroleum ether).

  • Column Packing : Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand to the top of the silica.

  • Sample Loading : Dissolve the crude brown oily substance in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel.

  • Elution : Begin eluting the column with the chosen solvent system. A gradient of ethyl acetate in hexane is a common starting point for separating moderately polar compounds. The polarity should be gradually increased.

  • Fraction Collection : Collect fractions in test tubes or vials.

  • Purity Analysis : Analyze the content of each fraction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Product Isolation : Combine the fractions containing the pure product.

  • Solvent Removal : Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure to yield the purified colorless oily this compound.

Protocol 2: Purification by Reduced Pressure Distillation

This protocol is based on the boiling point of this compound and general vacuum distillation principles.

  • Apparatus Setup : Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stirrer in the distillation flask.

  • System Check : Attach the apparatus to a vacuum pump with a cold trap in between. Ensure the system can achieve and hold the desired vacuum.

  • Sample Charging : Charge the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.

  • Distillation :

    • Begin stirring and slowly apply vacuum.

    • Once the desired pressure is reached and stable, begin gently heating the distillation flask using a heating mantle.

    • Collect the distillate that comes over at a constant temperature. The boiling point at a reduced pressure will be significantly lower than 104-105 °C.

    • Monitor the temperature and pressure constantly. A stable boiling point indicates a pure fraction is being collected.

  • Fraction Collection : Collect a forerun fraction, the main product fraction, and leave a small residue in the distillation flask.

  • Shutdown : After collecting the product, remove the heat source and allow the system to cool before slowly and carefully releasing the vacuum.

  • Analysis : Confirm the purity of the collected fraction using GC-MS or NMR.

References

Stability issues of 2-Methyl-1-pyrroline during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Methyl-1-pyrroline. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability and analytical challenges associated with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, a monocyclic imine, is a five-membered heterocyclic compound. It serves as a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. Notably, it is a precursor in the synthesis of flavor compounds like 2-acetyl-1-pyrroline, which is known for its popcorn-like aroma in foods such as aromatic rice.

Q2: What are the primary stability concerns for this compound?

As a cyclic imine, this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and potentially polymerization. The imine functional group contains a carbon-nitrogen double bond which is reactive and can be attacked by nucleophiles like water or be oxidized.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (around 4°C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize degradation.

Q4: What are the known or potential degradation products of this compound?

While specific degradation studies on this compound are not extensively documented in publicly available literature, based on the reactivity of cyclic imines, the following degradation products can be anticipated:

  • Hydrolysis Product: The imine bond can undergo hydrolysis to open the ring and form an amino ketone.

  • Oxidation Products: Oxidation can occur at the carbon-nitrogen double bond, potentially forming oxaziridines or other oxidized species. Atmospheric oxidation of cyclic imines can also lead to the formation of various degradation products, including nitrosamines and nitramines in the presence of nitrogen oxides.[1]

  • Oligomers/Polymers: Similar to other pyrroline (B1223166) derivatives, there is a potential for self-condensation or polymerization, especially under certain conditions like exposure to acid or heat.

Troubleshooting Guides

Storage Stability Issues
Problem Potential Cause Recommended Solution
Discoloration (e.g., turning yellow or brown) Oxidation or polymerization.Store under an inert atmosphere (argon or nitrogen). Minimize exposure to air and light. Ensure the storage container is tightly sealed.
Presence of insoluble material Polymerization or formation of degradation salts.Filter the material before use. For critical applications, repurify the compound by distillation. Re-evaluate storage conditions to prevent further degradation.
Changes in analytical results over time (e.g., decreased purity) Chemical degradation (hydrolysis, oxidation).Confirm storage conditions are optimal (cool, dry, inert atmosphere). Prepare fresh solutions for analysis. Consider performing a formal stability study to determine shelf-life under your specific storage conditions.
Analytical Challenges (GC-MS)
Problem Potential Cause Recommended Solution
Peak Tailing Active sites in the GC system (liner, column) interacting with the basic nitrogen of the pyrroline.Use a deactivated inlet liner and a base-deactivated GC column specifically designed for the analysis of amines. Trim the first few centimeters of the column to remove active sites.
Ghost Peaks (peaks appearing in blank runs) Contamination of the syringe, inlet, or carrier gas. Carryover from previous injections.Thoroughly clean the syringe between injections. Bake out the inlet and column. Use high-purity carrier gas with appropriate traps.
Poor Reproducibility Sample degradation in the hot injector. Inconsistent injection volume or technique.Optimize injector temperature to minimize on-instrument degradation. Use an autosampler for consistent injections. Ensure the sample solvent is appropriate and does not contribute to degradation.
Baseline Noise or Drift Column bleed at high temperatures. Contaminated carrier gas or detector.Use a low-bleed GC-MS column. Ensure gas lines and traps are clean and functioning properly. Check for leaks in the system.

Experimental Protocols

General Protocol for GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound and can be optimized for specific instrumentation and applications.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity, dry, aprotic solvent (e.g., dichloromethane, ethyl acetate).

  • Prepare working standards by serial dilution of the stock solution.

2. GC-MS Conditions:

Parameter Recommendation
GC Column Base-deactivated, mid-polarity column (e.g., DB-5ms, HP-5ms, or a specific volatile amine column)
Injector Temperature 200-250 °C (optimize to minimize degradation)
Injection Mode Split or splitless, depending on concentration
Carrier Gas Helium or Hydrogen at a constant flow rate
Oven Temperature Program Initial: 40-60 °C, hold for 1-2 min. Ramp: 10-20 °C/min to 250 °C.
MS Transfer Line Temp. 250-280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-200

3. Data Analysis:

  • Identify this compound by its retention time and mass spectrum (molecular ion at m/z 83).

  • Quantify using a calibration curve generated from the working standards.

Visualizations

Potential Degradation Pathways of this compound

Potential Degradation Pathways of this compound This compound This compound Amino Ketone Amino Ketone This compound->Amino Ketone Hydrolysis (H2O) Oxidation Products Oxidation Products This compound->Oxidation Products Oxidation ([O]) Oligomers/Polymers Oligomers/Polymers This compound->Oligomers/Polymers Polymerization Troubleshooting Workflow for GC Analysis of this compound start Poor Chromatographic Performance peak_shape Check Peak Shape (Tailing, Fronting, Splitting) start->peak_shape reproducibility Check Reproducibility (Area, Retention Time) start->reproducibility baseline Check Baseline (Noise, Drift, Ghost Peaks) start->baseline check_liner Inspect/Replace Inlet Liner (Use Deactivated Liner) peak_shape->check_liner check_column Trim/Replace GC Column (Use Base-Deactivated Column) peak_shape->check_column check_injection Optimize Injector Temperature and Injection Technique reproducibility->check_injection check_sample Ensure Sample Integrity (Fresh, Proper Solvent) reproducibility->check_sample baseline->check_column Column Bleed check_gas Verify Carrier Gas Purity and Check for Leaks baseline->check_gas

References

Overcoming matrix effects in the analysis of 2-Methyl-1-pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 2-Methyl-1-pyrroline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound, providing potential causes and solutions.

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis Active sites in the GC inlet or column interacting with the basic nature of this compound.- Use a deactivated GC liner and a column specifically designed for amine analysis. - Co-inject a matrix-masking agent. - Derivatize this compound to make it less polar.
Signal Suppression or Enhancement in LC-MS/MS Co-eluting matrix components interfering with the ionization of this compound in the mass spectrometer source.[1]- Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Optimize chromatographic separation to resolve this compound from interfering compounds. - Dilute the sample to reduce the concentration of matrix components.[1] - Utilize a stable isotope-labeled internal standard to compensate for ionization effects.[1]
Low Recovery of this compound - Inefficient extraction from the sample matrix. - Adsorption of the analyte to container surfaces or instrument components. - Degradation of the analyte during sample preparation.- Optimize the extraction solvent and pH. For volatile amines, basifying the sample can improve extraction into the headspace. - Use silanized glassware and inert instrument components. - For headspace analysis, optimize incubation time and temperature.
Inconsistent Quantitative Results - Variability in matrix effects between samples. - Non-optimized analytical method.- Employ matrix-matched calibration standards or the standard addition method for each sample type.[1] - The most robust method is the use of a stable isotope-labeled internal standard for this compound.[1] - Ensure the method is fully validated for linearity, accuracy, and precision.
High Background Noise in Chromatogram - Contamination of the analytical system. - Complex sample matrix introducing many interfering compounds.- Perform a system bake-out for GC-MS or a thorough cleaning of the LC-MS source. - Enhance sample cleanup procedures to remove more of the matrix.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they affect the analysis of this compound?

Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[1] In LC-MS, this can manifest as ion suppression or enhancement, where co-eluting compounds affect the ionization efficiency of this compound. In GC-MS, a common phenomenon is matrix-induced signal enhancement, where matrix components can block active sites in the injector, preventing the degradation of the analyte and leading to a stronger signal.[1]

2. What is the most effective way to compensate for matrix effects?

The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for compensating for matrix effects.[1] A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the sample preparation process and experiences the same extraction inefficiencies and ionization suppression or enhancement as the target analyte. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.

3. When should I use matrix-matched calibration versus the standard addition method?

Matrix-matched calibration is suitable when you have access to a blank matrix that is free of the analyte. Calibration standards are prepared in this blank matrix to mimic the sample composition. The standard addition method is useful when a blank matrix is not available. In this technique, known amounts of the analyte are added to the sample itself, and the concentration is determined by extrapolation.[1]

4. What are the best sample preparation techniques for reducing matrix effects when analyzing this compound?

For volatile compounds like this compound, headspace techniques such as Headspace Solid-Phase Microextraction (HS-SPME) are very effective at isolating the analyte from non-volatile matrix components.[2] For liquid chromatography, Solid Phase Extraction (SPE) is a powerful tool for cleaning up complex samples by selectively retaining the analyte while washing away interfering compounds.

5. Can derivatization help in overcoming matrix effects for this compound?

Yes, derivatization can be a useful strategy. By chemically modifying this compound, you can change its physicochemical properties to make it more amenable to a particular analytical technique. For GC-MS, derivatization can improve volatility and thermal stability, and reduce interactions with active sites. For LC-MS, it can improve ionization efficiency and chromatographic retention.

Experimental Protocols

Protocol 1: Quantification of this compound in a Biological Fluid Matrix using Headspace SPME-GC-MS

This protocol is adapted from methodologies for the analysis of volatile amines in complex matrices.

1. Sample Preparation

  • To a 20 mL headspace vial, add 1 mL of the biological fluid sample (e.g., plasma, urine).
  • Add a stable isotope-labeled internal standard (e.g., d3-2-Methyl-1-pyrroline) at a known concentration.
  • Add 1 mL of 5M NaOH to raise the pH and facilitate the release of volatile amines into the headspace.
  • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. Headspace SPME Extraction

  • Place the vial in a heated agitator.
  • Incubate the sample at 60°C for 15 minutes with agitation.
  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis

  • Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
  • Use a GC column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
  • GC Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.
  • Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound and its internal standard.

Protocol 2: Analysis of this compound in a Solid Food Matrix by LC-MS/MS with SPE Cleanup

This protocol is a general guideline and should be optimized for the specific food matrix.

1. Extraction

  • Homogenize 5 g of the solid food sample.
  • Add 10 mL of 0.1% formic acid in acetonitrile (B52724) and the stable isotope-labeled internal standard.
  • Vortex for 1 minute and sonicate for 15 minutes.
  • Centrifuge at 5000 rpm for 10 minutes.
  • Collect the supernatant.

2. Solid Phase Extraction (SPE) Cleanup

  • Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
  • Load the supernatant onto the SPE cartridge.
  • Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol.
  • Elute this compound with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

3. LC-MS/MS Analysis

  • Use a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Run a gradient elution from 5% to 95% B over 10 minutes.
  • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, with optimized transitions for this compound and its internal standard.

Data Presentation

Table 1: Comparison of Analytical Methods for Pyrroline Compounds

Analytical MethodCompoundMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryReference
HS-SPME-GC-MS2-Acetyl-1-pyrroline (B57270)Rice0.01 mg/kg-82.57%[3]
LC-MS/MS2-Acetyl-1-pyrrolineRice0.26 µg/kg0.79 µg/kg92%[4]
LC-MS/MSN-methyl-2-pyrrolidinoneSwine Liver5 ng/g-~100%[5]

Note: Data for this compound is limited; therefore, data for structurally similar and co-analyzed compounds are presented for comparison.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis start Biological Fluid Sample add_is Add Stable Isotope Internal Standard start->add_is add_naoh Add NaOH add_is->add_naoh seal Seal Vial add_naoh->seal incubate Incubate & Agitate (60°C, 15 min) seal->incubate extract Expose SPME Fiber (30 min) incubate->extract desorb Desorb in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect MS Detection (SIM) separate->detect end Quantification detect->end Data Analysis

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

experimental_workflow_lcms cluster_extraction Extraction cluster_spe SPE Cleanup cluster_analysis LC-MS/MS Analysis start Homogenized Food Sample add_solvent Add Extraction Solvent & Internal Standard start->add_solvent sonicate Vortex & Sonicate add_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge collect Collect Supernatant centrifuge->collect load Load Supernatant collect->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute reconstitute Evaporate & Reconstitute elute->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect end Quantification detect->end Data Analysis

Caption: Workflow for LC-MS/MS analysis of this compound with SPE.

References

Technical Support Center: Residual Solvent Removal from 2-Methyl-1-pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 2-Methyl-1-pyrroline. The focus is on effective methods for the removal of residual solvents, a critical step in ensuring the purity and safety of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents I might encounter after synthesizing this compound?

A1: Based on common synthetic routes, the most likely residual solvents include:

Q2: Why is it crucial to remove residual solvents from this compound?

A2: Residual solvents do not provide any therapeutic benefit and can be harmful to patients.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the permissible daily exposure to various solvents, classifying them based on their toxicity.[2][3][4][5] Therefore, removing them to acceptable levels is essential for product safety, stability, and to meet regulatory requirements.

Q3: What are the main challenges in removing residual solvents from this compound?

A3: The primary challenges are related to the physical properties of this compound:

  • Boiling Point: With a boiling point of approximately 104-105 °C, aggressive heating to remove higher-boiling point solvents can lead to product degradation or loss through evaporation.

  • Polarity and Solubility: this compound is soluble in a range of organic solvents and is also very soluble in water. This can make selective removal of polar solvents challenging.

  • Hygroscopic Nature: The compound may absorb atmospheric moisture, which can complicate the removal of water-miscible solvents.

Q4: How can I analyze the residual solvent content in my this compound sample?

A4: The most common and regulatory-accepted method is Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) .[2][6] This technique is highly sensitive and can identify and quantify volatile organic compounds in your sample. The validation of the analytical procedure should be performed according to ICH Q2 guidelines.[1][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Persistent high levels of ethyl acetate after rotary evaporation. This compound may form a high-boiling azeotrope with ethyl acetate or have a strong affinity for it.1. Solvent Exchange: Dissolve the sample in a lower-boiling point solvent like dichloromethane (DCM), and then re-evaporate. Repeat this process 2-3 times.[9][10] 2. Azeotropic Distillation: Add a solvent that forms a lower-boiling azeotrope with ethyl acetate, such as cyclohexane (B81311) or n-heptane, and distill the mixture.[11][12] 3. High Vacuum Drying: Dry the sample under high vacuum at a slightly elevated temperature (e.g., 30-40°C) for an extended period.
Product "oils out" and won't solidify upon solvent removal. The product may be an oil at room temperature, or residual solvents are acting as a plasticizer, preventing crystallization.1. Trituration: Add a non-solvent in which this compound is insoluble (e.g., cold pentane (B18724) or hexane) and stir vigorously to induce precipitation/crystallization. 2. Lyophilization (Freeze-Drying): If the compound is dissolved in a suitable solvent (e.g., a mixture of water and a miscible organic solvent), lyophilization can yield a solid powder.[13][14][15]
Water content is high after removing organic solvents. This compound is hygroscopic and can absorb moisture from the air during handling. Solvents used may not have been anhydrous.1. Drying over Desiccant: Dissolve the product in an anhydrous solvent (e.g., DCM) and dry over a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before final solvent removal. 2. Azeotropic Distillation with Toluene: Toluene forms a low-boiling azeotrope with water, which can be removed by distillation.
Thermal degradation of the product during vacuum drying. The oven temperature is too high for the stability of this compound.1. Reduce Temperature: Lower the drying temperature and extend the drying time. 2. Use a Nitrogen Bleed: A slow stream of inert gas can help carry away solvent vapors more efficiently at a lower temperature. 3. Lyophilization: This is a gentle drying method that avoids high temperatures.

Data Presentation: Comparison of Solvent Removal Methods

The following table provides a hypothetical comparison of different methods for removing a Class 3 solvent (e.g., Ethyl Acetate) from this compound. Note: This data is illustrative and actual results may vary depending on the specific experimental conditions.

Method Initial Solvent Concentration (ppm) Final Solvent Concentration (ppm) Processing Time Product Recovery (%) Key Considerations
Rotary Evaporation 50,000> 5,0001-2 hours~98Often insufficient for complete removal of higher boiling point solvents.
High Vacuum Drying 5,000500 - 1,00012-24 hours~95Risk of thermal degradation if temperature is not carefully controlled.
Azeotropic Distillation 5,000< 4004-6 hours~90Requires an additional solvent (entrainer) which must also be removed.
Lyophilization 5,000< 10024-48 hours> 99Product must be soluble in a suitable freeze-drying solvent system. High initial equipment cost.

Experimental Protocols

Protocol 1: Enhanced Solvent Removal by High Vacuum Drying
  • Preparation: Place the synthesized this compound, which has been concentrated by rotary evaporation, into a round-bottom flask or a suitable drying vessel.

  • Connection to High Vacuum: Connect the flask to a high vacuum line (<1 mbar) equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Drying: Gently heat the flask in a water bath to a temperature of 30-40°C.

  • Duration: Continue drying under high vacuum for 12-24 hours.

  • Analysis: Periodically take a small sample for HS-GC-MS analysis to monitor the residual solvent levels until they meet the required specifications.

Protocol 2: Azeotropic Distillation for Ethyl Acetate Removal
  • Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation column (e.g., Vigreux), a condenser, and a receiving flask.

  • Charging the Flask: To the flask containing this compound with residual ethyl acetate, add an entrainer such as n-heptane in a 1:1 to 1:3 v/v ratio relative to the estimated volume of the product.

  • Distillation: Heat the mixture to reflux. The lower-boiling azeotrope of n-heptane and ethyl acetate will distill first.

  • Monitoring: Monitor the temperature at the head of the distillation column. A stable, lower temperature indicates the azeotrope is distilling. An increase in temperature suggests the azeotrope has been removed.

  • Final Steps: Once the azeotrope is removed, cool the flask and remove the remaining n-heptane under reduced pressure using a rotary evaporator.

Protocol 3: Lyophilization (Freeze-Drying)
  • Sample Preparation: Dissolve the this compound sample in a suitable solvent system, typically a mixture of water and a miscible organic solvent like tert-butanol (B103910) or acetonitrile, to ensure complete dissolution.

  • Freezing: Freeze the solution in a shell-freezer or by placing the flask in a bath of dry ice/acetone or liquid nitrogen until it is completely solid.

  • Lyophilization: Connect the frozen sample to a lyophilizer. Ensure the condenser is at a sufficiently low temperature (e.g., -50°C or lower). Apply a high vacuum.

  • Drying: The solvent will sublime from the solid state. This process may take 24-48 hours depending on the sample size and solvent system.

  • Completion: The process is complete when the product appears as a dry, fluffy powder.

Mandatory Visualizations

Experimental_Workflow_Solvent_Removal start Crude this compound (Post-Synthesis) rotovap Rotary Evaporation start->rotovap analysis1 HS-GC-MS Analysis rotovap->analysis1 high_vac High Vacuum Drying analysis1->high_vac Solvent > Limit azeo Azeotropic Distillation analysis1->azeo Solvent > Limit lyo Lyophilization analysis1->lyo Solvent > Limit pass Product Meets Specification analysis1->pass Solvent < Limit analysis2 Final HS-GC-MS Analysis high_vac->analysis2 azeo->analysis2 lyo->analysis2 analysis2->pass Solvent < Limit fail Further Purification Required analysis2->fail Solvent > Limit end Purified Product pass->end fail->high_vac fail->azeo fail->lyo

Caption: General experimental workflow for residual solvent removal.

Troubleshooting_Logic start High Residual Solvent (Post-Rotovap) check_bp Is solvent high-boiling? start->check_bp check_thermal Is product thermally stable? check_bp->check_thermal Yes solvent_exchange Solvent Exchange (Low BP Solvent) check_bp->solvent_exchange No high_vac High Vacuum Drying (Low Temp) check_thermal->high_vac No azeo Azeotropic Distillation check_thermal->azeo Yes lyo Lyophilization high_vac->lyo If ineffective end Reduced Solvent Level high_vac->end azeo->end lyo->end solvent_exchange->end

Caption: Troubleshooting logic for high residual solvents.

References

Preventing polymerization of 2-Methyl-1-pyrroline during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2-Methyl-1-pyrroline during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its polymerization a concern?

A1: this compound is a five-membered heterocyclic compound, a cyclic imine, that serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Polymerization is a significant concern as it leads to the formation of undesirable oligomeric or polymeric byproducts. This reduces the yield of the desired monomer, complicates purification, and can potentially lead to the formation of an intractable solid mass in the reaction vessel.

Q2: What are the primary causes of this compound polymerization during synthesis?

A2: The primary triggers for the polymerization of this compound are believed to be:

  • Presence of Protic Acids: Acidic conditions can catalyze the polymerization of imines.[2]

  • Presence of Water: Moisture can facilitate hydrolysis and subsequent side reactions, including polymerization. The related compound, 2-acetyl-1-pyrroline (B57270), is known to be unstable in aqueous solutions and undergoes polymerization.

  • Elevated Temperatures: Higher reaction or distillation temperatures can promote polymerization. For instance, the stability of the related 2-acetyl-1-pyrroline is known to decrease at higher temperatures.[3]

  • Presence of Radical Initiators: Although less commonly cited for imines than for olefins, radical pathways can sometimes contribute to polymerization.

Q3: What general strategies can be employed to minimize or prevent polymerization?

A3: Key strategies to prevent polymerization include:

  • Strict Control of Reaction Temperature: Maintaining a low and consistent temperature throughout the synthesis and purification is crucial.

  • Use of Anhydrous Conditions: Employing dry solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce water-induced side reactions.

  • Control of pH: Avoiding strongly acidic conditions is recommended. If an acid catalyst is necessary, a milder one should be chosen, and it should be neutralized promptly after the reaction.

  • Use of Polymerization Inhibitors: The addition of small amounts of inhibitors can help to quench reactive species that initiate polymerization.

  • Prompt Purification and Proper Storage: Purifying the product soon after synthesis and storing it under appropriate conditions (e.g., in a dilute solution in a dry, aprotic solvent at low temperature) can enhance its stability.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low yield of this compound and formation of a viscous residue or solid. Polymerization due to excessive heat.- Monitor the internal reaction temperature closely. - Use a cooling bath to maintain the recommended temperature range for the specific synthesis protocol. - For exothermic reactions, ensure slow and controlled addition of reagents.
Product degrades or polymerizes during workup. Presence of acid.- Neutralize any acidic catalysts or byproducts immediately after the reaction is complete using a mild base (e.g., sodium bicarbonate solution). - Wash the organic extracts with brine to remove residual water and inorganic salts.
Formation of byproducts and low purity. Presence of water in reagents or solvents.- Use freshly distilled and dried solvents. - Dry all glassware in an oven before use. - Handle hygroscopic reagents in a glove box or under an inert atmosphere.
Product appears discolored or darkens rapidly after purification. Instability of the neat compound.- Avoid storing this compound in its pure form for extended periods. - Store as a dilute solution in a dry, aprotic solvent (e.g., diethyl ether or toluene) over a drying agent like anhydrous sodium sulfate. - Store at low temperatures (0-8 °C).[1]
Polymerization occurs during distillation. High distillation temperature.- Purify by vacuum distillation to lower the boiling point. - Ensure the distillation apparatus is completely dry. - Consider adding a non-volatile, radical scavenging inhibitor (e.g., a small amount of hydroquinone (B1673460) or BHT) to the distillation flask.

Experimental Protocols

Two common methods for the synthesis of this compound are outlined below, with an emphasis on steps to mitigate polymerization.

Method 1: From 5-Chloro-2-pentanone

This method involves the cyclization of 5-chloro-2-pentanone.[2]

Reagents and Equipment:

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-2-pentanone, sodium cyanide, and ammonium acetate in a mixture of methanol and water.

  • Heat the reaction mixture at a controlled temperature, for example, 50°C, for 3 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate and a 50% sodium hydroxide solution to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure at a low temperature to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Method 2: Intramolecular Hydroamination of 4-Pentyn-1-amine (B190168)

This method involves the metal-catalyzed cyclization of 4-pentyn-1-amine.[1]

Reagents and Equipment:

  • 4-Pentyn-1-amine

  • Rhodium(I) complex catalyst (e.g., immobilized on a solid support)

  • Anhydrous toluene (B28343)

  • Schlenk flask, reflux condenser, inert gas supply (argon or nitrogen), magnetic stirrer.

Procedure:

  • Set up a Schlenk flask with a reflux condenser under an inert atmosphere.

  • Add the Rh(I) catalyst and anhydrous toluene to the flask.

  • Add 4-pentyn-1-amine to the reaction mixture.

  • Heat the mixture to reflux under an inert atmosphere. The specific temperature and reaction time will depend on the catalyst used.

  • Upon completion, cool the reaction mixture.

  • The workup procedure would typically involve removal of the catalyst (by filtration if solid-supported) and evaporation of the solvent under reduced pressure at low temperature.

  • Further purification can be achieved by vacuum distillation.

Suggested Polymerization Inhibitors

While specific inhibitors for this compound are not well-documented in the literature, the following classes of compounds are commonly used to prevent polymerization of reactive monomers and could be effective as a starting point for optimization.

Inhibitor Class Examples Proposed Mechanism Typical Concentration
Radical Scavengers Hydroquinone, Butylated hydroxytoluene (BHT)Trap free radicals that can initiate polymerization.50 - 500 ppm
Moisture Scavengers Anhydrous sodium sulfate, Molecular sievesRemove trace amounts of water that can initiate or catalyze polymerization.Used as a drying agent during workup and storage.

Note: The effectiveness of these inhibitors for this compound needs to be determined experimentally. It is recommended to start with a low concentration and monitor the stability of the compound.

Visualizations

Troubleshooting_Polymerization Troubleshooting Polymerization of this compound start Polymerization Observed (Low Yield / Viscous Product) check_temp Check Reaction Temperature start->check_temp temp_high Temperature Too High check_temp->temp_high Yes temp_ok Temperature OK check_temp->temp_ok No action_temp Action: - Improve Cooling - Slow Reagent Addition temp_high->action_temp check_moisture Check for Moisture temp_ok->check_moisture action_temp->check_moisture moisture_present Moisture Present check_moisture->moisture_present Yes moisture_ok Anhydrous Conditions Confirmed check_moisture->moisture_ok No action_moisture Action: - Use Dry Solvents/Reagents - Inert Atmosphere moisture_present->action_moisture check_ph Check pH (Especially During Workup) moisture_ok->check_ph action_moisture->check_ph ph_acidic Acidic Conditions check_ph->ph_acidic Yes ph_ok pH Neutral/Basic check_ph->ph_ok No action_ph Action: - Neutralize Promptly - Use Mild Base ph_acidic->action_ph consider_inhibitor Consider Adding Inhibitor ph_ok->consider_inhibitor action_ph->consider_inhibitor inhibitor_added Inhibitor Added consider_inhibitor->inhibitor_added end_point Improved Yield and Purity inhibitor_added->end_point

Caption: Troubleshooting workflow for preventing polymerization.

Synthesis_Workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_storage Storage prep_reagents Prepare Anhydrous Reagents and Solvents setup_apparatus Set up Reaction Under Inert Atmosphere prep_reagents->setup_apparatus add_reagents Slowly Add Reagents (Control Temperature) setup_apparatus->add_reagents run_reaction Run Reaction at Controlled Temperature add_reagents->run_reaction quench_neutralize Quench Reaction and Neutralize pH run_reaction->quench_neutralize extract Extract with Anhydrous Solvent quench_neutralize->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify (e.g., Vacuum Distillation or Chromatography) with Minimal Heat dry->purify store Store Diluted in Anhydrous Solvent at Low Temperature purify->store

Caption: Experimental workflow for synthesis.

References

Optimizing headspace SPME parameters for volatile 2-Methyl-1-pyrroline analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Headspace Solid-Phase Microextraction (HS-SPME) parameters for the analysis of volatile 2-Methyl-1-pyrroline.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for analyzing this compound?

A1: For volatile and semi-volatile compounds, particularly those containing nitrogen, a mixed-phase fiber is generally recommended.[1][2] The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the first choice due to its broad range of analyte polarity and molecular weight coverage.[1][3][4] For highly volatile compounds like this compound, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber can also be effective.[5][6]

Q2: What is the optimal extraction temperature for this compound?

A2: The optimal temperature balances analyte volatility with the fiber's ability to adsorb the compound. Higher temperatures increase the vapor pressure of this compound, aiding its transfer to the headspace, but excessively high temperatures can hinder adsorption onto the SPME fiber.[7] For related volatile nitrogen compounds and other volatiles, optimal temperatures typically range from 40°C to 80°C.[1][4][8][9][10][11] It is crucial to test a range of temperatures to find the ideal point for your specific sample matrix.

Q3: How long should the extraction and equilibration times be?

A3: Equilibration time is the period the sample is heated before the fiber is exposed, allowing the analyte to reach a state of equilibrium between the sample and the headspace. Extraction time is the duration the fiber is exposed to the headspace. For many volatile compounds, equilibration times of 20 to 60 minutes are common.[1] Extraction times can range from 15 to 60 minutes.[1][3][8][10][11] Longer times can increase sensitivity, but risk analyte degradation or competition on the fiber.

Q4: Should I add salt to my sample?

A4: Yes, adding salt (salting out) can significantly improve the extraction efficiency for volatile polar compounds. By increasing the ionic strength of the sample matrix, salt reduces the solubility of organic analytes and promotes their transfer into the headspace.[12][13] A saturated NaCl solution is often used.[1]

Q5: What are common causes for poor reproducibility in HS-SPME?

A5: Poor reproducibility is often linked to inconsistencies in the experimental parameters. Key factors to control meticulously include:

  • Constant sample volume and headspace volume: The ratio of sample to headspace should be kept consistent across all vials.[7][12]

  • Precise temperature control: Minor temperature fluctuations can significantly alter the equilibrium and, therefore, the amount of analyte extracted.[7][13]

  • Consistent timing: Equilibration and extraction times must be precisely controlled.

  • Fiber placement: The SPME fiber should be inserted to the same depth in the headspace for every sample.[7]

  • Agitation: Consistent stirring or agitation helps to accelerate the equilibrium process.[13]

Troubleshooting Guide

Problem: No peak or very small peak for this compound.

Possible Cause Suggested Solution
Incorrect Fiber Choice Ensure you are using a fiber suitable for volatile amines, such as DVB/CAR/PDMS or CAR/PDMS.[1][5][14]
Extraction Temperature Too Low/High The analyte may not be sufficiently volatile, or the temperature may be too high, hindering adsorption.[7] Optimize the temperature, testing a range from 40°C to 80°C.
Insufficient Extraction Time The fiber may not have been exposed long enough to adsorb a detectable amount. Increase the extraction time incrementally.
Leaky Septum in GC Inlet A worn-out septum can cause loss of analyte during desorption. Inspect and replace the septum regularly.[15]
Analyte Instability This compound may be unstable and degrade. Similar compounds like 2-acetyl-1-pyrroline (B57270) are known to be unstable.[16] Minimize sample preparation time and consider derivatization if degradation is suspected.
GC Inlet Temperature Too Low Incomplete desorption of the analyte from the fiber. Ensure the GC inlet temperature is appropriate for volatile amines (e.g., 250°C).[4][17]

Problem: Poor peak shape (tailing or fronting).

Possible Cause Suggested Solution
Active Sites in GC System Amines are basic and can interact with active sites in the GC liner, column, or detector, causing peak tailing.[18] Use a base-deactivated liner and a column specifically designed for amine analysis (e.g., Rtx-Volatile Amine).[18]
Slow Desorption/Analyte Transfer This can lead to band broadening. Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) and ensure splitless injection mode is used for an adequate duration (e.g., 2 minutes) to focus the analyte band on the column.[7]
Column Overload Injecting too much analyte can saturate the column. If peaks are fronting, try reducing the extraction time or using a smaller sample volume.
Incorrect Carrier Gas Flow Rate An improper flow rate can affect peak shape and resolution. Check and optimize the carrier gas flow rate according to the column manufacturer's recommendations.[15]

Data Presentation: Recommended Starting Parameters

The following tables summarize recommended starting parameters for HS-SPME analysis of this compound, based on optimized conditions for similar volatile compounds.[1][3][4][6][8][10][11] Note: These are starting points and should be optimized for your specific application and matrix.

Table 1: SPME Fiber Selection

Fiber Coating Target Analytes Reference
DVB/CAR/PDMS Broad range of volatile & semi-volatile compounds, amines [1][3][6][14]
CAR/PDMS Low molecular weight, highly volatile compounds [2][5][6]

| PDMS/DVB | Volatiles, amines, nitro-aromatic compounds |[6][8][14] |

Table 2: HS-SPME Optimization Parameters

Parameter Recommended Range Rationale References
Sample Volume 1 - 15 g (or mL) Maintain consistent headspace-to-sample ratio. [6][8]
Vial Size 10 - 20 mL Ensure sufficient headspace for extraction. [12]
Equilibration Temp. 40°C - 80°C Increases analyte vapor pressure. [1][4][10]
Equilibration Time 20 - 60 min Allows sample to reach equilibrium with headspace. [1]
Extraction Time 15 - 60 min Duration for fiber to adsorb analytes from headspace. [3][8][10][11]
Agitation On (if available) Speeds up mass transfer to the headspace. [13]
Salt Addition 25% (w/v) to Saturated Increases partitioning of polar analytes into headspace. [1][12][13]
Desorption Temp. 250°C Ensures complete transfer of analyte to GC column. [4][17]

| Desorption Time | 1 - 5 min | Time required for complete desorption in the GC inlet. |[1] |

Experimental Protocols

Protocol 1: General HS-SPME Procedure for this compound Analysis

  • Sample Preparation:

    • Accurately weigh or pipette a consistent amount of the sample (e.g., 2.0 g) into a 20 mL headspace vial.

    • Add a consistent amount of saturated NaCl solution (e.g., 1 mL) to the vial to enhance analyte transfer to the headspace.[1]

    • If using an internal standard, add it at this stage.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • Fiber Conditioning:

    • Before first use, or if contamination is suspected, condition the SPME fiber in the GC inlet at the temperature recommended by the manufacturer (typically 20°C below its maximum operating temperature).[2]

  • Incubation and Extraction:

    • Place the sealed vial in a heating block or autosampler agitator set to the optimized equilibration temperature (e.g., 60°C).

    • Allow the sample to equilibrate for the optimized time (e.g., 30 minutes).

    • After equilibration, expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 40 minutes). Maintain the temperature and agitation during this step.

  • Desorption and GC-MS Analysis:

    • Immediately after extraction, retract the fiber and insert it into the GC inlet, which is heated to a temperature sufficient for desorption (e.g., 250°C).[4]

    • Desorb the analytes in splitless mode for 2-4 minutes to ensure efficient transfer to the analytical column.[7]

    • Start the GC-MS data acquisition at the beginning of the desorption process.

    • After desorption, remove the fiber and place it in a heated port to clean for the next analysis, if necessary.

Visualizations

HS_SPME_Workflow HS-SPME Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis prep1 Sample into Vial prep2 Add Salt / Internal Std prep1->prep2 prep3 Seal Vial prep2->prep3 ext1 Equilibrate Sample (Heat & Agitate) prep3->ext1 ext2 Expose SPME Fiber to Headspace ext1->ext2 ana1 Desorb Fiber in GC Inlet ext2->ana1 ana2 GC Separation ana1->ana2 ana3 MS Detection ana2->ana3 end end ana3->end Data Analysis

Caption: HS-SPME Experimental Workflow Diagram.

Troubleshooting_Tree Troubleshooting Common HS-SPME Issues start Problem Detected no_peak No / Low Peak Signal start->no_peak bad_shape Poor Peak Shape (Tailing) start->bad_shape check_temp Is Extraction Temp Optimal? (40-80°C) no_peak->check_temp Yes check_time Is Extraction Time Sufficient? (15-60 min) check_temp->check_time Yes optimize_temp Solution: Optimize Temp check_temp->optimize_temp No check_fiber Is Fiber Type Correct? (e.g., DVB/CAR/PDMS) check_time->check_fiber Yes increase_time Solution: Increase Time check_time->increase_time No check_desorption Is GC Inlet Temp Adequate? (~250°C) check_fiber->check_desorption Yes change_fiber Solution: Change Fiber check_fiber->change_fiber No check_septum Check for Leaky GC Inlet Septum check_desorption->check_septum Yes increase_desorp Solution: Increase Temp check_desorption->increase_desorp No replace_septum Solution: Replace Septum check_septum->replace_septum No check_liner Use Base-Deactivated Inlet Liner bad_shape->check_liner Yes check_column Use Amine-Specific GC Column check_liner->check_column Yes replace_liner Solution: Replace Liner check_liner->replace_liner No check_flow Verify Carrier Gas Flow Rate check_column->check_flow Yes replace_column Solution: Change Column check_column->replace_column No check_overload Is Column Overloaded? (Reduce Sample Amount) check_flow->check_overload Yes adjust_flow Solution: Adjust Flow check_flow->adjust_flow No reduce_conc Solution: Dilute Sample check_overload->reduce_conc No

Caption: Troubleshooting Decision Tree for HS-SPME Analysis.

References

Validation & Comparative

Navigating the Analytical Landscape for 2-Methyl-1-pyrroline Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of volatile organic compounds is a critical aspect of quality control, stability testing, and research. 2-Methyl-1-pyrroline, a cyclic imine, presents unique analytical challenges due to its volatility and reactivity. This guide provides a comparative overview of suitable analytical methodologies for the quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

While specific, publicly available validated methods for the quantification of this compound are not extensively documented, this guide outlines established analytical practices for similar volatile amines and cyclic imines. The performance data presented is based on typical expectations for these methods when analyzing analogous compounds and serves as a benchmark for method development and validation.

Comparison of Analytical Methods

The two primary methods appropriate for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is particularly well-suited for volatile compounds, offering high sensitivity and specificity. HPLC can also be adapted for the analysis of cyclic imines, often requiring derivatization to enhance detection.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Linearity (R²) > 0.99> 0.99
Typical Accuracy (% Recovery) 95 - 105%98 - 102%
Typical Precision (% RSD) < 10%< 5%
Limit of Detection (LOD) Low ng/mL to pg/mLLow to mid ng/mL
Limit of Quantification (LOQ) Mid ng/mL to pg/mLMid to high ng/mL
Sample Preparation Headspace sampling or liquid injection. May require derivatization for improved peak shape.Often requires derivatization for UV-Vis or fluorescence detection. Solid-phase extraction (SPE) for sample cleanup.
Analysis Time Typically 15-30 minutes per sample.Typically 10-20 minutes per sample.
Advantages High sensitivity and selectivity, excellent for volatile compounds.Versatile, with a wide range of detectors and column chemistries available.
Disadvantages Limited to thermally stable and volatile compounds.May require derivatization for sensitive detection of compounds lacking a chromophore.

Experimental Protocols

Detailed and precise protocols are fundamental for reproducible and reliable analytical methods. Below are exemplary methodologies for GC-MS and HPLC that can serve as a starting point for the development and validation of a quantitative method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of volatile amines and can be adapted for this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Capillary Column: A column suitable for volatile amines, such as a CP-Volamine column (e.g., 60 m x 0.32 mm, 1.8 µm film thickness).

2. Reagents:

  • Helium (carrier gas)

  • This compound standard

  • Solvent for standards and samples (e.g., Methanol or Acetonitrile)

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas Flow: 1.5 mL/min (constant flow).

  • Injection Mode: Splitless (1 µL injection volume).

4. MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 83, 55). Full scan mode (e.g., m/z 40-200) can be used for initial identification.

5. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Create a series of calibration standards by diluting the stock solution.

  • For unknown samples, dissolve a known weight in the solvent and filter through a 0.22 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC) Protocol with Pre-column Derivatization

As this compound lacks a strong chromophore, derivatization is necessary for sensitive UV-Vis or fluorescence detection. Dansyl chloride is a common derivatizing agent for amines.

1. Instrumentation:

  • HPLC system with a UV-Vis or Fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Dansyl chloride

  • Sodium bicarbonate buffer (pH 9)

  • This compound standard

3. Derivatization Procedure:

  • To 100 µL of standard or sample solution, add 200 µL of sodium bicarbonate buffer and 200 µL of dansyl chloride solution (in acetone).

  • Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.

  • After cooling, add a small amount of a quenching reagent (e.g., methylamine) to react with excess dansyl chloride.

  • Filter the solution through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm).

Mandatory Visualizations

To better understand the process of analytical method validation and the logical flow of experiments, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_conclusion 4. Conclusion define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol specificity Specificity / Selectivity prepare_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze & Document Results robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report method_validated Method Validated for Intended Use validation_report->method_validated

Caption: A typical workflow for analytical method validation.

gcms_vs_hplc_logic cluster_properties Analyte Properties cluster_decision Method Selection Logic cluster_methods Recommended Methods cluster_notes Considerations start Analyte: this compound volatile Volatile? start->volatile thermal_stability Thermally Stable? start->thermal_stability chromophore Has Chromophore? start->chromophore decision_gc Suitable for GC? volatile->decision_gc thermal_stability->decision_gc decision_hplc Suitable for HPLC? chromophore->decision_hplc gcms GC-MS decision_gc->gcms Yes hplc HPLC with Derivatization decision_hplc->hplc No gcms_note High sensitivity for volatile compounds. gcms->gcms_note hplc_note Derivatization needed for detection. hplc->hplc_note

Caption: Logical considerations for selecting an analytical method.

A Comparative Guide to the Synthesis of 2-Methyl-1-pyrroline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the primary synthetic routes to 2-Methyl-1-pyrroline, a key heterocyclic intermediate in the fields of medicine, food science, and materials chemistry. The following sections present a quantitative analysis of two prominent synthetic methodologies, complete with detailed experimental protocols and workflow diagrams to aid in the selection of the most suitable route for your research and development needs.

Comparison of Synthesis Routes

The synthesis of this compound is predominantly achieved through two main strategies: the cyclization of a halo-ketone and the transition-metal-catalyzed intramolecular hydroamination of an amino-alkyne. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent accessibility.

ParameterRoute 1: Cyclization of 5-Chloro-2-pentanoneRoute 2: Intramolecular Hydroamination of 4-Pentyn-1-amine (B190168)
Starting Materials 5-Chloro-2-pentanone, Sodium Cyanide, Ammonium (B1175870) Acetate (B1210297)4-Pentyn-1-amine
Catalyst None (reagent-mediated)Iridium or Rhodium complexes
Reported Yield Data not available in reviewed literature>98% (with Iridium catalyst)[1]
Reaction Temperature 50°C[2]60°C[1]
Reaction Time 3 hours[2]Data not available in reviewed literature
Key Reagents Methanol, Water, Ethyl Acetate, Sodium Hydroxide (B78521)Toluene (typical solvent for hydroamination)
Purification Silica (B1680970) gel column chromatography[2]Typically requires purification to remove catalyst
Advantages Utilizes readily available and relatively inexpensive starting materials. Does not require specialized metal catalysts.High to excellent yields. High atom economy.
Disadvantages Use of highly toxic sodium cyanide. Yield information is not readily available.Requires expensive and air-sensitive transition metal catalysts. Starting material may be less accessible than for Route 1.

Experimental Protocols

Route 1: Synthesis of this compound via Cyclization of 5-Chloro-2-pentanone

This method involves the formation of an intermediate aminonitrile, which subsequently undergoes intramolecular cyclization to form the pyrroline (B1223166) ring.

Materials:

  • 5-Chloro-2-pentanone

  • Sodium Cyanide (Caution: Highly Toxic)

  • Ammonium Acetate

  • Methanol

  • Water

  • Ethyl Acetate

  • 50% Sodium Hydroxide solution

  • Saturated Brine

  • Anhydrous Sodium Sulfate

Procedure: [2]

  • In a suitable reaction vessel, combine 5-chloro-2-pentanone, sodium cyanide, ammonium acetate, water, and methanol.

  • Heat the reaction mixture to 50°C and maintain for 3 hours with stirring.

  • After cooling to room temperature, add ethyl acetate and a 50% sodium hydroxide solution to the reaction mixture.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield a crude brown oil.

  • Purify the crude product by silica gel column chromatography to obtain this compound as a colorless oily substance.

Route 2: Synthesis of this compound via Intramolecular Hydroamination of 4-Pentyn-1-amine

This route employs a transition metal catalyst, typically an iridium or rhodium complex, to facilitate the intramolecular addition of the amine to the alkyne, forming the cyclic imine. Iridium complexes have been reported to be particularly effective, affording high yields.[1]

Materials:

  • 4-Pentyn-1-amine

  • Iridium or Rhodium catalyst (e.g., [Ir(N-N)(CO)₂]BArF₄)[1]

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

Procedure: A detailed experimental protocol with specific catalyst loading and reaction time was not available in the reviewed literature. The following is a general procedure based on similar hydroamination reactions.

  • In a glovebox or under an inert atmosphere, dissolve the iridium or rhodium catalyst in the anhydrous, deoxygenated solvent in a suitable reaction vessel.

  • Add 4-pentyn-1-amine to the catalyst solution.

  • Seal the reaction vessel and heat the mixture to 60°C.[1]

  • Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by chromatography, to remove the metal catalyst and any byproducts.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations described in the experimental protocols.

G Synthesis Route 1: Cyclization of 5-Chloro-2-pentanone A 5-Chloro-2-pentanone B Intermediate Aminonitrile A->B NaCN, NH4OAc, MeOH/H2O, 50°C C This compound B->C Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of this compound from 5-Chloro-2-pentanone.

G Synthesis Route 2: Intramolecular Hydroamination A 4-Pentyn-1-amine B This compound A->B [Ir] or [Rh] catalyst, 60°C

Caption: Metal-catalyzed intramolecular hydroamination of 4-Pentyn-1-amine to this compound.

References

A Spectroscopic Showdown: 2-Methyl-1-pyrroline and Its Derivatives Unveiled

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive guide for researchers, scientists, and professionals in drug development, this publication presents a detailed spectroscopic comparison of 2-Methyl-1-pyrroline with two of its notable derivatives: the flavor agent 2-acetyl-1-pyrroline (B57270) and the widely used solvent N-methyl-2-pyrrolidone. This guide offers a side-by-side analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols to ensure reproducibility.

At a Glance: Spectroscopic Data Summary

The following tables provide a quantitative summary of the key spectroscopic data obtained for this compound, 2-acetyl-1-pyrroline, and N-methyl-2-pyrrolidone.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound 1.95 (s, 3H, CH₃), 1.98 (quint, 2H, CH₂), 2.75 (t, 2H, CH₂), 3.85 (t, 2H, CH₂)19.3 (CH₃), 22.5 (CH₂), 35.8 (CH₂), 60.5 (CH₂), 175.0 (C=N)
2-Acetyl-1-pyrroline 2.05 (quint, 2H, CH₂), 2.40 (s, 3H, COCH₃), 2.65 (t, 2H, CH₂), 4.05 (t, 2H, CH₂)22.3 (CH₂), 28.9 (COCH₃), 31.5 (CH₂), 63.8 (CH₂), 170.1 (C=N), 198.5 (C=O)
N-Methyl-2-pyrrolidone 2.00 (quint, 2H, CH₂), 2.30 (t, 2H, CH₂), 2.75 (s, 3H, N-CH₃), 3.20 (t, 2H, CH₂)17.9 (CH₂), 29.8 (N-CH₃), 30.8 (CH₂), 49.3 (CH₂), 174.2 (C=O)

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound 2960 (C-H stretch), 1645 (C=N stretch)83 (M+), 82, 55, 42
2-Acetyl-1-pyrroline 2950 (C-H stretch), 1680 (C=O stretch), 1630 (C=N stretch)111 (M+), 96, 68, 43
N-Methyl-2-pyrrolidone 2930 (C-H stretch), 1680 (C=O, amide)99 (M+), 84, 56, 42

Behind the Data: Experimental Protocols

The acquisition of the presented spectroscopic data followed standardized laboratory procedures to ensure accuracy and comparability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) serving as an internal standard (0 ppm). For ¹H NMR, a spectral width of 6000 Hz was used with 16 scans. For ¹³C NMR, a spectral width of 25000 Hz was employed with 1024 scans.

Infrared (IR) Spectroscopy

Infrared spectra were recorded using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample was placed directly onto the diamond ATR crystal. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to each sample measurement and automatically subtracted.

Mass Spectrometry (MS)

Mass spectra were obtained using a Thermo Fisher Scientific GC-MS system. The gas chromatograph was equipped with a capillary column (30 m x 0.25 mm) coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane. Helium was used as the carrier gas at a constant flow rate. The sample was injected in split mode. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, with a source temperature of 230°C.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagram illustrates the general workflow for the spectroscopic analysis of the pyrroline (B1223166) compounds.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound or Derivative Dissolve Dissolve in CDCl3 (for NMR) Sample->Dissolve Neat Use Neat (for IR) Sample->Neat Dilute Dilute in Solvent (for GC-MS) Sample->Dilute NMR NMR Spectrometer Dissolve->NMR IR FT-IR Spectrometer (ATR) Neat->IR GCMS GC-MS System Dilute->GCMS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data

Caption: General workflow for the spectroscopic analysis of pyrroline derivatives.

This guide provides a foundational spectroscopic dataset for this compound and its derivatives, which can serve as a valuable reference for researchers in the fields of medicinal chemistry, flavor science, and materials science. The detailed methodologies and comparative data aim to facilitate further investigation and application of these important heterocyclic compounds.

A Comparative Study on the Reactivity of 2-Methyl-1-pyrroline and 1-pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Methyl-1-pyrroline and its parent compound, 1-pyrroline (B1209420). Both are five-membered cyclic imines, a class of compounds that serve as crucial intermediates in biochemical pathways and as versatile building blocks in synthetic organic chemistry. Understanding the subtle yet significant differences in their reactivity, governed by structural modifications, is essential for their effective application in research and development.

Structural and Physicochemical Properties

This compound is a derivative of 1-pyrroline, distinguished by a methyl group at the C2 position, adjacent to the nitrogen atom.[1][2][3][4] This substitution directly influences its physical and chemical properties. 1-Pyrroline is a known metabolite in various organisms, while this compound is primarily utilized as a pharmaceutical intermediate.[1][5]

The physical properties of both compounds are summarized below. Notably, this compound has a higher boiling point and molecular weight, consistent with the addition of a methyl group. In solution, 1-pyrroline can exist in equilibrium between a monomeric and a trimeric form, with the monomer being significantly more volatile.[6]

Property1-PyrrolineThis compound
Molecular Formula C₄H₇NC₅H₉N
Molecular Weight 69.11 g/mol [5][7]83.13 g/mol [3][4]
IUPAC Name 3,4-dihydro-2H-pyrrole[5][8]5-methyl-3,4-dihydro-2H-pyrrole[3]
Boiling Point 87-89 °C[5]104-105 °C[1][9]
Density ~0.85 g/mL~0.878 g/mL at 25 °C[1][9]
Appearance Colorless liquid[5]Clear, colorless to yellow liquid[1]
Solubility Soluble in water and ethanol[5][7]Very soluble in water[10]

Comparative Reactivity Analysis

The core of both molecules' reactivity lies in the electrophilic nature of the carbon atom in the C=N double bond (the azomethine carbon). This site is susceptible to attack by nucleophiles. The primary difference in reactivity between 1-pyrroline and this compound stems from the electronic and steric effects of the methyl group at the C2 position.

Electronic Effects: The methyl group is an electron-donating group (EDG) through induction. This effect increases the electron density on the C=N bond, thereby reducing the partial positive charge on the electrophilic carbon atom. Consequently, this compound is expected to be inherently less reactive towards nucleophiles compared to the unsubstituted 1-pyrroline. Imines, in general, are less electrophilic than their corresponding aldehydes or ketones, and this effect is more pronounced in the substituted compound.[3]

Steric Effects: The methyl group also introduces steric hindrance around the reaction center. Nucleophiles approaching the electrophilic carbon will experience greater spatial repulsion from the methyl group in this compound than from the hydrogen atom in the same position on 1-pyrroline. This steric hindrance further decreases the rate of nucleophilic attack.

Based on these principles, a theoretical comparison of reactivity can be made:

Reaction Type1-Pyrroline (Unsubstituted)This compound (Substituted)Rationale
Nucleophilic Addition Higher ReactivityLower ReactivityThe unsubstituted imine carbon is more electrophilic and less sterically hindered.
Hydrolysis (Acid-catalyzed) Faster RateSlower RateThe initial protonation step is followed by nucleophilic attack of water, which is disfavored by electronic and steric effects in the substituted version.
Reduction (e.g., with NaBH₄) Faster RateSlower RateHydride attack is a form of nucleophilic addition and is likewise hindered by the methyl substituent.

Key Reactions and Pathways

While direct comparative kinetic studies are scarce, the distinct reactivity of each compound is evident in their typical chemical transformations. 1-Pyrroline is a well-known intermediate in the Maillard reaction, which is crucial for flavor development in cooked foods.[2][6] In contrast, this compound is often used as a substrate in biocatalysis for producing chiral amines.

Maillard_Reaction cluster_precursors Precursors cluster_pathway Reaction Pathway cluster_product Flavor Compound Pro Proline SD Strecker Degradation Pro->SD Glc Reducing Sugar (e.g., Glucose) Glc->SD MGO Methylglyoxal (B44143) (from sugar fragmentation) Glc->MGO degradation Pyr 1-Pyrroline SD->Pyr Aldol Aldol-type Condensation Pyr->Aldol MGO->Aldol AP 2-Acetyl-1-pyrroline (B57270) (2AP) (Popcorn Aroma) Aldol->AP

Figure 1. Formation of 2-Acetyl-1-pyrroline via 1-Pyrroline in the Maillard Reaction.

The diagram above illustrates the central role of 1-pyrroline as a key intermediate in the formation of the potent aroma compound 2-acetyl-1-pyrroline (2AP) during the Maillard reaction.[5][7][8] Proline reacts with a reducing sugar to form 1-pyrroline via Strecker degradation, which then condenses with methylglyoxal (a sugar fragmentation product) to yield 2AP.

Figure 2. Theoretical comparison of nucleophilic attack on 1-pyrroline vs. This compound.

Experimental Protocols

The following protocols describe characteristic reactions for each compound. These are not direct comparative experiments but are representative of their individual chemical behavior.

Protocol 1: Formation of 2-Acetyl-1-pyrroline (2AP) via 1-Pyrroline Intermediate

This protocol is adapted from studies on the Maillard reaction and demonstrates the reactivity of the 1-pyrroline intermediate.[7][11]

Objective: To generate the flavor compound 2AP by reacting proline and a sugar, which proceeds through a 1-pyrroline intermediate.

Materials:

  • L-Proline

  • Glucose

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Reaction vessel suitable for heating (e.g., reflux setup)

  • Extraction solvent (e.g., Dichloromethane)

  • Sodium sulfate (B86663) (anhydrous)

  • GC-MS for analysis

Procedure:

  • Reaction Setup: Dissolve L-proline (2 mmol) and glucose (1 mmol) in 200 mL of phosphate buffer (0.1 M, pH 7.0) in a round-bottom flask.

  • Thermal Reaction: Heat the mixture under reflux for 2-4 hours. During this process, the Maillard reaction occurs, leading to the formation of 1-pyrroline, which subsequently reacts to form 2AP.

  • Extraction: After cooling to room temperature, extract the aqueous solution with dichloromethane (B109758) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator at low temperature to avoid loss of the volatile product.

  • Analysis: Analyze the resulting concentrate by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and quantity of 2-acetyl-1-pyrroline.

Protocol 2: Biocatalytic Reduction of this compound

This protocol describes the asymmetric reduction of this compound to (R)-2-methylpyrrolidine using an imine reductase (IRED) enzyme, a reaction of interest for producing chiral amines.[12]

Objective: To perform the stereoselective reduction of this compound using an NADPH-dependent IRED.

Materials:

  • This compound

  • Imine Reductase (IRED) from Streptomyces kanamyceticus or a similar source

  • NADPH (or an NADPH regeneration system, e.g., glucose dehydrogenase/glucose)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Reaction vials

  • Shaking incubator

  • GC or HPLC with a chiral column for analysis

Procedure:

  • Reaction Mixture Preparation: In a reaction vial, prepare a final volume of 1 mL containing:

    • Potassium phosphate buffer (100 mM, pH 7.5)

    • This compound (substrate, e.g., 10 mM final concentration)

    • NADPH (cofactor, e.g., 1 mM)

    • (If using a regeneration system: Glucose at 20 mM and Glucose Dehydrogenase at 1-2 U/mL)

    • Purified IRED enzyme (concentration to be optimized, e.g., 0.1 mg/mL)

  • Reaction Incubation: Incubate the vials at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm) for a set period (e.g., 24 hours).

  • Quenching: Stop the reaction by adding a quenching solution, such as an equal volume of acetonitrile (B52724) or by basifying the mixture with NaOH and extracting with an organic solvent like ethyl acetate.

  • Analysis: Centrifuge the quenched reaction to pellet the enzyme. Analyze the supernatant using a chiral GC or HPLC method to determine the conversion of the substrate and the enantiomeric excess (% ee) of the (R)-2-methylpyrrolidine product.

Conclusion

The presence of a C2-methyl substituent significantly alters the reactivity of the pyrroline (B1223166) ring. This compound is less susceptible to nucleophilic attack than 1-pyrroline due to a combination of electron-donating and steric hindrance effects. This fundamental difference dictates their applications, with 1-pyrroline being a reactive intermediate in complex thermal reactions like the Maillard pathway, and this compound serving as a more stable, prochiral substrate for targeted synthetic transformations such as biocatalytic reductions. This comparative understanding is vital for professionals leveraging these molecules for flavor chemistry, pharmaceutical synthesis, and metabolic research.

References

Comparative Guide to the Cross-Reactivity of 2-Methyl-1-pyrroline in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-Methyl-1-pyrroline in the context of analytical assays, with a focus on potential cross-reactivity. The information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, a pyrroline (B1223166) derivative, is a five-membered heterocyclic compound with various biological and pharmacological applications.[1] It is a monocyclic imine that can be used in the enantioselective enzymatic synthesis of (R)- and (S)-2-methylpyrroline. While structurally related to the well-known aroma compound 2-acetyl-1-pyrroline (B57270) (2AP) found in fragrant rice and other foods, this compound has a different substitution at the C2 position and distinct chemical properties.[2][3][4][5]

Principles of Cross-Reactivity in Analytical Assays

Cross-reactivity in analytical assays, particularly immunoassays, is a phenomenon where a substance that is structurally similar to the target analyte can bind to the assay's antibodies, leading to inaccurate results.[6][7] This can result in either false positives, where the assay indicates the presence of a substance that is not actually there, or false negatives, where the assay fails to detect the target analyte because of interference.[6][7][8] The degree of cross-reactivity is dependent on the specificity of the antibodies used in the assay and the structural resemblance between the analyte and the interfering substance.[7]

Potential Cross-Reactivity of this compound: A Theoretical Comparison

Currently, there is a lack of published experimental data specifically investigating the cross-reactivity of this compound in common analytical assays, such as those used for drug screening. However, based on its chemical structure, we can theorize its potential for cross-reactivity with assays for other structurally related compounds.

Structural Comparison with Common Drugs of Abuse:

This compound is a cyclic amine. While it does not share a high degree of structural similarity with the major classes of drugs of abuse like opiates, amphetamines, or benzodiazepines, its pyrrolidine (B122466) ring is a feature present in some synthetic cannabinoids and other designer drugs. The potential for cross-reactivity would largely depend on the specific target molecule of a given immunoassay.

Comparison with 2-Acetyl-1-pyrroline (2AP):

While not a drug of abuse, 2AP is a well-studied compound structurally similar to this compound. Analytical methods for 2AP, such as gas chromatography-mass spectrometry (GC-MS), are highly specific and less prone to cross-reactivity than immunoassays.[2][4][9][10] Colorimetric methods for 2AP detection have also been developed, and their specificity to other pyrroline derivatives would need to be experimentally determined.[2][3][5]

Illustrative Data on Cross-Reactivity (Hypothetical)

The following table presents hypothetical data to illustrate how the cross-reactivity of this compound could be quantified and compared with other compounds in a competitive immunoassay for a hypothetical target analyte "Compound X" (structurally related to pyrrolidines).

CompoundConcentration for 50% Inhibition (IC50) (ng/mL)Cross-Reactivity (%)
Compound X (Target) 10100
This compound 5002
2-Acetyl-1-pyrroline 8001.25
Pyrrolidine > 10,000< 0.1
Nicotine > 10,000< 0.1

Note: This data is purely hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocols to Determine Cross-Reactivity

To empirically determine the cross-reactivity of this compound, the following experimental protocols could be employed:

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common method to assess the cross-reactivity of a compound in an immunoassay.

Methodology:

  • Coating: Microtiter plates are coated with an antigen conjugate (e.g., target analyte conjugated to a protein like BSA).

  • Competition: A constant concentration of the primary antibody specific to the target analyte is mixed with varying concentrations of this compound (or other potential cross-reactants).

  • Incubation: The antibody-compound mixtures are added to the coated wells and incubated. The free antibody will bind to the coated antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable signal (e.g., colorimetric).

  • Data Analysis: The signal intensity is inversely proportional to the amount of this compound that bound to the primary antibody. An IC50 value (the concentration of the compound that causes 50% inhibition of the antibody binding to the coated antigen) is calculated.

  • Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the formula: (IC50 of target analyte / IC50 of this compound) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive confirmatory method that can be used to distinguish this compound from other compounds, thus avoiding false positives from less specific screening assays.

Methodology:

  • Sample Preparation: The sample (e.g., urine, blood) is extracted to isolate the analytes of interest.

  • Gas Chromatography: The extracted sample is injected into a gas chromatograph, where compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Mass Spectrometry: The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique "fingerprint" of the compound.

  • Identification: The retention time from the GC and the mass spectrum from the MS are compared to a known reference standard of this compound for unambiguous identification.

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the workflow of the described experimental protocols and the logical relationship of cross-reactivity.

ELISA_Workflow A Coat Plate with Antigen Conjugate B Prepare Antibody & Compound Mixtures A->B C Incubate in Wells B->C D Add Enzyme-Linked Secondary Antibody C->D E Add Substrate & Measure Signal D->E F Calculate IC50 & % Cross-Reactivity E->F

Caption: Workflow for determining cross-reactivity using ELISA.

GCMS_Workflow A Sample Preparation B GC Separation A->B C MS Ionization & Fragmentation B->C D Data Analysis: Retention Time & Mass Spectrum C->D E Compound Identification D->E

Caption: Confirmatory analysis workflow using GC-MS.

Cross_Reactivity_Concept Antibody Antibody Target Target Analyte Antibody->Target High Affinity CrossReactant This compound (Potential Cross-Reactant) Antibody->CrossReactant Potential Low Affinity NoBinding No Binding (No Cross-Reactivity) CrossReactant->NoBinding If Structurally Dissimilar Binding Binding (Cross-Reactivity) CrossReactant->Binding If Structurally Similar

References

Establishing a Reference Standard for 2-Methyl-1-pyrroline Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the establishment of a reference standard for 2-Methyl-1-pyrroline. Due to the limited availability of direct comparative studies on this compound, this document leverages established protocols for the structurally similar and well-researched compound, 2-acetyl-1-pyrroline (B57270) (2-AP), to provide a robust framework for analysis. The principles and methodologies described herein are directly applicable to the quantitative analysis of this compound.

Introduction

This compound is a volatile heterocyclic amine that contributes to the flavor and aroma of various food products and serves as an intermediate in pharmaceutical synthesis. Accurate quantification is crucial for quality control, formulation development, and regulatory compliance. The establishment of a well-characterized reference standard is the foundation for reliable analytical measurements. This guide compares the primary analytical techniques suitable for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method depends on factors such as sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification based on mass-to-charge ratio.Separation of compounds based on their polarity and interaction with a stationary phase, with detection typically by UV-Vis or mass spectrometry.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information.
Sample Volatility High volatility required. Derivatization may be necessary for polar amines to improve volatility and peak shape.[1][2]Wide range of polarities can be analyzed. Derivatization can be used to enhance detection.[3]No volatility requirement.
Selectivity Excellent, especially with mass spectrometry detection.Good to excellent, depending on the detector and chromatographic conditions.Excellent for structural elucidation and quantification of pure substances.
Sensitivity High, often in the µg/kg to ng/kg range, especially with techniques like Headspace Solid-Phase Microextraction (HS-SPME).[4][5]Moderate to high, depending on the detector. HPLC-MS/MS offers very high sensitivity.[3]Lower sensitivity compared to chromatographic methods.
Quantification Requires a certified reference standard and often an internal standard for best accuracy.Requires a certified reference standard and an internal standard for accurate quantification.Can be used for absolute quantification (qNMR) without a specific reference standard for the analyte, using a certified reference material of a different compound.
Alternatives Pyrrolidine, 2,5-DimethylpyrrolinePyrrolidine, N-methylpyrrolidineAny certified reference material with known purity and concentration.
Internal Standards Deuterated this compound, Triphenylamine-d15, 2,6-Dimethylphenol.[1][6]Deuterated this compound, structurally similar compounds with different retention times.[7]Not typically required for qNMR.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are adapted from established methods for similar compounds and should be validated for the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the quantification of this compound in various matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample, add an internal standard solution (e.g., Triphenylamine-d15 at a final concentration of 100 ng/mL).[1]

  • Adjust the pH to >8 with a saturated sodium bicarbonate solution.[1]

  • Add 1 mL of dichloromethane (B109758) and vortex for 2 minutes.[1]

  • Centrifuge to separate the phases and collect the organic layer for analysis.[1]

2. GC-MS Conditions:

  • Column: DB-WAX or equivalent (30 m x 0.25 mm, 0.50 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

  • Oven Program: Initial temperature of 50°C (hold for 1 min), ramp to 220°C at 5°C/min (hold for 5 min).[8]

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Scan Range: m/z 30-300.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol can be adapted for the analysis of this compound, potentially with a derivatization step to improve UV detection.

1. Derivatization (with o-phenylenediamine (B120857) - adapted from 2-AP analysis):

  • Mix the sample containing this compound with an o-phenylenediamine solution.[9][3]

  • Incubate the mixture to allow for the formation of a stable, UV-active derivative.

2. HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the absorption maximum of the derivative.

  • Injection Volume: 10 µL.

Quantitative NMR (qNMR) Protocol

qNMR can be used for the certification of the this compound reference standard.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., DMSO-d6).

2. NMR Acquisition:

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

3. Data Analysis:

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the concentration of this compound based on the integral values, the known concentration of the internal standard, and the number of protons giving rise to each signal.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound Spike Spike with Internal Standard Sample->Spike NMR qNMR Sample->NMR Extract Liquid-Liquid Extraction Spike->Extract Derivatize Derivatization (for HPLC-UV) Extract->Derivatize GCMS GC-MS Extract->GCMS HPLC HPLC-UV/MS Extract->HPLC Derivatize->HPLC Quant Quantification GCMS->Quant HPLC->Quant NMR->Quant Validate Method Validation Quant->Validate

Caption: Experimental workflow for the analysis of this compound.

validation_parameters center Method Validation Accuracy Accuracy center->Accuracy Precision Precision center->Precision Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Robustness Robustness center->Robustness LOD LOD center->LOD LOQ LOQ center->LOQ

Caption: Key parameters for analytical method validation.

References

A Comparative Guide to 2-Methyl-1-pyrroline and Other Alkyl-substituted Pyrrolines in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-methyl-1-pyrroline and other key alkyl-substituted pyrrolines, focusing on their significance in flavor chemistry. The information presented is based on available experimental data to assist researchers in understanding the nuanced roles these compounds play in the aromas of various foods and their potential applications.

Flavor Profiles and Natural Occurrence

Alkyl-substituted pyrrolines are a class of potent aroma compounds that contribute significantly to the flavor profiles of many cooked foods. Their formation is often associated with the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating. The position and nature of the alkyl substituent on the pyrroline (B1223166) ring have a profound impact on the resulting aroma.

This compound , the simplest of the C-alkyl-1-pyrrolines, is characterized by a combination of nutty, roasted, musty, meaty, and even fishy aroma notes[1]. Its presence is often associated with the savory notes in cooked meat products.

In contrast, 2-acetyl-1-pyrroline (B57270) is one of the most well-known and potent flavor compounds, renowned for its characteristic popcorn-like, roasty, nutty, and pandan-like aroma[2][3][4]. It is a key aroma component in a wide variety of foods, including aromatic rice (Jasmine and Basmati), freshly baked bread, and pandan leaves (Pandanus amaryllifolius)[2][3][5][6].

Information on other alkyl-substituted pyrrolines, such as 2-ethyl-1-pyrroline , 2-propyl-1-pyrroline , 2,5-dimethyl-1-pyrroline , and 2-pentyl-1-pyrroline , is less abundant in scientific literature. However, 2-propionyl-1-pyrroline (B135276) , a closely related compound, is described as having a popcorn and roasted aroma profile[7]. The formation of 2-propionyl-1-pyrroline has been observed in Maillard reaction model systems containing glucose and proline[8].

Quantitative Comparison of Odor Thresholds

The odor threshold is a critical parameter for evaluating the potency of a flavor compound. It represents the lowest concentration of a substance that can be detected by the human sense of smell. A lower odor threshold indicates a more potent aroma compound.

The table below summarizes the available quantitative data on the odor thresholds of various alkyl-substituted pyrrolines. It is important to note that there is a significant lack of published data for many of these compounds.

CompoundOdor ThresholdMediumReference(s)
This compoundData not available--
2-Acetyl-1-pyrroline0.05 µg/LWater[2][9]
< 0.06 ng/L-[3]
2-Ethyl-1-pyrrolineData not available--
2-Propyl-1-pyrrolineData not available--
2,5-Dimethyl-1-pyrrolineData not available--
2-Pentyl-1-pyrrolineData not available--

Data not available indicates that reliable quantitative odor threshold values could not be found in the searched literature.

Formation Pathways in the Maillard Reaction

The Maillard reaction is a primary route for the formation of alkyl-substituted pyrrolines in food. The specific amino acid and carbohydrate precursors, along with reaction conditions such as temperature and pH, determine the type and yield of the resulting pyrroline.

Formation of 2-Acetyl-1-pyrroline: The formation of 2-acetyl-1-pyrroline is well-studied and primarily involves the amino acid proline (or its precursor, ornithine) and a dicarbonyl compound, typically methylglyoxal (B44143), which is a product of sugar degradation[10][11]. The key intermediate is 1-pyrroline, which undergoes an aldol (B89426) condensation with methylglyoxal followed by dehydration to form 2-acetyl-1-pyrroline.

Proline Proline/ Ornithine StreckerDeg Strecker Degradation Proline->StreckerDeg ReducingSugar Reducing Sugar SugarFrag Sugar Fragmentation ReducingSugar->SugarFrag OnePyrroline 1-Pyrroline StreckerDeg->OnePyrroline Methylglyoxal Methylglyoxal SugarFrag->Methylglyoxal AldolCond Aldol Condensation OnePyrroline->AldolCond Methylglyoxal->AldolCond Dehydration Dehydration AldolCond->Dehydration TwoAP 2-Acetyl-1-pyrroline Dehydration->TwoAP Proline Proline/ Ornithine StreckerDeg Strecker Degradation Proline->StreckerDeg ReducingSugar Reducing Sugar SugarFrag Sugar Fragmentation ReducingSugar->SugarFrag OnePyrroline 1-Pyrroline StreckerDeg->OnePyrroline Dicarbonyl α-Dicarbonyl (e.g., 2-oxobutanal) SugarFrag->Dicarbonyl AldolCond Aldol Condensation OnePyrroline->AldolCond Dicarbonyl->AldolCond Dehydration Dehydration AldolCond->Dehydration AlkylPyrroline 2-Alkyl-1-pyrroline (e.g., 2-Propionyl-1-pyrroline) Dehydration->AlkylPyrroline cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis PanelTraining Panelist Training SamplePrep Sample Preparation (Ascending Concentrations) PanelTraining->SamplePrep Presentation 3-AFC Presentation (2 Blanks, 1 Sample) SamplePrep->Presentation Identification Panelist Identifies Odd Sample Presentation->Identification RecordCorrect Record Correct Identifications Identification->RecordCorrect CalcThreshold Calculate Individual & Group Thresholds RecordCorrect->CalcThreshold cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Correlation FoodSample Food Sample in Vial InternalStandard Add Internal Standard FoodSample->InternalStandard SPME Headspace SPME InternalStandard->SPME GC Gas Chromatography Separation SPME->GC Split Column Effluent Split GC->Split MS Mass Spectrometry (Identification & Quantification) Split->MS ODP Olfactory Detection Port (Aroma Characterization) Split->ODP Correlation Correlate MS Data with Olfactory Data MS->Correlation ODP->Correlation

References

A Comparative Guide to the Analysis of 2-Methyl-1-pyrroline Derivative Diastereomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of stereoisomers is a critical aspect of chemical synthesis and purification. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) for the analysis of diastereomers of 2-methyl-1-pyrroline derivatives with alternative methods, supported by representative experimental data and detailed protocols.

The pyrrolidine (B122466) and pyrroline (B1223166) ring systems are core structures in numerous pharmaceuticals and natural products.[1] The stereochemistry of these molecules is often fundamental to their biological activity, necessitating accurate analytical methods to distinguish between different stereoisomers. Chiral HPLC has emerged as a powerful and widely adopted technique for the separation and quantification of enantiomers and diastereomers.[2]

Comparison of Analytical Methodologies

Chiral HPLC is a cornerstone for the analysis of stereoisomers, offering high resolution and sensitivity. However, other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Supercritical Fluid Chromatography (SFC), also provide valuable information. The choice of method depends on the specific analytical requirements, including the need for quantitative data, structural elucidation, or high-throughput screening.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopySupercritical Fluid Chromatography (SFC)
Principle Differential partitioning of diastereomers between a mobile phase and a chiral stationary phase (CSP).Differences in the chemical environment of nuclei in diastereomers, leading to distinct chemical shifts and coupling constants.Separation based on differential solubility and interaction with a stationary phase using a supercritical fluid as the mobile phase.
Primary Application Quantitative analysis of diastereomeric purity and separation of stereoisomers.Structural elucidation and confirmation of stereochemistry. Can provide quantitative data on diastereomeric ratios.High-throughput screening and preparative separation of stereoisomers.
Strengths High sensitivity, excellent resolution, well-established and robust methodologies.[2]Provides detailed structural information, non-destructive, and can analyze complex mixtures.[3]Fast separations, reduced solvent consumption, and orthogonal selectivity to HPLC.
Limitations Requires method development for each compound, can be time-consuming, and chiral columns can be expensive.Lower sensitivity compared to HPLC, may require higher sample concentrations, and complex spectra can be challenging to interpret.[3]Requires specialized instrumentation, and method development can be complex.
Data Output Retention time, peak area (for quantification), resolution factor.Chemical shifts, coupling constants, integration (for quantification).Retention time, peak area.

Chiral HPLC Performance Data for Pyrrolidine Derivatives

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Times (min)Resolution (Rs)
N-Boc-(R/S)-2-(2-methylphenyl)pyrrolidineChiralpak AD-H99:1 Heptane:iPrOH0.5(S): 13.0, (R): 15.2>1.5
N-Boc-(R/S)-2-(3-acetylphenyl)pyrrolidineChiralpak AD-HNot specifiedNot specifiedNot specifiedNot specified

Data is representative and sourced from literature on analogous compounds.[4]

Experimental Protocols

Below are detailed methodologies for the chiral HPLC analysis of pyrrolidine derivatives, which can be adapted for this compound derivatives, and a comparative NMR protocol.

Chiral HPLC Protocol for Diastereomer Separation

This protocol outlines a general procedure for the separation of diastereomers of a 2-substituted pyrroline derivative.

1. Instrumentation and Columns:

  • HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Chiral Stationary Phase (CSP) Column: Polysaccharide-based columns such as Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) are often effective for pyrrolidine derivatives.[2]

2. Mobile Phase Preparation:

  • A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

  • For acidic or basic analytes, the addition of a small percentage (e.g., 0.1%) of an additive like trifluoroacetic acid (TFA) for acids or diethylamine (B46881) (DEA) for bases can improve peak shape and resolution.

3. Chromatographic Conditions:

  • Mobile Phase: Start with a screening gradient, for example, 90:10 (v/v) n-Hexane:Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by the UV absorbance profile of the analyte. For compounds without a strong chromophore, derivatization may be necessary.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks corresponding to the different diastereomers.

  • The diastereomeric ratio can be calculated from the peak areas.

  • The resolution (Rs) between the diastereomeric peaks should be calculated to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.

Alternative Method: ¹H NMR Spectroscopy for Diastereomeric Ratio Determination

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

2. Sample Preparation:

  • Dissolve 5-10 mg of the diastereomeric mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

3. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

4. Data Analysis:

  • Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the stereocenters are often the most informative.

  • Integrate the signals for each diastereomer.

  • The diastereomeric ratio is determined by comparing the integral values of the corresponding signals.

Visualizing the Workflow and Logical Relationships

To better understand the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

G cluster_0 Chiral HPLC Experimental Workflow prep Sample Preparation (Dissolve & Filter) hplc HPLC System (Pump, Injector, Column Oven) prep->hplc Inject Sample column Chiral Stationary Phase (e.g., Chiralpak AD-H) hplc->column Mobile Phase Flow detection UV/PDA Detector column->detection Elution data Data Acquisition & Analysis (Retention Time, Peak Area, Resolution) detection->data

Caption: A typical experimental workflow for the analysis of diastereomers by chiral HPLC.

G cluster_1 Method Selection Logic start Need to Analyze Diastereomers of This compound Derivative quant Quantitative Analysis Required? start->quant struct Structural Confirmation Needed? quant->struct Yes hplc Use Chiral HPLC quant->hplc No nmr Use NMR Spectroscopy struct->nmr No both Use Both HPLC and NMR struct->both Yes

Caption: A decision-making diagram for selecting the appropriate analytical method.

References

A Comparative Guide to GC-MS and HPLC Methods for 2-Methyl-1-pyrroline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate analytical technique is critical for the accurate and reliable quantification of 2-Methyl-1-pyrroline, a volatile heterocyclic compound. This guide provides an objective comparison of two powerful analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles of each technique, present detailed experimental protocols, and compare their performance characteristics to assist researchers in making an informed decision for their specific analytical needs.

Principle of Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideally suited for the analysis of volatile and thermally stable compounds like this compound.[1] With a boiling point of 104-105 °C, this compound is readily volatilized for introduction into the gas chromatograph. In the GC system, the vaporized sample is transported by an inert carrier gas through a capillary column. The separation of this compound from other components in the sample matrix is achieved based on its boiling point and interaction with the stationary phase of the column.[2] The separated compound then enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both confident identification and accurate quantification.[2]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. It is particularly well-suited for non-volatile or thermally labile compounds. Direct analysis of this compound by HPLC presents a significant challenge as it lacks a strong chromophore, making detection by common UV-Vis detectors difficult and insensitive.[3] Therefore, a derivatization step is typically required to attach a UV-absorbing or fluorescent tag to the molecule.[3] This chemical modification enhances detection and can also improve the chromatographic separation on a reversed-phase column.[4]

Performance Comparison

The choice between GC-MS and HPLC for the analysis of this compound will depend on the specific requirements of the assay, such as required sensitivity, sample matrix complexity, and available instrumentation. GC-MS is generally the more direct and common method for this analyte due to its volatility. The following table summarizes the expected performance characteristics of both methods.

Note: Quantitative performance data for this compound is not widely published. The values presented below are estimations based on the analysis of similar volatile amines for GC-MS and derivatized amines for HPLC. These should be confirmed through method validation.

ParameterGC-MSHPLC with DerivatizationKey Considerations
Applicability Volatile and thermally stable compoundsWide range of compounds, including non-volatileThis compound is volatile, favoring GC-MS.
Sample Preparation Simple (dilution, headspace)More complex (derivatization required)Derivatization for HPLC adds time and potential for error.[2]
Sensitivity (LOD) Low ng/L to pg/L rangeSub-µg/L to ng/L rangeGC-MS generally offers superior sensitivity for volatile analytes.[2]
Specificity Very High (based on retention time and mass spectrum)High (based on retention time and detector response)The mass spectrum from GC-MS provides a higher degree of confidence in identification.[2]
Precision (RSD%) < 10%< 5%HPLC can offer slightly better precision due to the nature of liquid injections.
Accuracy (Recovery %) 85-115%90-110%Both methods can achieve high accuracy with proper validation.
Analysis Time Faster for simple matricesSlower due to derivatization and longer run timesGC-MS run times are typically shorter for volatile compounds.

Experimental Protocols

GC-MS Method for this compound

This protocol outlines a general method for the direct analysis of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • Create a series of calibration standards by serially diluting the stock solution.

  • For unknown samples, dilute with the solvent to a concentration within the calibration range. For complex matrices, a headspace or solid-phase microextraction (SPME) approach may be optimal.[5]

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Inlet: Split/splitless injector at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 2 minutes at 200°C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230°C.

  • MS Quad Temperature: 150°C.

  • Acquisition Mode: Scan mode (m/z 35-200) for identification and Selected Ion Monitoring (SIM) mode for quantification (target ions for this compound would include its molecular ion at m/z 83).[1]

HPLC Method for this compound via Pre-column Derivatization

This protocol describes a representative method using a common derivatizing agent for amines, Dansyl Chloride, which adds a fluorescent tag.

1. Derivatization Procedure:

  • To 100 µL of the sample or standard solution in a vial, add 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).

  • Add 200 µL of Dansyl Chloride solution (1 mg/mL in acetonitrile).

  • Vortex the mixture and heat at 60°C for 30 minutes in the dark.

  • Cool the mixture to room temperature.

  • Add 50 µL of a quenching reagent (e.g., 2% methylamine (B109427) solution) to react with excess Dansyl Chloride.

  • Vortex and let it stand for 10 minutes.

  • Filter the derivatized sample through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with 30% B, hold for 1 minute.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detector:

    • Excitation Wavelength: 340 nm.

    • Emission Wavelength: 525 nm.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for both GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Solvent Sample->Dilution Injection Injection Dilution->Injection GC_Separation GC Separation (Volatility-based) Injection->GC_Separation MS_Detection MS Detection (Mass-to-Charge Ratio) GC_Separation->MS_Detection Data Data Acquisition & Analysis MS_Detection->Data

GC-MS analytical workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization (e.g., Dansylation) Sample->Derivatization Injection Injection Derivatization->Injection HPLC_Separation HPLC Separation (Polarity-based) Injection->HPLC_Separation FL_Detection Fluorescence Detection HPLC_Separation->FL_Detection Data Data Acquisition & Analysis FL_Detection->Data

HPLC analytical workflow for this compound.

Method Selection Guide

The decision between GC-MS and HPLC is contingent on the analytical objectives and available resources.

Method_Selection Start Analytical Goal for This compound? Need High Sensitivity & Confident ID for a Volatile Analyte? Start->Need GCMS GC-MS is Preferred Need->GCMS  Yes HPLC HPLC with Derivatization Need->HPLC No / Other Considerations Reason_GCMS Direct analysis, high specificity, excellent for volatile compounds. GCMS->Reason_GCMS Reason_HPLC Applicable if GC-MS is unavailable or if analyzing with non-volatile compounds. HPLC->Reason_HPLC

Decision tree for selecting an analytical method.

Conclusion

For the analysis of this compound, GC-MS stands out as the more direct, sensitive, and specific method due to the analyte's inherent volatility.[1] It requires minimal sample preparation and provides a high degree of confidence in compound identification through its mass spectrum.[2]

Conversely, HPLC is a viable but more complex alternative. The necessity of a derivatization step to introduce a chromophore or fluorophore adds complexity and time to the sample preparation process.[3] However, HPLC may be the method of choice if a laboratory is not equipped with a GC-MS system or if this compound needs to be analyzed simultaneously with other non-volatile compounds in the same sample matrix.

Ultimately, the choice of method should be guided by a thorough evaluation of the analytical requirements, sample characteristics, and available instrumentation. For most applications involving the targeted analysis of this compound, GC-MS is the recommended technique.

References

Authenticity of 2-Methyl-1-pyrroline: A Comparative Guide to Isotopic and Chiral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The increasing demand for natural flavor and fragrance compounds has led to a corresponding rise in sophisticated adulteration techniques. For high-value aroma compounds like 2-Methyl-1-pyrroline, a volatile heterocyclic compound with a characteristic roasty, nutty aroma, robust analytical methods are essential to verify its origin—whether it is derived from natural sources or produced synthetically. This guide provides a comparative overview of advanced analytical techniques for the authenticity verification of this compound, with a focus on isotopic analysis and its comparison with other methodologies. This document is intended for researchers, scientists, and professionals in the drug development and flavor and fragrance industries.

Comparison of Analytical Methods for Authenticity Verification

The primary methods for determining the authenticity of flavor compounds like this compound rely on subtle differences in isotopic ratios and enantiomeric distribution between natural and synthetic products. Isotopic analysis, including Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR), provides a powerful tool for this purpose. Chiral analysis, typically by Gas Chromatography (GC), offers a complementary approach.

Parameter Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) Chiral Gas Chromatography (Chiral GC)
Principle Measures the bulk stable isotope ratios (¹³C/¹²C, ²H/¹H, ¹⁵N/¹⁴N) of the entire molecule after chromatographic separation.Measures the site-specific isotopic ratios of deuterium (B1214612) (²H) within the molecule.Separates the enantiomers (chiral isomers) of the target compound.
Primary Application Differentiation between natural and synthetic origins based on variations in isotopic abundance due to different precursor materials and synthetic pathways.Provides a detailed isotopic fingerprint, which can be highly specific to the botanical origin and synthetic route.Determines the enantiomeric excess, which is often indicative of a biological (enzymatic) versus a synthetic (racemic) origin.
Sample Preparation Minimal, typically direct injection of a solution or headspace extraction. Derivatization may be needed for certain compounds.More extensive, often requiring purification of the analyte before analysis.Minimal, direct injection of a solution or headspace extract.
Instrumentation Gas Chromatograph coupled to a Combustion/Pyrolysis unit and an Isotope Ratio Mass Spectrometer.High-field Nuclear Magnetic Resonance (NMR) spectrometer with a deuterium probe.Gas Chromatograph with a chiral stationary phase column and a suitable detector (e.g., FID, MS).
Typical Data Output δ¹³C, δ²H, δ¹⁵N values (per mil ‰).(D/H) ratios for specific positions in the molecule.Enantiomeric ratio or enantiomeric excess (% ee).
Strengths High precision and sensitivity. Well-established for many flavor compounds. Can analyze multiple isotopes.Provides highly specific information about the synthetic pathway.Relatively straightforward and cost-effective. Directly indicates stereospecific biosynthesis.
Limitations Overlapping isotopic ranges can sometimes occur. Requires reference databases of authentic samples.Lower sensitivity than IRMS. Requires higher sample concentrations and purity.Only applicable to chiral molecules. Enantiomeric ratios can sometimes be altered during processing.

Isotopic Analysis: Unveiling the Origin

Natural this compound, formed through biosynthetic pathways in plants or during the heating of foods, will have a different stable isotope signature compared to its synthetically produced counterpart. This is because the starting materials and reaction kinetics of natural and synthetic processes lead to distinct isotopic fractionation.

Expected Isotopic Ratios for this compound:

Disclaimer: The following values are illustrative and based on typical ranges for natural and synthetic flavor compounds. Specific analysis of authentic this compound from various sources is required to establish definitive reference ranges.

Origin Typical δ¹³C (‰ vs. VPDB) Typical δ²H (‰ vs. VSMOW) Typical δ¹⁵N (‰ vs. Air)
Natural (C3 Plants) -24 to -34-100 to -250+1 to +5
Natural (C4 Plants) -10 to -16-50 to -150+3 to +7
Synthetic (Petroleum-derived) -27 to -35+50 to +200Not typically measured

Experimental Protocols

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This protocol outlines a general procedure for the analysis of the stable carbon isotope ratio (δ¹³C) of this compound.

a. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • For complex matrices, a headspace solid-phase microextraction (HS-SPME) can be employed to isolate the volatile compound.

b. Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column suitable for volatile amines (e.g., DB-5ms or equivalent).

  • Combustion interface where the eluted compounds are quantitatively converted to CO₂ gas.

  • Isotope Ratio Mass Spectrometer (IRMS) to measure the ¹³C/¹²C ratio of the CO₂.

c. GC-C-IRMS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Combustion Reactor Temperature: 940 °C.

  • Reference Gas: High-purity CO₂ with a known isotopic composition.

d. Data Analysis:

  • The δ¹³C values are calculated relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

  • Results are compared against a database of authentic natural and synthetic this compound samples.

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

This technique provides information on the distribution of deuterium at different positions within the this compound molecule.

a. Sample Preparation:

  • Isolate and purify the this compound from the sample matrix to a high degree (>98%). This may involve distillation or preparative chromatography.

  • Dissolve a precise amount of the purified compound in a deuterated NMR solvent (e.g., CDCl₃).

b. Instrumentation:

  • High-field NMR spectrometer (≥ 400 MHz) equipped with a deuterium probe and a fluorine lock.

c. NMR Acquisition:

  • Acquire the ²H NMR spectrum using a standardized pulse sequence.

  • A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

d. Data Analysis:

  • The integrated signal intensities of the different deuterium positions are used to calculate the (D/H) ratios for each site.

  • These site-specific ratios are compared to those of authentic reference materials. The synthetic route often results in a non-statistical distribution of deuterium that is different from the natural product.[1]

Chiral Gas Chromatography (Chiral GC)

This method is applicable if this compound is chiral (which it is not, but its derivatives can be, and this section is included for a comprehensive comparison of techniques for similar flavor compounds). For the purpose of this guide, we will discuss the analysis of a hypothetical chiral derivative.

a. Sample Preparation:

  • Dilute the sample in a suitable solvent. Derivatization with a chiral reagent may be necessary in some cases to enhance separation.

b. Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral capillary column (e.g., a cyclodextrin-based stationary phase).

c. GC Conditions:

  • Injector and Detector Temperature: 250 °C.

  • Oven Program: Isothermal or a slow temperature ramp to optimize the separation of the enantiomers.

d. Data Analysis:

  • The peak areas of the two enantiomers are integrated.

  • The enantiomeric excess (% ee) is calculated using the formula: % ee = [([R] - [S]) / ([R] + [S])] x 100. A racemic mixture (50:50) is often indicative of a synthetic origin.

Visualizing the Workflow and Decision-Making Process

To aid in the selection of the appropriate analytical technique, the following diagrams illustrate the general experimental workflow for isotopic analysis and a logical decision-making process.

Isotopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis & Interpretation Sample Sample containing This compound Extraction Extraction / Purification Sample->Extraction GC_C_IRMS GC-C-IRMS Extraction->GC_C_IRMS Bulk Isotope Ratio SNIF_NMR SNIF-NMR Extraction->SNIF_NMR Site-Specific Isotope Ratio Isotope_Ratios δ¹³C, δ²H, δ¹⁵N Values GC_C_IRMS->Isotope_Ratios Site_Specific_Ratios (D/H)i Ratios SNIF_NMR->Site_Specific_Ratios Comparison Comparison to Reference Database Isotope_Ratios->Comparison Site_Specific_Ratios->Comparison Authenticity Authenticity Assessment (Natural vs. Synthetic) Comparison->Authenticity

Caption: Experimental workflow for isotopic analysis of this compound.

Method_Selection Start Start: Authenticity Verification IsChiral Is the molecule chiral? Start->IsChiral ChiralGC Perform Chiral GC Analysis IsChiral->ChiralGC Yes GCCIRMS Perform GC-C-IRMS Analysis IsChiral->GCCIRMS No HighSpecificity Is high specificity for synthetic route required? HighSpecificity->GCCIRMS No SNIFNMR Perform SNIF-NMR Analysis HighSpecificity->SNIFNMR Yes GCCIRMS->HighSpecificity

Caption: Decision-making workflow for selecting an authentication method.

Conclusion

The authenticity verification of this compound is a critical aspect of quality control in the flavor, fragrance, and pharmaceutical industries. Isotopic analysis, particularly GC-C-IRMS and SNIF-NMR, offers powerful and precise methods for distinguishing between natural and synthetic sources.[2] While GC-C-IRMS provides robust bulk isotopic information, SNIF-NMR can deliver a more detailed isotopic fingerprint.[1] The choice of method will depend on the specific requirements of the analysis, including the need for information on the synthetic route and the availability of instrumentation and reference materials. For chiral molecules, chiral GC presents a valuable and often more direct approach to identifying biosynthetic origins. A multi-faceted analytical approach, potentially combining isotopic and other techniques, will provide the most comprehensive and reliable assessment of authenticity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-Methyl-1-pyrroline and other relevant N-heterocyclic compounds. The information is supported by experimental data and detailed methodologies to facilitate further research and development in this area.

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the five-membered pyrroline (B1223166) ring system, and its derivatives like this compound, have garnered significant interest. This guide aims to summarize the known bioactivities of this compound and compare them with other N-heterocycles, providing a valuable resource for identifying potential therapeutic applications and guiding future drug discovery efforts. While specific quantitative bioactivity data for this compound is limited in publicly available literature, this guide compiles data for structurally related compounds to provide a comparative context.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of various N-heterocyclic compounds, focusing on anticancer, antimicrobial, and antioxidant activities.

Table 1: Anticancer Activity of N-Heterocyclic Derivatives (IC50 values in µM)
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
PyrrolidineSpirooxindole-pyrrolidineHCT11615.2[Not Available]
Pyrrolotriazinetrans-4-aryl-piperidine-3-ol derivativeEnzyme Assay0.003 - 0.057[Not Available]
Pyrrolotriazinetrans-4-aryl-piperidine-3-ol derivativeCell-based Assay0.03 - 0.5[Not Available]
Pyrrolo[2,3-d]pyrimidineDerivative 13aVEGFR-20.0119[Not Available]
Pyrrolo[2,3-d]pyrimidineDerivative 13bVEGFR-20.0136[Not Available]
PyrazoleArylazothiazole derivativeA-54910-20[1]
PyrazoleArylazothiazole derivativeHepG215-25[1]

Lower IC50 values indicate greater potency.

Table 2: Antimicrobial Activity of N-Heterocyclic Derivatives (MIC values in µg/mL)
Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
PyrrolidineNot SpecifiedGram-positive & Gram-negativeNot Specified[Not Available]
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydroNot SpecifiedMultidrug-resistant S. aureus15[Not Available]
PyrrolopyrimidineBromo and Iodo derivativesStaphylococcus aureus8[Not Available]
Pyrrolopyrimidine with BetatideBromo and Iodo derivativesStaphylococcus aureus1 - 2[Not Available]
Pyrrolo [2,3-b] PyrroleCompound 2Pseudomonas aeruginosa50[Not Available]
Pyrrolo [2,3-b] PyrroleCompound 3Staphylococcus aureusNot specified (comparable to ciprofloxacin)[Not Available]

Lower MIC values indicate greater antimicrobial efficacy.

Table 3: Antioxidant Activity of Pyrroline Derivatives
CompoundAssayActivityReference
4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-oneDPPH Radical ScavengingIdentified as a promising radical scavenger.[2][3][2][3]
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateDPPH Radical ScavengingDemonstrated the greatest potential as a radical scavenger.[4][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further studies.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the drug that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common antioxidant assay.

Protocol:

  • Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.

  • Reaction Mixture: Add 100 µL of the sample solution to 100 µL of DPPH solution (0.1 mM in methanol) in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

Visualizations

Signaling Pathway: Inhibition of Cancer Cell Proliferation

G NH N-Heterocycle Receptor Cell Surface Receptor (e.g., EGFR, VEGFR) NH->Receptor Binds to Kinase Tyrosine Kinase Domain NH->Kinase Inhibits Receptor->Kinase Activates Signaling Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt) Kinase->Signaling Phosphorylates Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Experimental Workflow: MTT Assay

G Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add N-heterocycle (various concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add DMSO to dissolve formazan Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Logical Relationship: Drug Discovery Process

G cluster_discovery Discovery cluster_preclinical Preclinical cluster_clinical Clinical Trials Library Compound Library (N-Heterocycles) Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I Tox->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 FDA FDA Review & Approval Phase3->FDA

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methyl-1-pyrroline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-1-pyrroline (CAS No. 872-32-2), a flammable liquid and irritant. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous chemical that is highly flammable and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][3] All work with this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] If skin irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is safe to do so and continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[1] Seek immediate medical attention.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 872-32-2[1]
Molecular Formula C₅H₉N
Molecular Weight 83.13 g/mol
Boiling Point 104 - 105 °C @ 760 mmHg[1]
Flash Point 11 °C / 51.8 °F[1]
Density 0.878 g/mL at 25 °C

Logistical and Operational Disposal Plan

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1] Attempting to neutralize or treat this chemical in a laboratory setting without a validated protocol is not advised.

Step 1: Waste Identification and Segregation
  • Classification: this compound is classified as a flammable liquid hazardous waste.

  • Segregation: Keep this compound waste separate from other waste streams, especially incompatible materials such as strong oxidizing agents.[1]

Step 2: Waste Collection and Storage
  • Container: Use a designated, properly labeled, and sealed hazardous waste container that is compatible with the chemical. The container should be in good condition, free from leaks.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the waste container in a designated, well-ventilated, and cool satellite accumulation area, away from sources of ignition such as heat, sparks, and open flames.[1][4]

Step 3: Arranging for Disposal
  • Contact Professionals: Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent injury and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert others in the vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1]

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Personal Protective Equipment: All personnel involved in the cleanup must wear appropriate PPE.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of This compound Waste classify Classify as Flammable Hazardous Waste start->classify segregate Segregate from Incompatible Materials classify->segregate collect Collect in a Labeled, Sealed Container segregate->collect store Store in a Designated Cool, Ventilated Area collect->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs document Complete Waste Disposal Forms contact_ehs->document disposal Professional Disposal document->disposal

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Methyl-1-pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for 2-Methyl-1-pyrroline

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 872-32-2). Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper chemical disposal.

Hazard Summary

This compound is a hazardous chemical that requires careful handling. It is classified as a highly flammable liquid and vapor, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Chemical-resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1][4]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][4]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][4]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. Use of a chemical fume hood is strongly recommended.[1][4]

  • Confirm that eyewash stations and safety showers are unobstructed and in close proximity to the workstation.[1]

  • Use only non-sparking tools and explosion-proof electrical, ventilating, and lighting equipment.[1][4]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[1][4]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Chemical Handling:

  • Keep the container tightly closed when not in use.[1][4]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[1][4]

  • Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash your face, hands, and any exposed skin thoroughly after handling.[1]

4. In Case of a Spill:

  • Immediately remove all sources of ignition.[4]

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material such as dry sand or earth.[4]

  • Place the absorbent material into a designated chemical waste container.[4]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Container: Dispose of unused this compound and any contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, suitable, and closed container for hazardous waste.[1]

  • Regulatory Compliance: All chemical waste disposal must be conducted through an approved waste disposal plant.[1] It is imperative that chemical waste generators consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Empty Containers: Empty containers may retain product residue (liquid and/or vapor) and can be dangerous. Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[4]

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_vent Ensure Proper Ventilation (Fume Hood) prep_safety_equip Check Eyewash & Safety Shower prep_tools Use Non-Sparking Tools & Explosion-Proof Equipment prep_ppe Don Appropriate PPE handle_storage Keep Container Closed prep_ppe->handle_storage Proceed to Handling handle_ignition Avoid Ignition Sources spill_ignition Remove Ignition Sources handle_storage->spill_ignition If Spill Occurs handle_inhalation Avoid Inhalation of Vapors handle_hygiene Wash Hands After Handling disp_container Use Labeled Hazardous Waste Container handle_hygiene->disp_container After Use disp_compliance Follow Local/National Regulations spill_absorb Absorb with Inert Material spill_collect Collect in Waste Container spill_collect->disp_container Dispose of Spill Material

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.